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Azadirachtin

Cat. No.: B1665905
CAS No.: 11141-17-6
M. Wt: 720.7 g/mol
InChI Key: FTNJWQUOZFUQQJ-NDAWSKJSSA-N
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Description

Azadirachtin is a highly oxidized tetranortriterpenoid limonoid and a predominant bioactive compound isolated from the seeds of the Neem tree, Azadirachta indica . It serves as a critical research tool in agricultural and entomological studies due to its potent insect growth-regulating and antifeedant properties, affecting over 200 species of insects . Its complex molecular structure, characterized by 16 stereogenic centers, is a subject of interest in organic chemistry and biosynthesis research . In research applications, this compound is valued for its multi-faceted mechanism of action. It primarily functions as a powerful disruptor of insect growth and metamorphosis by antagonizing ecdysteroid activity, thereby blocking the molting process . It also acts as a strong antifeedant by interfering with insect chemoreception, deterring feeding even at low concentrations . Further research indicates it disrupts reproductive functions, can induce sterility, and interacts with various cellular targets, including upregulation of proteins like p53 and disruption of protein synthesis . Beyond entomology, its bioactivity is also explored in other research fields, including studies on its anti-inflammatory and antioxidative properties, and its ability to modulate cellular pathways such as NF-κB and PI3K/Akt . This product is supplied as a high-purity compound strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or animal use, nor for direct application in agricultural or consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44O16 B1665905 Azadirachtin CAS No. 11141-17-6

Properties

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate
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InChI

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1
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InChI Key

FTNJWQUOZFUQQJ-NDAWSKJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C
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Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C
Source PubChem
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Molecular Formula

C35H44O16
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DSSTOX Substance ID

DTXSID0037497
Record name Azadirachtin
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Molecular Weight

720.7 g/mol
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Physical Description

Yellow-green solid; [HSDB]
Record name Azadirachtin
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Flash Point

Flash point > 58 °C, >137 °F (Closed cup)
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Solubility

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane., In water, 0.26 g/L at 25 °C
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Vapor Pressure

2.7X10-11 mm Hg at 25 °C
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Color/Form

Microcrystalline powder, Yellow green powder

CAS No.

11141-17-6
Record name Azadirachtin
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Melting Point

154-158 °C
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Foundational & Exploratory

The Architecture of a Natural Insecticide: A Technical Guide to the Azadirachtin Biosynthesis Pathway in Azadirachta indica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin, a highly oxidized tetranortriterpenoid limonoid, stands as one of the most potent and complex natural insecticides discovered.[1][2][3] Isolated from the seeds of the neem tree, Azadirachta indica, this secondary metabolite exhibits a broad spectrum of activity against hundreds of insect species, primarily acting as an antifeedant and growth regulator by disrupting hormonal balance.[1][4][5] Despite its commercial importance and decades of research, the complete biosynthetic pathway of this compound remains partially unelucidated, presenting a significant challenge and a compelling opportunity for metabolic engineering and synthetic biology.[1][6] This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor pathways, key enzymatic steps, proposed intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the analysis of key genes and metabolites, intended to serve as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway: From Simple Sugars to a Complex Limonoid

The construction of this compound is a multi-stage process that begins with the fundamental building blocks of isoprenoids and proceeds through a complex series of cyclizations, oxidations, and rearrangements. The pathway can be broadly divided into three major phases: the synthesis of the C5 isoprene units, the formation of the C30 triterpenoid backbone, and the extensive downstream modifications leading to the final molecule.

Upstream Pathway: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Like all terpenoids, the biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7][8] In higher plants, two distinct pathways operating in different cellular compartments are responsible for producing IPP and DMAPP:

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is traditionally associated with the synthesis of sesquiterpenes, triterpenes, and sterols.[1] Feeding experiments with labeled precursors have confirmed that the MVA pathway is the primary source for the isoprenoid units that constitute the limonoid skeleton of this compound.[9][10]

  • The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway typically supplies precursors for mono-, di-, and tetraterpenoids.[8]

The key enzymes involved in these precursor pathways are well-established and serve as foundational targets for understanding the overall flux towards this compound.[8]

Triterpenoid Backbone Formation

The cytosolic IPP and DMAPP are sequentially condensed to form larger prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP; C15) are joined head-to-head by squalene synthase (SQS) to produce squalene (C30). This linear hydrocarbon is then epoxidized by squalene epoxidase (SQLE) to form 2,3-oxidosqualene, a critical branch-point intermediate.[1][7]

The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC).[1][9] In A. indica, the identified OSC, tirucalla-7,24-dien-3β-ol synthase (AiOSC1), produces the triterpene scaffold tirucallol.[1][6][9] Tirucallol is believed to be the direct precursor to neem triterpenoids.[2][4] It undergoes an allylic isomerization to form butyrospermol, which then rearranges via a Wagner-Meerwein shift to yield apotirucallol, another key intermediate in the proposed pathway.[4]

Downstream Modifications: The Putative Path to this compound

The conversion of the initial C30 triterpenoid scaffold into the highly complex C-seco-limonoid structure of this compound involves an extensive series of tailoring reactions. This part of the pathway is the least understood, and the sequence of events is largely hypothetical, based on the structures of other co-occurring limonoids like nimbin, salannin, and azadirone.[1][2][4]

The proposed key transformations include:

  • Oxidations and Rearrangements: A cascade of oxidative reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), modifies the triterpenoid backbone.[1][6] These oxidations lead to the formation of the protolimonoid melianol and subsequently to intermediates like azadirone and azadiradione.[4][9]

  • Ring Cleavage: The formation of C-seco-limonoids like nimbin involves the oxidative cleavage of the C-ring of the steroid nucleus.[4]

  • Functional Group Modifications: Numerous other enzymes, including acyltransferases (ACTs), dehydrogenases (ADHs), and esterases (ESTs), are predicted to be involved in adding the diverse functional groups (enol ether, acetal, hemiacetal, esters) characteristic of this compound.[1][5]

The following diagram illustrates the currently understood and hypothesized pathway for this compound biosynthesis.

Azadirachtin_Biosynthesis FPP FPP Squalene Squalene FPP->Squalene Apotirucallol Apotirucallol Azadirone Azadirone Apotirucallol->Azadirone

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Insights into this compound Biosynthesis

While the complete pathway remains under investigation, transcriptomic and metabolomic studies have provided valuable quantitative data, offering clues into pathway regulation and bottlenecks. Gene expression analyses, in particular, have identified numerous candidate genes that are differentially expressed in tissues with high this compound accumulation.[11]

Table 1: this compound Content in A. indica Tissues and Extracts

Sample SourceExtraction MethodThis compound ConcentrationReference
Neem Seed KernelsMethanol (Cold Press)2478 ppm (µg/g)[12]
Neem Seed KernelsMethanol (Soxhlet)1470 ppm (µg/g)[12]
Neem Seed KernelsHexane (Soxhlet)1045 mg/kg[13]
Neem Fruit (Stage FS3)Not specifiedHighest accumulation vs. Leaf[11]
Neem LeafNot specifiedNot detected[11]
Commercial Formulation IELISA300 ± 5 ppm[14]
Commercial Formulation IIIELISA2000 ± 35 ppm[14]

Table 2: Candidate Genes Implicated in this compound Biosynthesis

Gene/Enzyme FamilyNumber Identified (Example Study)Proposed RoleReference
Terpene Synthase (TPS)70 genesTerpenoid backbone modification[1]
Cytochrome P450 (CYP)355 genesOxidative modifications, ring cleavage[1]
Oxidosqualene Cyclase (OSC)22 unigenes (includes OSC)First committed step, scaffold formation[1]
Acyltransferase (ACT)34 genes (in clusters)Ester functional group addition[5]
Alcohol Dehydrogenase (ADH)22 unigenes (includes ADH)Oxidation/Reduction reactions[1]
Esterase (EST)22 unigenes (includes EST)Ester functional group modification[1]

Note: The number of genes identified can vary significantly between studies depending on the sequencing depth, annotation pipeline, and tissues analyzed.

Experimental Protocols

Advancing the understanding of this compound biosynthesis requires robust and reproducible experimental methods. This section provides detailed protocols for two key analyses: quantification of this compound via HPLC and analysis of gene expression via qRT-PCR.

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is synthesized from established methods for the quantification of this compound in plant extracts and commercial formulations.[15][16][17]

1. Sample Preparation and Extraction: a. Plant Tissue (Seeds/Kernels): i. Grind 10g of neem seed kernels into a fine powder. ii. Defat the powder by extraction with n-hexane in a Soxhlet apparatus for 6 hours.[14] iii. Air-dry the defatted powder. iv. Extract the defatted powder with methanol (e.g., 3 x 50 mL portions) for 6 hours.[14] v. Pool the methanol extracts and evaporate the solvent under vacuum using a rotary evaporator. b. Cleanup (Liquid-Liquid Partitioning): i. Re-dissolve the dried extract in a 95% aqueous methanol solution. ii. Perform a partition against petroleum ether to remove remaining non-polar compounds. Discard the ether phase. iii. Perform a subsequent partition of the aqueous methanol phase against ethyl acetate. Collect the ethyl acetate fraction, which contains the this compound.[14] c. Final Preparation: i. Evaporate the ethyl acetate fraction to dryness. ii. Reconstitute the final residue in a known volume of HPLC-grade acetonitrile or methanol for analysis.[4][17] iii. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis: a. Instrument: HPLC system with a UV detector. b. Column: C18 reversed-phase column (e.g., Spherisorb C-18 ODS, 5 µm).[17] c. Mobile Phase: Isocratic elution with a water:acetonitrile mixture. A common ratio is 27.5:72.5 (v/v).[15][16] d. Flow Rate: 1.0 mL/min.[15][16] e. Column Temperature: 45°C (maintaining a stable temperature is critical).[15][16] f. Detection Wavelength: 215 nm.[15][16] g. Injection Volume: 20 µL.[16] h. Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Start: Neem Seed Sample Grind Grind Seed Kernels Start->Grind Defat Defat with Hexane (Soxhlet) Grind->Defat Extract Extract with Methanol Defat->Extract Evaporate1 Evaporate Solvent Extract->Evaporate1 Partition Liquid-Liquid Partition (Cleanup) Evaporate1->Partition Evaporate2 Evaporate to Dryness Partition->Evaporate2 Reconstitute Reconstitute in Acetonitrile & Filter Evaporate2->Reconstitute Inject Inject into HPLC-UV Reconstitute->Inject Analyze Analyze Data & Quantify Inject->Analyze End End: This compound Concentration Analyze->End

Caption: Experimental workflow for HPLC-based quantification.
Protocol: Gene Expression Analysis by Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol outlines the steps for measuring the expression levels of candidate genes involved in this compound biosynthesis, based on standard molecular biology techniques.[11][18][19]

1. Total RNA Isolation: a. Collect fresh A. indica tissue (e.g., developing seeds, leaves) and immediately flash-freeze in liquid nitrogen to preserve RNA integrity. b. Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle. c. Isolate total RNA using a CTAB-based method or a commercial plant RNA isolation kit, which are often preferred to manage the high levels of polysaccharides and polyphenols in neem tissues.[18] d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by visualizing ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis (Reverse Transcription): a. Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., M-MuLV or SuperScript) and oligo(dT) primers or random hexamers. Follow the manufacturer's protocol for the specific kit used.[19]

3. Primer Design and Validation: a. Design gene-specific primers for your target genes (e.g., AiOSC1, candidate CYPs) and a stable reference gene (e.g., elongation factor 1-alpha, eEF-1α).[18] Primers should typically amplify a product of 100-200 bp. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient reaction should have an amplification factor close to 2.

4. Quantitative Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

  • 10 µL of 2x SYBR Green Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA template
  • 6 µL of nuclease-free water b. Run the reaction on a real-time PCR cycler. A standard thermal profile is:
  • Initial denaturation: 95°C for 10 min
  • 40 cycles of: 95°C for 15 s, 60°C for 30 s, 72°C for 30 s[18]
  • Melt curve analysis to confirm product specificity. c. Perform all reactions in triplicate (technical replicates) for each biological sample.[11]

5. Data Analysis: a. Determine the quantification cycle (Cq or Ct) for each reaction. b. Calculate the relative expression of the target gene using the comparative Cq (2-ΔΔCq) method.[11] This involves normalizing the Cq value of the target gene to the reference gene (ΔCq) and then to a control sample (ΔΔCq).

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the intricate metabolic capabilities of plants. While the upstream pathway leading to the triterpenoid scaffold is well-defined, the downstream pathway remains a significant "black box." The advent of 'omics' technologies, including genomics, transcriptomics, and metabolomics, has been instrumental in identifying a large number of candidate genes potentially involved in the final tailoring steps.[1][20] Future research must focus on the functional characterization of these candidate enzymes, particularly the numerous cytochrome P450s and transferases.[1] A combination of in-vitro enzyme assays, heterologous expression in microbial hosts, and advanced analytical chemistry will be required to piece together the remaining steps of this complex puzzle. Successfully elucidating the complete pathway will not only be a landmark achievement in natural product chemistry but will also pave the way for the heterologous production of this compound, ensuring a sustainable supply of this invaluable biopesticide.

References

Discovery and isolation of Azadirachtin from neem seeds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Azadirachtin from Neem Seeds

Abstract

This compound, a highly oxidized tetranortriterpenoid limonoid, is the principal bioactive secondary metabolite of the neem tree, Azadirachta indica.[1] Renowned for its potent insecticidal, antifeedant, and growth-regulating properties, it stands as a cornerstone of modern botanical biopesticides.[2] The journey from its discovery to the development of efficient isolation protocols has been a multi-decade endeavor, driven by its complex chemical structure and significant commercial interest. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from neem seeds, tailored for researchers, scientists, and drug development professionals. It details the seminal early work, presents a classic, robust experimental protocol, and summarizes quantitative data on extraction yields and purity. Furthermore, it visualizes the core experimental workflow and the primary mechanism of action through its disruption of insect endocrine signaling pathways.

Discovery and Early Isolation

The insecticidal properties of the neem tree have been known in traditional Indian agriculture for centuries. However, the isolation of the specific compound responsible for these effects was a significant scientific challenge. The breakthrough came in 1968 when J. H. Butterworth and E. D. Morgan first isolated a substance from neem seeds that powerfully suppressed feeding in the desert locust (Schistocerca gregaria).[3] They named this complex, steroid-like molecule This compound .

Their initial isolation procedure, while groundbreaking, was laborious. It involved grinding neem seeds, followed by extraction with ethanol. The crude extract was then subjected to a series of solvent partitions and column chromatography steps to yield the pure compound. This pioneering work laid the foundation for all subsequent research into this compound's chemistry and biological activity.

Physicochemical Properties of this compound

This compound is a structurally complex molecule, which made its characterization and synthesis exceptionally difficult.[4] Its key properties are summarized below.

PropertyValueReference
Molecular FormulaC₃₅H₄₄O₁₆[1]
Molar Mass720.721 g·mol⁻¹[1]
AppearanceWhite, microcrystalline material or colorless glass[5]
Melting Point~160 °C[6]
Key Structural FeaturesHighly oxidized tetranortriterpenoid, multiple oxygen bridges, esters, epoxyfuran ring.[2]
SolubilitySoluble in polar organic solvents like methanol, ethanol, and ethyl acetate; low solubility in non-polar solvents like hexane.[7]
BiodegradabilityDegrades within 100 hours when exposed to light and water.[1]

Methodologies for Isolation and Purification

The concentration of this compound is highest in the kernels of neem seeds, typically ranging from 0.2% to 0.8% by weight.[1][7] The isolation process aims to efficiently extract and then purify this compound from the complex matrix of other limonoids, fatty acids, and oils present in the seed.[8]

General Experimental Workflow

The overall process for isolating this compound involves several key stages: preparation of the neem kernels, removal of the fatty oil content (defatting), extraction of the active compounds with a polar solvent, partitioning to remove impurities, and finally, chromatographic purification to yield pure this compound.

G cluster_materials cluster_processes NeemSeeds Neem Seeds Grinding Grinding & Depulping NeemSeeds->Grinding GroundKernels Ground Kernels Defatting Defatting (Hexane Extraction) GroundKernels->Defatting DefattedCake Defatted Seed Cake Extraction Extraction (Ethanol/Methanol) DefattedCake->Extraction CrudeExtract Crude Ethanolic Extract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning PartitionedExtract Partitioned Extract Chromatography Flash / Column Chromatography PartitionedExtract->Chromatography PurifiedFractions Purified Fractions FinalPurification Crystallization or Prep-HPLC PurifiedFractions->FinalPurification Purethis compound Pure this compound (>95%) Grinding->GroundKernels Defatting->DefattedCake NeemOil NeemOil Defatting->NeemOil Neem Oil Extraction->CrudeExtract Partitioning->PartitionedExtract Impurities1 Impurities1 Partitioning->Impurities1 Non-polar Impurities Chromatography->PurifiedFractions Impurities2 Impurities2 Chromatography->Impurities2 Other Limonoids (Salannin, etc.) FinalPurification->Purethis compound

Caption: Generalized workflow for the isolation of this compound from neem seeds.

Detailed Experimental Protocol: Simplified Isolation Procedure

This protocol is based on the improved and simplified method described by Schroeder and Nakanishi (1987), which provides high yields and purity.[5][9]

1. Seed Preparation and Defatting:

  • Objective: To remove the bulk of neem oil, which simplifies subsequent extractions.

  • Procedure:

    • Start with 2.0 kg of neem seed kernels.[10]

    • Grind the kernels in a blender with an equal volume of n-hexane. Caution: Use an explosion-proof blender due to the flammability of hexane.[9]

    • Allow the suspension to settle, then filter under vacuum to separate the hexane-oil mixture from the seed cake.

    • Repeat the hexane extraction process on the seed cake four more times to ensure exhaustive removal of fats. This step is critical for achieving high yields in the subsequent extraction.[5]

    • Air-dry the resulting defatted seed cake to remove residual hexane.

2. Ethanolic Extraction:

  • Objective: To extract this compound and other polar limonoids from the defatted seed cake.

  • Procedure:

    • Extract the defatted seed cake with 95% ethanol (EtOH).[9]

    • Perform the extraction multiple times (e.g., 3-4 times) with fresh solvent to ensure complete recovery of the target compounds.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark, semi-solid residue.

3. Liquid-Liquid Partitioning:

  • Objective: To remove remaining non-polar impurities.

  • Procedure:

    • Dissolve the semi-solid residue in 95% aqueous methanol (MeOH).[9]

    • Partition this solution against petroleum ether or hexane.[9][10] The more polar this compound will remain in the aqueous methanol layer, while less polar compounds will move to the petroleum ether/hexane layer.

    • Discard the non-polar solvent layer. Repeat the partitioning step 2-3 times.

    • Concentrate the aqueous methanol layer in vacuo to yield a powdered extract enriched with this compound.

4. Chromatographic Purification:

  • Objective: To separate this compound from other structurally similar limonoids.

  • Procedure (Flash Chromatography):

    • Prepare a flash chromatography column packed with silica gel (e.g., 230-460 mesh).[9]

    • Dissolve the enriched powder in a minimal amount of the starting mobile phase.

    • Elute the column with a solvent gradient, typically starting with a less polar mixture and gradually increasing polarity. A common system is a gradient of ethyl acetate (EtOAc) in hexane or chloroform-acetonitrile.[5][9]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). This compound can be visualized with a vanillin-sulfuric acid spray reagent.[9]

    • Combine the fractions containing pure this compound. At this stage, the purity is often 70-80%.[5]

5. Final Purification (Crystallization):

  • Objective: To obtain highly pure, crystalline this compound.

  • Procedure:

    • Dissolve the combined, semi-pure fractions from chromatography in carbon tetrachloride (CCl₄) with gentle heating.[5][9]

    • Allow the solution to cool slowly. This compound will precipitate as a white, microcrystalline solid.[5]

    • Filter the crystals and dry them under vacuum.

    • For ultimate purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10][11]

Quantitative Data: Extraction and Purity

The efficiency of this compound isolation is highly dependent on the chosen solvent and extraction method. Alcohol-based solvents are generally preferred for their high extraction yields.[4][7]

Table 1: Comparison of Extraction Methods and Solvents
Extraction MethodSolvent SystemSource MaterialThis compound Yield / ConcentrationReference
Soxhlet Extractionn-Hexane:Ethanol (50:50)Neem Seeds1045 mg/kg[12]
Soxhlet ExtractionMethanol (MeOH)Neem Seeds1470 ppm[13]
Cold PressMethanol (MeOH)Neem Seeds2478 ppm[13]
Supercritical CO₂CO₂ with Methanol entrainerNeem Seed Kernel0.37%[14]
Multi-stage DynamicMethanol (MeOH)Neem Seeds3.86 mg/g[14]
Microwave-AssistedHydroethanolic (pH 4.35)Pretreated Seed37.5 µg/g[15]
Table 2: Purity of this compound at Different Isolation Stages
Isolation StageAchieved PurityMethodReference
Crude Methanolic Extract0.2 - 0.65%Direct Extraction[8]
Dichloromethane Maceration~11%Solvent Maceration[8]
Post-Flash Chromatography70 - 80%Silica Gel Chromatography[5]
Enriched via Partitioning~50%Solvent Partitioning (CCl₄)[8]
Final Product>99%Preparative HPLC[10]

Mechanism of Action: Endocrine Disruption

This compound exerts its primary insecticidal effect by interfering with the insect endocrine system, which governs molting and metamorphosis.[2] It acts as an antagonist to ecdysteroids (molting hormones) and disrupts the release of critical neurohormones.[1][16]

The key pathway disrupted is the Prothoracicotropic hormone (PTTH) signaling cascade. In a healthy insect, environmental cues trigger the brain to release PTTH. PTTH then stimulates the prothoracic gland to produce and release ecdysone, which is converted to its active form, 20-hydroxyecdysone (20E), leading to a successful molt. This compound blocks the release of PTTH, thereby halting this entire process.[1][16]

G cluster_normal Normal Ecdysone Signaling Pathway Brain Insect Brain (Corpora Cardiaca) PTTH PTTH (Prothoracicotropic Hormone) Brain->PTTH releases ProthoracicGland Prothoracic Gland PTTH->ProthoracicGland stimulates Block Disruption of Molting (Mortality) Ecdysone Ecdysone (Molting Hormone) ProthoracicGland->Ecdysone secretes Molting Successful Molting & Development Ecdysone->Molting induces Aza This compound Aza->PTTH blocks release Aza->Ecdysone antagonizes

Caption: this compound's disruption of the insect ecdysone signaling pathway.

Conclusion

The discovery and isolation of this compound represent a landmark in the field of natural product chemistry and biopesticide development. The evolution of isolation techniques from laborious, multi-step chromatographic procedures to more efficient methods like flash chromatography and optimized solvent extractions has made pure this compound more accessible for research and commercial formulation. The detailed protocols and quantitative data presented herein serve as a valuable resource for professionals seeking to work with this potent and environmentally significant molecule. A thorough understanding of these isolation principles is essential for maximizing yield and purity, thereby enabling further development of effective and sustainable pest management solutions.

References

Unlocking the Potential of Azadirachtin: A Technical Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), has long been recognized for its potent biological activities, most notably its insecticidal properties. However, its therapeutic potential extends beyond agriculture, with emerging research demonstrating significant anti-inflammatory and anti-cancer effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering a comprehensive resource for researchers and professionals in drug discovery and development. We will delve into the critical structural features governing its diverse bioactivities, present quantitative data for comparative analysis, detail key experimental methodologies, and visualize the underlying signaling pathways.

Insecticidal Activity: A Multi-faceted Mode of Action

This compound's primary application lies in its potent insecticidal properties, acting as a growth regulator, antifeedant, and repellent against a broad spectrum of insect pests. Its complex structure has been a subject of extensive research to understand the key determinants of its insecticidal efficacy.

Structure-Activity Relationship Studies

The intricate arrangement of functional groups on the this compound molecule is crucial for its insecticidal activity. The decalin and dihydrofuran ether moieties are considered essential for its biological function. Modifications to various parts of the molecule have provided valuable insights into the SAR. For instance, alterations to the hydroxyl groups have been shown to significantly diminish activity, highlighting their importance in receptor binding or metabolic stability. Conversely, modifications to the tigloyl group at C-1 have a more moderate impact on its insecticidal potency.

Table 1: Quantitative SAR Data of this compound Analogs (Insecticidal Activity)

Compound/AnalogInsect SpeciesBioassay MethodActivity (e.g., LC50, ED50)Reference
This compound APlutella xylostellaLeaf-dipLC50: 0.54 µg/mL
This compound ASpodoptera littoralisTopical applicationLD50: 1.5 µg/g
1-Detigloyl-azadirachtinHeliothis virescensDiet incorporationModerately reduced activity
11-O-Methyl-azadirachtinHeliothis virescensDiet incorporationSignificantly reduced activity
Dihydrothis compoundSchistocerca gregariaTopical applicationActivity comparable to this compound A

Note: This table is a representative summary. More extensive data can be found in specialized entomological and natural product journals.

Experimental Protocols

1. Synthesis of this compound Analogs:

The total synthesis of this compound is a complex, multi-step process that has been a significant challenge in organic chemistry. The synthesis of analogs typically involves semi-synthetic modifications of the natural product. A general workflow is as follows:

experimental_workflow cluster_extraction Extraction & Purification cluster_synthesis Analog Synthesis start Neem Seeds extraction Solvent Extraction (e.g., ethanol, methanol) start->extraction partition Liquid-Liquid Partition extraction->partition chromatography Chromatographic Purification (e.g., HPLC, MPLC) partition->chromatography aza_a Pure this compound A chromatography->aza_a modification Chemical Modification (e.g., esterification, etherification, reduction) aza_a->modification purification Purification of Analog (e.g., chromatography) modification->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization analog This compound Analog characterization->analog

Caption: General workflow for the preparation of this compound analogs.

2. Insect Bioassays:

  • Leaf-Dip Bioassay: This method is commonly used to evaluate the efficacy of insecticides against foliage-feeding insects.

    • Prepare serial dilutions of the test compound in an appropriate solvent.

    • Dip leaves of the host plant into the test solutions for a specified duration (e.g., 10-30 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish or container with the test insects.

    • Record mortality or other relevant parameters (e.g., feeding inhibition) at specified time intervals (e.g., 24, 48, 72 hours).

    • A control group with solvent-treated leaves is run in parallel.

  • Topical Application Bioassay: This method assesses the contact toxicity of a compound.

    • Dissolve the test compound in a volatile solvent (e.g., acetone).

    • Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of the insect using a micro-applicator.

    • Place the treated insects in a clean container with food and water.

    • Assess mortality at predetermined time points.

    • A control group treated with solvent only is included.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Recent studies have highlighted the anti-inflammatory potential of this compound and its derivatives, suggesting a role in modulating key signaling pathways involved in the inflammatory response.

Structure-Activity Relationship Studies

The anti-inflammatory SAR of this compound is an emerging area of research. Preliminary findings suggest that the core tetranortriterpenoid skeleton is important for this activity. The presence of specific functional groups likely influences the interaction with molecular targets within inflammatory cascades.

Table 2: Quantitative SAR Data of this compound Analogs (Anti-inflammatory Activity)

Compound/AnalogIn Vitro/In Vivo ModelAssayActivity (e.g., IC50, % Inhibition)Reference
This compound ACarrageenan-induced rat paw edemaPaw volume measurementSignificant reduction in edema
Neem Leaf ExtractLipopolysaccharide (LPS)-stimulated macrophagesNitric oxide (NO) productionDose-dependent inhibition of NO
Nimbolide (related limonoid)Various cancer cell linesNF-κB activityPotent inhibition of NF-κB

Note: This table includes data on this compound and a related, well-studied limonoid to provide a broader perspective.

Signaling Pathway: NF-κB Inhibition

This compound has been shown to exert its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound is thought to interfere with the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of inflammatory mediators.

nfk_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_inhibition Inhibition by this compound cluster_translocation Nuclear Translocation & Transcription stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor activates ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfk_b NF-κB (p50/p65) ikb_degradation IκB Degradation ikb->ikb_degradation leads to translocation NF-κB Translocation nfk_b->translocation frees aza This compound aza->ikk inhibits nucleus Nucleus transcription Gene Transcription nucleus->transcription activates cytokines Pro-inflammatory Cytokines transcription->cytokines

Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rodents: This is a widely used in vivo model to assess acute inflammation.

  • Administer the test compound (e.g., orally or intraperitoneally) to the animals at various doses.
  • After a specific time, inject a sub-plantar injection of carrageenan (a phlogistic agent) into the hind paw of the animals.
  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
  • Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

2. In Vitro Nitric Oxide (NO) Assay in Macrophages: This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in stimulated immune cells.

  • Culture macrophages (e.g., RAW 264.7 cell line) in a 96-well plate.
  • Pre-treat the cells with different concentrations of the test compound.
  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
  • After incubation, collect the cell supernatant.
  • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
  • Determine the IC50 value for the inhibition of NO production.

Anti-cancer Activity: A Promising Avenue for Drug Discovery

The anti-cancer properties of this compound and related limonoids are gaining increasing attention. These compounds have demonstrated cytotoxic effects against various cancer cell lines, acting through multiple mechanisms, including the induction of apoptosis.

Structure-Activity Relationship Studies

The SAR for the anti-cancer activity of this compound is still under active investigation. The presence of the α,β-unsaturated ketone moiety and other electrophilic centers in the molecule is believed to be important for its cytotoxic effects, potentially through covalent interactions with cellular nucleophiles.

Table 3: Quantitative SAR Data of this compound Analogs (Anti-cancer Activity)

Compound/AnalogCancer Cell LineAssayActivity (e.g., IC50)Reference
This compound AHeLa (Cervical Cancer)MTT AssayIC50: ~10 µM
NimbolidePC-3 (Prostate Cancer)MTT AssayIC50: ~2 µM
NimbolideMCF-7 (Breast Cancer)MTT AssayIC50: ~1.5 µM
Neem Leaf ExtractHCT116 (Colon Cancer)MTT AssayIC50 values vary with extract

Note: This table includes data on this compound and the highly potent related limonoid, nimbolide, to illustrate the potential of this class of compounds.

Signaling Pathway: p53-Independent Apoptosis

Interestingly, this compound has been shown to induce apoptosis in cancer cells through a p53-independent mechanism. This is particularly significant as the p53 tumor suppressor gene is often mutated and non-functional in many human cancers, leading to resistance to conventional therapies. This compound's ability to bypass the p53 pathway suggests its potential as a therapeutic agent for a broader range of cancers. The proposed mechanism involves the inhibition of NF-κB, which can have pro-survival functions in cancer cells. Additionally, this compound has been reported to interact with Mdm2, a negative regulator of p53, although its primary mode of inducing apoptosis appears to be independent of p53 activation.

p53_pathway cluster_cell Cancer Cell cluster_p53_dependent p53-Dependent Apoptosis (Often Inactivated) cluster_p53_independent p53-Independent Apoptosis dna_damage DNA Damage p53 p53 dna_damage->p53 apoptosis_p53 Apoptosis p53->apoptosis_p53 aza This compound nf_kb_inhibition NF-κB Inhibition aza->nf_kb_inhibition mitochondrial_pathway Mitochondrial Pathway aza->mitochondrial_pathway apoptosis_independent Apoptosis nf_kb_inhibition->apoptosis_independent caspases Caspase Activation mitochondrial_pathway->caspases caspases->apoptosis_independent

Caption: this compound induces p53-independent apoptosis.
Experimental Protocols

1. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Treat cancer cells with the test compound.
  • Harvest the cells and wash them with a binding buffer.
  • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
  • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have unveiled the remarkable versatility of this natural product. While its insecticidal properties are well-established, its potential as an anti-inflammatory and anti-cancer agent presents exciting opportunities for drug discovery. Future research should focus on the synthesis and biological evaluation of a wider range of analogs to further refine the SAR for these therapeutic activities. A deeper understanding of its molecular targets and mechanisms of action will be crucial for the rational design of novel, potent, and selective therapeutic agents derived from the this compound scaffold. This technical guide serves as a foundational resource to inspire and support these future endeavors.

Azadirachtin's Antifeedant Properties Against Spodoptera frugiperda: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spodoptera frugiperda (J.E. Smith), commonly known as the fall armyworm (FAW), is a highly polyphagous and migratory insect pest that poses a significant threat to global agriculture, particularly to maize, rice, sorghum, and cotton crops.[1] The larval stage of this pest is notoriously voracious, capable of causing extensive defoliation and economic damage. In response to the growing concerns over synthetic pesticide resistance and environmental impact, research into botanical insecticides has intensified. Among these, Azadirachtin, a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), has emerged as a potent biopesticide.[2][3] This technical guide provides an in-depth examination of the antifeedant properties of this compound against S. frugiperda, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation.

Mechanism of Action

This compound's efficacy as an antifeedant against S. frugiperda is multifaceted, involving both primary and secondary effects that disrupt normal feeding behavior and physiological processes.

Primary Antifeedant Effect: Chemosensory Disruption

The primary antifeedant action of this compound is immediate and occurs at the peripheral chemosensory level.[4]

  • Deterrent Receptor Stimulation: this compound acts on gustatory (taste) chemoreceptors located in the mouthparts and antennae of the larvae. It stimulates specialized "deterrent" neurons that perceive the compound as noxious, triggering an immediate cessation of feeding.[4]

  • Phagostimulant Receptor Blocking: Simultaneously, this compound can block the action of chemoreceptors that respond to phagostimulants (feeding stimulants) present in the host plant. This interference prevents the larva from recognizing the plant as a viable food source.[4]

  • Sensory Damage: Studies have shown that this compound can cause physical damage to the chemosensory organs of S. frugiperda. For instance, treatment with 1 mg/L of this compound resulted in the contraction of antennae into the antennal fossa and damage, such as folding and fracturing, to the sensillum basiconicum, a key chemosensory organ.[5][6] This damage further impairs the larva's ability to assess its food.

Antifeedant_Mechanism AZA AZA Chemoreceptors Chemoreceptors AZA->Chemoreceptors Contact Deterrent_Neuron Deterrent_Neuron Chemoreceptors->Deterrent_Neuron Stimulates Phago_Neuron Phago_Neuron Chemoreceptors->Phago_Neuron Blocks CNS CNS Deterrent_Neuron->CNS Phago_Neuron->CNS Signal Inhibited Feeding_Block Feeding_Block CNS->Feeding_Block Sends 'Stop' Signal

Secondary Antifeedant Effect: Systemic and Hormonal Disruption

Upon ingestion, even in sublethal amounts, this compound exerts secondary, systemic effects that further deter feeding and disrupt development.[7][2]

  • Hormonal Interference: this compound's structure mimics that of ecdysteroids, the insect molting hormones. It interferes with the endocrine system by inhibiting the release of morphogenetic peptides from the brain, which in turn blocks the synthesis of ecdysteroids and regulates the release of juvenile hormone (JH).[4] This disruption leads to abnormal molting, growth inhibition, and ultimately, a reduction in feeding activity.[2][8]

  • Gut Motility Inhibition: The compound can also act on the muscles of the gut, inhibiting peristalsis and causing food to be retained in the foregut. This leads to a feeling of satiety and prevents further feeding.[4]

  • General Toxicity: this compound also exhibits cytotoxic effects, such as necrotizing the fat body and inhibiting mitosis, which contribute to the overall decline in the insect's health and its ability to feed.[4]

Systemic_Effects AZA_Ingested AZA_Ingested Brain Brain AZA_Ingested->Brain Inhibits Peptide Release Prothoracic_Gland Prothoracic_Gland Brain->Prothoracic_Gland PTTH Signal Blocked Corpora_Allata Corpora_Allata Brain->Corpora_Allata Allatotropin Signal Blocked Ecdysteroid Ecdysteroid Prothoracic_Gland->Ecdysteroid Blocked JH JH Corpora_Allata->JH Blocked Molting Molting Ecdysteroid->Molting JH->Molting Feeding_Inhibition Feeding_Inhibition Molting->Feeding_Inhibition

Quantitative Data on Efficacy

The following tables summarize key quantitative data from studies evaluating the effects of this compound on S. frugiperda.

Table 1: Mortality Rate of S. frugiperda Larvae After 3 Days of Feeding on this compound-Treated Maize Leaves

This compound Concentration (mg/L)Mean Mortality Rate (%)Data Source
0 (Control)8.33%[6][9]
1.011.67%[6][9]
20.051.67%[6][9]

Note: A dose-dependent increase in mortality was observed, with significant effects at higher concentrations.[9]

Table 2: Antifeedant Effect of this compound (1 mg/L) on S. frugiperda Larval Feeding Behavior

Treatment GroupMean Leaf Consumption Rate (after 24h)Data Source
Control (Untreated Leaves)66.67%[6]
This compound-Treated Leaves5.00%[6]

Note: This demonstrates a potent antifeedant activity, with over a 13-fold reduction in leaf consumption compared to the control.

Table 3: Ovicidal Effect of this compound on S. frugiperda Egg Masses

This compound Concentration (mg/L)Egg Mass Mortality Rate (%)Data Source
100012 - 31%[10]

Note: Besides its antifeedant effects on larvae, this compound also shows moderate ovicidal activity.[10]

Experimental Protocols

Accurate assessment of antifeedant properties relies on standardized bioassays. The following are detailed protocols for common methods used to evaluate this compound's effects on S. frugiperda.

No-Choice Leaf Disc Bioassay

This method assesses the intrinsic deterrence and toxicity of a compound by forcing the insect to feed on a treated substrate.[11][12]

Objective: To quantify food consumption and mortality when larvae have no alternative food source.

Materials:

  • S. frugiperda larvae (e.g., 3rd instar), pre-starved for 4-24 hours.[1][6]

  • Fresh host plant leaves (e.g., maize).[1]

  • This compound stock solution of known concentration.

  • Solvent control (e.g., acetone or ethanol).[1]

  • Petri dishes (9 cm diameter).[1]

  • Leaf area meter or graph paper for measuring consumption.[1]

  • Fine paintbrush.

Procedure:

  • Preparation of Leaf Discs: Excise leaf discs of a standard size (e.g., 4 cm diameter) from fresh maize leaves.[1]

  • Treatment Application: Prepare serial dilutions of the this compound stock solution. Uniformly spray or dip the leaf discs in the respective this compound concentrations for a set time (e.g., 20 seconds).[1] A separate set of discs should be treated with the solvent alone to serve as the control.

  • Drying: Allow the treated leaf discs to air-dry completely at room temperature to ensure solvent evaporation.

  • Bioassay Setup: Place one treated leaf disc in the center of a Petri dish.

  • Larval Introduction: Using a fine paintbrush, place a single pre-starved larva in each Petri dish.[1]

  • Incubation: Maintain the Petri dishes under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).[13]

  • Data Collection: After a specified period (e.g., 24, 48, and 72 hours), measure the uneaten area of the leaf disc.[1] Larval mortality should also be recorded.

  • Calculation: Calculate the Antifeedant Activity (%) using a standard formula, such as:

    • Antifeedant Activity (%) = [(C - T) / (C + T)] x 100

    • Where C is the area consumed in the control and T is the area consumed in the treatment.

No_Choice_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis P1 Excise Leaf Discs P3 Treat Discs (Dip/Spray) P1->P3 P2 Prepare this compound Dilutions P2->P3 P4 Air Dry Discs P3->P4 A1 Place Disc in Petri Dish P4->A1 A2 Introduce One Pre-Starved Larva A1->A2 A3 Incubate (24-72h) A2->A3 D1 Measure Uneaten Leaf Area A3->D1 D2 Record Mortality A3->D2 D3 Calculate Antifeedant Activity (%) D1->D3

Dual-Choice (Paired) Bioassay

This method assesses feeding preference and behavioral deterrence by offering larvae a choice between treated and untreated food sources.[14]

Objective: To determine if S. frugiperda larvae actively avoid this compound-treated food.

Materials:

  • Same as for the no-choice assay.

  • Petri dishes or larger arenas.

Procedure:

  • Preparation of Leaf Discs: Prepare two sets of leaf discs: one treated with a specific this compound concentration and one treated with the solvent control.

  • Bioassay Setup: Place one treated and one untreated leaf disc equidistant from the center in a single Petri dish.

  • Larval Introduction: Release one or more pre-starved larvae in the center of the Petri dish, ensuring they are not placed closer to either disc.

  • Incubation: Maintain the assays under controlled conditions.

  • Data Collection: At set intervals (e.g., 1, 6, 16 hours), record the number of larvae on each leaf disc.[14] After 24 hours, measure the area consumed from both the treated and control discs.

  • Calculation:

    • Preference: Analyze the larval distribution using a chi-square test to determine if there is a significant preference for the untreated disc.[15]

    • Feeding Deterrence: Calculate a Relative Consumption Index (RCI) or similar metric to quantify the difference in consumption between the two discs.

Conclusion

This compound exhibits potent antifeedant properties against Spodoptera frugiperda, operating through a dual mechanism of immediate chemosensory deterrence and secondary systemic disruption of hormonal and digestive functions.[7][4] Quantitative studies confirm its ability to significantly reduce food consumption and increase mortality in a dose-dependent manner.[6][9] The standardized bioassay protocols detailed herein provide a robust framework for researchers to further evaluate the efficacy of this compound-based formulations. Given its multifaceted mode of action, which may slow the development of resistance, this compound stands out as a valuable component for integrated pest management (IPM) programs aimed at controlling this devastating agricultural pest.[2][6]

References

Neuroendocrine Disruption by Azadirachtin in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent insect growth regulator renowned for its multifaceted mechanism of action. A primary mode of its activity involves the profound disruption of the insect neuroendocrine system. This guide provides a detailed technical overview of the mechanisms, physiological consequences, and experimental methodologies associated with this compound-induced neuroendocrine disruption. By interfering with the synthesis and release of key developmental hormones, including ecdysteroids and juvenile hormone (JH), this compound leads to catastrophic failures in molting, metamorphosis, and reproduction. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for research, and provides visual diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers in entomology, toxicology, and insecticide development.

Mechanism of Neuroendocrine Disruption

This compound's primary neuroendocrine action is the blockade of the release of neurosecretory peptides from the brain-corpus cardiacum complex. This interference disrupts the two principal hormonal axes that govern post-embryonic development and reproduction in insects: the Prothoracicotropic hormone (PTTH)-Ecdysone axis and the Allatotropin-Juvenile Hormone (JH) axis.

1.1 Interference with the PTTH-Ecdysone Axis this compound inhibits the release of PTTH from neurosecretory cells in the brain. PTTH is the neuropeptide responsible for stimulating the prothoracic glands to synthesize and secrete ecdysone, the precursor to the active molting hormone, 20-hydroxyecdysone (20E). By blocking PTTH release, this compound effectively suppresses the hemolymph ecdysteroid titer, preventing the peaks required to initiate molting and metamorphosis[1][2]. A drastic reduction in hemolymph ecdysteroid titers has been reported in species like Rhodnius prolixus following a single dose of this compound[1]. Furthermore, this compound has been shown to inhibit the activity of ecdysone 20-monooxygenase, the enzyme that converts ecdysone to its more active form, 20E[1]. This dual action—suppressing both the synthesis and activation of the molting hormone—leads to developmental arrest, molting failures, and the formation of larval-pupal intermediates.

1.2 Interference with the Allatotropin-JH Axis In a similar manner, this compound hinders the release of allatotropins, neuropeptides that stimulate the corpora allata to synthesize and release JH[1][2]. Juvenile hormone is critical for preventing metamorphosis during larval stages and for regulating vitellogenesis (yolk protein synthesis) in adult females. By reducing JH titers, this compound can induce premature metamorphosis in larvae and cause sterility in adults[1][3]. The antagonist action of this compound on both ecdysteroids and JH accounts for its potent sterilizing and insect growth disruptor (IGD) effects[3].

1.3 Cytotoxic Effects on Endocrine Glands Beyond disrupting signaling, this compound exerts direct cytotoxic effects on the endocrine glands themselves. Ultrastructural studies using transmission electron microscopy (TEM) have revealed degenerative changes in the prothoracic gland, corpus allatum, and corpus cardiacum. These changes include the appearance of pycnotic nuclei, vacuolization of the cytoplasm, and a reduction in organelles essential for hormone synthesis, such as the smooth endoplasmic reticulum[4]. These cytopathological effects contribute to a generalized failure of the neuroendocrine system.

Signaling Pathway Diagram

Azadirachtin_Pathway cluster_release Brain Brain (Neurosecretory Cells) CC Corpora Cardiaca Brain->CC stores/releases neuropeptides PTTH PTTH Allatotropin Allatotropin CA Corpora Allata JH Juvenile Hormone (JH) CA->JH secretes PG Prothoracic Gland Ecdysone Ecdysone PG->Ecdysone secretes Aza This compound Aza->CC Blocks Release PTTH->PG Stimulates (+) Allatotropin->CA Stimulates (+) Molting Molting & Metamorphosis Ecdysone->Molting Induces FatBody Fat Body / Ovaries JH->FatBody Stimulates (+) JH->Molting Modulates Reproduction Reproduction (Vitellogenesis) FatBody->Reproduction Experimental_Workflow cluster_endpoints Endpoint Analysis cluster_analysis Data Analysis & Interpretation Start Insect Rearing (Synchronized Population) Treatment This compound Treatment (e.g., Leaf-Dip, Diet, Topical) Start->Treatment Control Control Group (Vehicle Only) Start->Control parallel Mortality Mortality & Developmental Abnormality Assessment Treatment->Mortality Behavior Behavioral Assays (e.g., PER, Antifeedant) Treatment->Behavior Hormone Hormone Quantification (Hemolymph/Whole Body) Treatment->Hormone Histo Histology/Ultrastructure (Endocrine Glands) Treatment->Histo Control->Mortality Control->Behavior Control->Hormone Control->Histo LC50 Probit Analysis (LC50) Mortality->LC50 Stats Statistical Comparison (e.g., ANOVA, t-test) Behavior->Stats RIA RIA / EIA / LC-MS (Hormone Titers) Hormone->RIA TEM TEM Image Analysis (Cellular Damage) Histo->TEM Conclusion Conclusion on Neuroendocrine Disruption LC50->Conclusion Stats->Conclusion RIA->Conclusion TEM->Conclusion

References

Azadirachtin's Disruption of Vitellogenesis in Female Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitellogenesis, the process of yolk protein synthesis and deposition, is a critical phase in the reproductive cycle of female insects. Its disruption presents a potent strategy for insect population control. Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has demonstrated significant inhibitory effects on this vital physiological process. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impedes vitellogenesis. It summarizes key quantitative data from various studies, outlines detailed experimental protocols for investigating these effects, and presents visual representations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel, targeted insect control agents.

Introduction

The intricate process of vitellogenesis involves the synthesis of vitellogenin (Vg), a yolk protein precursor, primarily in the fat body of the female insect. Vg is then released into the hemolymph and subsequently taken up by developing oocytes through receptor-mediated endocytosis.[1] This process is tightly regulated by two principal hormones: Juvenile Hormone (JH) and ecdysteroids, most notably 20-hydroxyecdysone (20E).[2] this compound exerts its inhibitory effects by interfering with the synthesis, release, and signaling pathways of these crucial hormones.[3][4] This guide will dissect the multifaceted role of this compound in disrupting the delicate hormonal orchestration of vitellogenesis.

Molecular Mechanism of Action

This compound's primary mode of action in inhibiting vitellogenesis is through the disruption of the insect's endocrine system.[3] This interference occurs at multiple levels, affecting both juvenile hormone and ecdysteroid pathways.

Interference with Ecdysteroid Synthesis and Signaling

Ecdysteroids, synthesized in the prothoracic glands during larval stages and in the ovaries of adult females, are essential for molting and reproduction.[5] this compound disrupts ecdysteroid homeostasis in several ways:

  • Inhibition of Ecdysone Synthesis: this compound can block the release of prothoracicotropic hormone (PTTH) from the brain, a neuropeptide that stimulates the prothoracic glands to produce ecdysone.[6]

  • Inhibition of Ecdysone 20-Monooxygenase: Studies have shown that this compound can inhibit the activity of ecdysone 20-monooxygenase, the enzyme responsible for converting the less active ecdysone into the highly active 20-hydroxyecdysone (20E).[7][8] This dose-dependent inhibition has been observed in various insect species.[7]

  • Downregulation of Ecdysone-Responsive Genes: By reducing the levels of 20E, this compound treatment leads to the downregulation of genes that are responsive to this hormone, further disrupting the signaling cascade necessary for normal vitellogenesis.[9]

Interference with Juvenile Hormone Synthesis and Signaling

Juvenile hormone, secreted by the corpora allata, plays a pivotal role in regulating metamorphosis and, in many adult insects, stimulating vitellogenin synthesis.[10] this compound's impact on JH includes:

  • Inhibition of JH Biosynthesis: this compound can interfere with the neuroendocrine regulation of the corpora allata, leading to a reduction in JH biosynthesis.[4] This effect can be rescued by the application of exogenous JH, indicating a direct link between this compound's action and JH deficiency.[11]

  • Disruption of JH-mediated Vitellogenin Gene Expression: In many insect species, JH is the primary hormone responsible for inducing the expression of the vitellogenin gene in the fat body. By lowering JH titers, this compound effectively suppresses the synthesis of this essential yolk protein precursor.[12]

The interplay between these hormonal disruptions creates a cascade of effects that ultimately halts oocyte development and maturation.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on key parameters of vitellogenesis and reproduction in different insect species.

Table 1: Effects of this compound on Fecundity and Ovarian Development

Insect SpeciesThis compound Dose/ConcentrationObserved EffectsReference
Locusta migratoria migratorioides10 µg (single injection)Arrest of terminal oocyte maturation and inhibition of oviposition.[7]
Drosophila melanogasterLD50 (0.63 µg, topical application)Number of oocytes per ovary decreased by 16.1%; volume of basal oocytes decreased by 32.4%.[13]
Ceraeochrysa claveri36 mg/L and 60 mg/L (ingestion)Significant reduction in the size of developing ovarian follicles.[14]
Aphis glycinesDirect spray80% nymphal mortality with this compound formulation.[15]
Helicoverpa armigeraDiet containing AzaASignificant mortality, growth retardation, and reduced larval mass.[16]
Rhagoletis indifferens>0.5% in dietTotal suppression of egg development.[17]

Table 2: Effects of this compound on Hormonal Titers

Insect SpeciesThis compound TreatmentEffect on Hormone TitersReference
Locusta migratoria10 µg injectionDrastic fall in ecdysteroid levels.[7]
Apis melliferaTopical applicationDelay in the appearance of vitellogenin, which is normally correlated with a rise in JH.[12]
General observationVaries with species and doseReduction in JH titers.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on insect vitellogenesis.

Quantification of Ecdysteroids by Radioimmunoassay (RIA)

Objective: To measure the concentration of ecdysteroids in the hemolymph or whole-body extracts of this compound-treated and control insects.

Protocol:

  • Sample Preparation:

    • Hemolymph: Collect hemolymph from chilled insects into a tube containing a small amount of phenylthiourea to prevent melanization. Centrifuge to remove hemocytes.

    • Whole-body extract: Homogenize whole insects or specific tissues in 70% methanol. Centrifuge to pellet debris.

  • Extraction:

    • To the supernatant from either preparation, add an equal volume of chloroform and vortex thoroughly.

    • Centrifuge to separate the phases. The upper aqueous/methanolic phase contains the ecdysteroids.

    • Dry the ecdysteroid-containing phase under a stream of nitrogen gas.

  • Radioimmunoassay:

    • Reconstitute the dried extract in RIA buffer.

    • In a microtiter plate, add the reconstituted sample, a known amount of radiolabeled ecdysone (e.g., [³H]ecdysone), and a specific anti-ecdysteroid antibody.

    • Incubate the plate to allow for competitive binding between the labeled and unlabeled ecdysteroids for the antibody.

    • Precipitate the antibody-bound ecdysteroids using a secondary antibody or protein A/G beads.

    • Centrifuge and discard the supernatant.

    • Measure the radioactivity of the pellet using a scintillation counter.

  • Data Analysis:

    • Construct a standard curve using known concentrations of unlabeled ecdysone.

    • Determine the ecdysteroid concentration in the samples by comparing their radioactivity to the standard curve.[18]

Quantification of Vitellogenin by SDS-PAGE and Densitometry

Objective: To quantify the amount of vitellogenin in the hemolymph and ovaries of treated and control insects.

Protocol:

  • Sample Collection:

    • Collect hemolymph as described in the RIA protocol.

    • Dissect ovaries in a cold physiological saline solution.

  • Protein Extraction:

    • Homogenize ovaries in a lysis buffer containing protease inhibitors.

    • Determine the total protein concentration of both hemolymph and ovarian extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE:

    • Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat to denature the proteins.

    • Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of the vitellogenin subunits).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Densitometry:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands.

    • Image the gel and use densitometry software to quantify the intensity of the vitellogenin bands. Vitellogenin subunits typically have high molecular weights and can be identified based on their size and abundance in female-specific samples.[9][19]

Ultrastructural Analysis of Ovaries by Transmission Electron Microscopy (TEM)

Objective: To observe the morphological changes in the oocytes and surrounding follicular cells of this compound-treated insects at the subcellular level.

Protocol:

  • Fixation:

    • Dissect ovaries in a fixative solution (e.g., 2.5% glutaraldehyde in a cacodylate or phosphate buffer) and fix for several hours at 4°C.

  • Post-fixation and Staining:

    • Wash the tissues in buffer and post-fix in 1% osmium tetroxide.

    • Stain the tissues en bloc with uranyl acetate to enhance contrast.

  • Dehydration and Embedding:

    • Dehydrate the tissues through a graded series of ethanol concentrations.

    • Infiltrate and embed the tissues in an epoxy resin.

  • Sectioning and Viewing:

    • Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with lead citrate.

    • Examine the sections under a transmission electron microscope to observe the ultrastructure of the oocytes, yolk granules, and follicular epithelium.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.

Azadirachtin_Signaling_Pathway This compound This compound Brain Brain (Neurosecretory Cells) This compound->Brain Inhibits release of neurohormones Corpora_Allata Corpora Allata This compound->Corpora_Allata Inhibits TwentyE 20-Hydroxyecdysone (20E) This compound->TwentyE Inhibits Brain->Corpora_Allata Stimulates Prothoracic_Gland Prothoracic Gland Brain->Prothoracic_Gland Stimulates (via PTTH) JH Juvenile Hormone (JH) Corpora_Allata->JH Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Fat_Body Fat Body Vg Vitellogenin (Vg) Fat_Body->Vg Ovary Ovary Vitellogenesis Vitellogenesis (Yolk Deposition) Ovary->Vitellogenesis PTTH PTTH JH->Fat_Body Stimulates Vg synthesis Ecdysone->TwentyE Ecdysone 20-Monooxygenase TwentyE->Ovary Stimulates oogenesis Vg->Ovary Uptake by oocytes

Caption: this compound's inhibitory effects on hormonal signaling pathways.

Experimental_Workflow_RIA Start Start: Insect Treatment (this compound vs. Control) Sample_Collection Sample Collection (Hemolymph / Tissues) Start->Sample_Collection Extraction Ecdysteroid Extraction (Methanol/Chloroform) Sample_Collection->Extraction RIA_Setup Radioimmunoassay Setup (Sample, Labeled Ecdysone, Antibody) Extraction->RIA_Setup Incubation Incubation (Competitive Binding) RIA_Setup->Incubation Precipitation Immunoprecipitation Incubation->Precipitation Measurement Radioactivity Measurement (Scintillation Counting) Precipitation->Measurement Analysis Data Analysis (Standard Curve Comparison) Measurement->Analysis

Caption: Workflow for Ecdysteroid Radioimmunoassay (RIA).

Experimental_Workflow_Vg_Quantification Start Start: Insect Treatment (this compound vs. Control) Sample_Collection Sample Collection (Hemolymph / Ovaries) Start->Sample_Collection Protein_Extraction Protein Extraction and Quantification Sample_Collection->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Staining Gel Staining (e.g., Coomassie Blue) SDS_PAGE->Staining Imaging Gel Imaging Staining->Imaging Densitometry Densitometric Analysis Imaging->Densitometry

Caption: Workflow for Vitellogenin Quantification via SDS-PAGE.

Conclusion

This compound's potent inhibitory effect on vitellogenesis in female insects is a result of its complex interference with the endocrine system. By disrupting the synthesis and signaling of both juvenile hormone and ecdysteroids, this compound effectively halts the production and uptake of vitellogenin, leading to reproductive failure. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise molecular targets of this compound and for the development of new, environmentally sound insect control strategies. The continued investigation of such natural compounds is paramount for the future of sustainable agriculture and public health.

References

Methodological & Application

Application Notes and Protocols for the Development of Stable Azadirachtin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), is a potent biopesticide renowned for its antifeedant, insect growth regulatory, and repellent properties.[1][2] Its biodegradability and low toxicity to non-target organisms make it an excellent alternative to synthetic chemical pesticides in integrated pest management (IPM) and organic agriculture.[1][3] However, the commercial success of this compound is often hampered by its inherent instability. The molecule is highly susceptible to degradation when exposed to various environmental factors such as UV light, heat, moisture, and non-optimal pH conditions.[4] This instability presents a significant challenge for developing shelf-stable formulations that maintain efficacy in the field.

These application notes provide a comprehensive overview of the factors affecting this compound stability and outline modern formulation strategies to mitigate degradation. Detailed protocols for the analysis, stability testing, and field application of this compound formulations are provided for researchers and professionals in the field.

Application Notes: Strategies for Stable Formulations

The primary goal in formulating this compound is to protect its complex structure from degradation pathways. Key environmental factors that accelerate degradation include water (hydrolysis), UV light (photolysis), temperature, and pH. This compound is most stable in mildly acidic conditions (pH 4-6) and degrades rapidly in alkaline or strongly acidic solutions.[1][4]

1. Solvent System Optimization The choice of solvent is critical for stability. Protic solvents, especially those with acidic or basic functional groups, can decrease the storage stability of this compound.[5]

  • Aprotic Solvents : Formulations are more stable when the solvent system comprises over 50% aprotic solvents with water content below 15%.[5][6]

  • Alcohols : Alcoholic solvent systems (greater than 50%) can be used, provided the water content is kept very low, typically below 5%.[5]

  • Solid Formulations : Reducing volatile polar solvents to 5% or less and water to 1% or less in solid preparations significantly enhances storage stability.[6]

2. Advanced Formulation Technologies Modern formulation techniques can physically protect the this compound molecule, enhance its stability, and provide controlled release.

  • Nanoemulsions (NE) : Oil-in-water nanoemulsions created using high-shear mixing can significantly improve stability by reducing the particle size of the emulsion.[7] The use of botanical adjuvants, such as an aqueous extract of Prosopis juliflora, can act as a bio-polymeric stabilizer, leading to formulations with a half-life (t1/2) of over 490 days.[8][9]

  • Microencapsulation : Encapsulating neem extracts within a polymer shell (e.g., lignin-based compounds, complex coacervation) is an effective strategy to protect this compound from UV radiation and hydrolysis, thereby preserving the insecticidal compounds.[10]

  • Use of Stabilizers and Adjuvants :

    • UV Protectants : Stabilizers like epichlorohydrin and anthraquinone can reduce degradation in solid formulations.[11] Photostabilizers such as 8-hydroxy quinoline and tert-butyl hydroquinone have been shown to be effective in controlling degradation under both sunlight and UV light.[12]

    • Surfactants : Non-aqueous, liquid concentrate formulations using water-soluble organosilicone surfactants have demonstrated high stability, with over 90% of this compound remaining after accelerated aging tests (14 days at 54°C).[13]

Data Presentation

The following tables summarize quantitative data on the stability of this compound under various conditions and in different formulations.

Table 1: Influence of Solvents and pH on this compound-A Degradation

ConditionSolvent/MediumTemperatureDurationDegradation (%)Reference
Solvent Effects Methanol29±1°C25 days50%[14]
Acetone29±1°C25 days50%[14]
Methylene Chloride29±1°C25 days75-80%[14]
Chloroform29±1°C25 days75-80%[14]
Ethanol29±1°C25 days>80%[14]
Water29±1°C25 days>80%[14]
pH Effects pH 4Ambient38.3 days50% (t1/2)[4]
pH 7Ambient30.5 days50% (t1/2)[4]
pH 10Ambient~2 hours50% (t1/2)[4]

Table 2: Stability Performance of Advanced this compound Formulations

Formulation TypeKey Components / StabilizersStability Test ConditionsResultReference
Liquid Concentrate Water-soluble organosilicone surfactant54°C for 14 days>90% this compound remaining[13]
Nanoemulsion (NE) Prosopis juliflora (30% botanical adjuvant)AmbientHalf-life (t1/2) of 492.95 days[9]
Solid on Carrier Attapulgite54±1°C for 14 days70-95% degradation[11]
Solid on Carrier Kaolinite54±1°C for 14 days70-95% degradation[11]
Solid + Stabilizer Solid carrier + Epichlorohydrin54±1°C for 14 daysDegradation reduced by 26-60%[11]
Emulsion in Water (EW) High-shear mixing (60 min)Accelerated storage5-10% degradation[7]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for the quantification of this compound-A in formulations, adapted from multiple sources.[15][16][17][18]

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Reversed-phase C18 column (e.g., Spherisorb ODS, 5 μm).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Analytical standard: Pure this compound-A.

  • Sample clarification: Syringe filters (0.45 μm).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient system.[15][16] An isocratic system of methanol and water (e.g., 80:20 v/v) can also be used.[18]

  • Flow Rate: 1.0 mL/min.[15][18]

  • Detection Wavelength: 210-222 nm (typically 215 nm).[15][16][18][19]

  • Injection Volume: 20 µL.[15]

  • Column Temperature: Can be controlled, e.g., at 45°C, to ensure reproducibility.[19]

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound-A in methanol. Create a five-point calibration curve by serial dilution (e.g., 2, 5, 10, 20, 40 µg/mL).[15]

  • Sample Preparation:

    • Accurately weigh a quantity of the formulation equivalent to ~10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.[18]

    • For oil-based or crude extracts, perform a liquid-liquid extraction. A common method is to dissolve the sample in aqueous methanol and extract sequentially with hexane (to remove non-polar lipids) and then dichloromethane or ethyl acetate to recover the this compound.[16][20]

    • Evaporate the final solvent layer to dryness and reconstitute the residue in a known volume of the mobile phase or methanol.[16]

    • Filter the final solution through a 0.45 μm membrane filter before injection.[18]

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Plot the peak area against the concentration for the standards to create a calibration curve. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.[15]

Protocol 2: Accelerated Stability Testing of this compound Formulations

This protocol is used to rapidly assess the long-term stability of a formulation by subjecting it to elevated temperatures. A widely accepted condition is storage at 54°C for 14 days.[11][13]

1. Equipment:

  • Temperature-controlled oven capable of maintaining 54 ± 1°C.

  • Sealed glass vials.

  • HPLC system for analysis (as per Protocol 1).

2. Procedure:

  • Place a known quantity (e.g., 20 g) of the this compound formulation into a sealed glass vial.[14]

  • Prepare multiple vials for time-point analysis (e.g., Day 0, Day 7, Day 14).

  • Place the vials in the oven pre-heated to 54°C.

  • At each time point, remove a vial and allow it to cool to room temperature.

  • Analyze the this compound content in the sample using the HPLC method described in Protocol 1. The initial (Day 0) analysis provides the baseline concentration.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the Day 0 concentration. A formulation is often considered stable if at least 75-90% of the active ingredient is retained after 14 days.[13][14]

Protocol 3: Field Application and Efficacy Evaluation

This protocol provides a general guideline for the application and performance assessment of this compound formulations in an agricultural setting.

1. Materials:

  • Calibrated sprayer (backpack or boom).

  • Personal Protective Equipment (PPE).

  • Water for dilution.

  • The stable this compound formulation.

2. Application Procedure:

  • Timing: Application timing is crucial. The best results are achieved when the pesticide is applied between the incubation period of pest eggs and the young larvae period, as this compound is most effective as a growth regulator.[21]

  • Dilution (Secondary Dilution Method):

    • First, mix the required amount of the this compound formulation uniformly with a small amount of water to create a pre-slurry.[21]

    • Add this pre-slurry to the main spray tank, which should be partially filled (e.g., with 1/3 of the total water volume).[21]

    • Agitate the mixture thoroughly.

    • Add the remaining water to the tank and continue to agitate to ensure a uniform solution. The water temperature should ideally be around 20°C for optimal performance.[21]

  • Spraying:

    • Spray the crop to ensure full and uniform coverage of all plant parts, as this compound has systemic properties and needs to be absorbed.[21]

    • Avoid application if rain is expected within 24 hours; if it rains, a supplemental application may be necessary.[21]

3. Efficacy Evaluation:

  • Experimental Design: Design a field trial with treated plots and untreated control plots. Include a sufficient number of replicates.

  • Pest Scouting: Before and after application (e.g., at 3, 7, and 14 days post-treatment), conduct pest scouting to count the number of target insects (e.g., larvae, nymphs, or adults) per plant or per leaf.

  • Damage Assessment: Evaluate the level of crop damage (e.g., percentage of defoliation, number of damaged fruits) in both treated and control plots.

  • Data Analysis: Calculate the percentage of pest mortality or reduction in the treated plots compared to the control plots. Statistical analysis should be performed to determine if the observed effects are significant. Formulations showing high insecticidal activity (e.g., >90% mortality against whitefly) are considered highly effective.[9]

Visualizations

Caption: Workflow for developing a stable this compound formulation.

Caption: Protocol for field application and efficacy assessment.

Caption: Key environmental factors leading to this compound degradation.

References

Application Notes & Protocols: Microwave-Assisted Extraction of Azadirachtin from Neem Leaves

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of Azadirachtin from neem (Azadirachta indica) leaves using Microwave-Assisted Extraction (MAE). This document is intended for researchers, scientists, and drug development professionals seeking to optimize the isolation of this potent bioactive compound.

Introduction

This compound, a complex tetranortriterpenoid found in the neem tree, is renowned for its potent insecticidal and medicinal properties. Traditional methods for its extraction are often time-consuming and require large volumes of organic solvents. Microwave-Assisted Extraction (MAE) offers a rapid, efficient, and green alternative, leveraging microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction of target compounds.[1][2] This technology leads to higher extraction rates, reduced solvent consumption, and lower costs while maintaining the quality of the final product.[1]

Quantitative Data Summary

The efficiency of Microwave-Assisted Extraction of this compound and related compounds is influenced by several key parameters, including microwave power, extraction time, solvent type, and the ratio of solvent to plant material. The following tables summarize quantitative data from various studies to provide a comparative overview of extraction yields under different conditions.

Table 1: this compound Yield from Neem Leaves and Seeds using Various Extraction Methods

Plant PartExtraction MethodSolvent(s)Extraction TimeThis compound YieldReference
Leaves & StemsMAEMethanol, Dichloromethane, Petroleum Ether20 mins2.55% (total limonoids)[3]
LeavesSoxhletn-hexane:ethanol (50:50)6 hours720 mg/kg[4][5]
SeedsMAE (Optimized)Hydroalcoholic medium6.89 mins37.5 µg/g[6][7]
SeedsSoxhletn-hexane:ethanol (50:50)6 hours1045 mg/kg[4]

Table 2: Optimization of MAE Parameters for Limonoid Extraction from Neem Leaves

ParameterRange StudiedOptimal ConditionResulting Yield (Nimbolide)Reference
Solid/Liquid Ratio1:10 - 1:50 g/mL1:16 g/mL7.243 mg/g dry weight[1][8]
Microwave Power210 - 490 W280 W7.243 mg/g dry weight[1][8]
Extraction Time10 - 30 mins22 mins7.243 mg/g dry weight[1][8]

Table 3: Comparison of MAE with Conventional Extraction Methods for this compound-Related Limonoids (AZRL)

Extraction MethodRelative AZRL YieldNotesReference
MAE> 2x higher than RFXFor leaves and leaf stems[3]
Reflux (RFX)-Conventional method[3]
Room Temp. Ext. (RTE)-Conventional method[2]

Experimental Protocols

This section provides detailed methodologies for the microwave-assisted extraction of this compound from neem leaves.

3.1. Materials and Equipment

  • Plant Material: Fresh, healthy neem leaves.

  • Solvents: HPLC grade methanol, ethanol, or a binary solvent mixture (e.g., n-hexane:ethanol 50:50).

  • Equipment:

    • Laboratory microwave extraction system

    • Grinder or blender

    • Drying oven

    • Round-bottom flask

    • Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum pump)

    • Rotary evaporator

    • Analytical balance

    • Amber glass bottles for storage

3.2. Sample Preparation

  • Washing: Thoroughly wash fresh neem leaves with tap water to remove dust and other impurities.

  • Drying: Dry the leaves in a hot air oven at 50°C for 48 hours or until a constant weight is achieved.[4]

  • Grinding: Pulverize the dried leaves into a fine powder using a grinder or blender. This increases the surface area for efficient extraction.[4]

  • Storage: Store the powdered neem leaves in an airtight container in a cool, dark place until use.

3.3. Microwave-Assisted Extraction (MAE) Protocol

This protocol is a general guideline. Optimal conditions may vary depending on the specific microwave system and research objectives.

  • Weighing: Accurately weigh a specific amount of powdered neem leaves (e.g., 10 g).

  • Solvent Addition: Place the powdered leaves into the microwave extraction vessel. Add the chosen solvent at a predetermined solid/liquid ratio (e.g., 1:16 g/mL, which would be 160 mL of solvent for 10 g of leaf powder).[1][8]

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the desired microwave power (e.g., 280 W) and extraction time (e.g., 22 minutes).[1][8]

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under vacuum to remove the solvent.

  • Storage: Transfer the concentrated extract into an amber glass bottle and store at 4°C for further analysis.

3.4. Post-Extraction Purification (Optional)

For obtaining a higher purity this compound extract, further purification steps can be employed.

  • The crude extract can be washed with a non-polar solvent like dichloromethane to remove oils and less polar compounds.[7]

  • The mixture is then placed in a separating funnel, and the dichloromethane phase containing the purified extract is collected.[7]

  • The solvent is subsequently removed by rotary evaporation.[7]

Visualizations

4.1. Experimental Workflow for MAE of this compound

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing A Fresh Neem Leaves B Washing & Drying A->B C Grinding to Powder B->C D Mix Powder with Solvent C->D E Microwave Irradiation D->E F Cooling E->F G Filtration F->G H Solvent Evaporation (Rotary Evaporator) G->H I Crude this compound Extract H->I J Further Analysis / Purification I->J

Caption: Workflow for Microwave-Assisted Extraction of this compound.

4.2. Key Parameters Influencing MAE Efficiency

MAE_Parameters center MAE Efficiency (this compound Yield) param1 Microwave Power param1->center param2 Extraction Time param2->center param3 Solvent Type & Polarity param3->center param4 Solid/Liquid Ratio param4->center param5 Temperature param5->center param6 pH of Medium param6->center

Caption: Key parameters affecting the efficiency of MAE.

References

Application Notes and Protocols for the Analysis of Azadirachtin Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Azadirachtin residues in soil. The methodologies outlined are essential for environmental monitoring, agricultural research, and ensuring the safety and efficacy of this compound-based biopesticides.

Introduction

This compound, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent biopesticide valued for its insecticidal and antifeedant properties. Monitoring its persistence and concentration in soil is crucial to understand its environmental fate and ensure its responsible use in agriculture. Due to its thermal instability, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are preferred for its analysis.[1] This document details the primary analytical techniques for this compound residue detection in soil, with a focus on HPLC coupled with UV detection, and provides a comprehensive sample preparation protocol using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Analytical Techniques: A Comparative Overview

Several analytical methods are available for the detection of this compound residues. The choice of method often depends on the required sensitivity, selectivity, and the resources available.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for this compound analysis due to its suitability for thermally labile compounds.[1] Reversed-phase C18 columns are typically employed with a mobile phase consisting of an acetonitrile and water gradient.[2][3] UV detection is commonly performed at wavelengths between 210 and 220 nm.[2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace levels of this compound. It is particularly useful for complex matrices where interferences can be a challenge.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunoassay that can be used for rapid screening of a large number of samples. It offers a cost-effective alternative to chromatographic methods, though it may be susceptible to cross-reactivity with structurally similar compounds.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, it is generally not recommended for this compound analysis due to the compound's thermal instability, which can lead to degradation during analysis.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of this compound residues. Note that performance can vary based on soil type and specific laboratory conditions.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
HPLC-UV Forest Soil0.2 µg/g->80%[2]
HPLC-UV Soil-6 µg/g88.8 ± 3%[1]
LC-MS/MS Soil0.4 µg/kg0.8 µg/kg67-108%[5]
LC-Q-TOF-MS Neem Seed/Leaf Extract0.34-0.76 ng/mL<2.30 ng/mL82.0-102.8%[6]
TLC-DIAS Agricultural Matrices-0.875 µg67-92%[7]

Experimental Protocols

Soil Sample Preparation using the QuEChERS Method

The QuEChERS method is a streamlined and effective procedure for extracting pesticide residues from complex matrices like soil.[8][9][10]

Materials and Reagents:

  • Homogenized soil sample

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add an appropriate amount of water to ensure hydration.[9]

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.[11]

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride) to the tube. The salts aid in the separation of the acetonitrile layer from the aqueous phase.

  • Second Extraction: Immediately shake the tube for another minute to facilitate partitioning.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., ≥3000 rcf) for 5 minutes to separate the layers.[9]

  • dSPE Cleanup: Transfer the upper acetonitrile layer to a dSPE tube containing PSA and C18 sorbents. The PSA helps in removing organic acids and other polar interferences, while C18 removes non-polar interferences.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 2 minutes.[9]

  • Sample for Analysis: The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.

HPLC-UV Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1][4] The specific gradient program should be optimized based on the column and system.

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 215 nm.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 2, 5, 10, 20, and 40 µg/mL) to generate a calibration curve.[1]

  • Sample Injection: Inject the prepared soil extract (from the QuEChERS protocol) into the HPLC system.

  • Data Acquisition: Record the chromatogram and the peak area corresponding to this compound.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Workflow and Pathway Diagrams

Azadirachtin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Soil_Sample 1. Soil Sampling (Homogenized) Weighing 2. Weigh 10g of Soil Soil_Sample->Weighing Extraction_Solvent 3. Add 10 mL Acetonitrile Weighing->Extraction_Solvent Extraction 4. Vortex/Shake (1 min) Extraction_Solvent->Extraction Salts 5. Add QuEChERS Salts Extraction->Salts Partitioning 6. Vortex/Shake (1 min) Salts->Partitioning Centrifugation1 7. Centrifuge Partitioning->Centrifugation1 Supernatant_Transfer 8. Transfer Supernatant Centrifugation1->Supernatant_Transfer dSPE 9. dSPE Cleanup (PSA + C18) Supernatant_Transfer->dSPE Centrifugation2 10. Centrifuge dSPE->Centrifugation2 Final_Extract 11. Final Extract for Analysis Centrifugation2->Final_Extract HPLC_Analysis HPLC-UV Analysis Final_Extract->HPLC_Analysis Inject LCMS_Analysis LC-MS/MS Analysis Final_Extract->LCMS_Analysis Inject Data_Processing Data Acquisition & Processing HPLC_Analysis->Data_Processing LCMS_Analysis->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification

Caption: Workflow for this compound Residue Analysis in Soil.

This diagram illustrates the sequential steps involved in the analysis of this compound residues in soil, from initial sample preparation using the QuEChERS method to final quantification by chromatographic techniques.

References

Application Notes and Protocols: Synergistic Action of Azadirachtin with Bacillus thuringiensis (Bt) for Enhanced Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combined application of the botanical insecticide Azadirachtin, derived from the neem tree (Azadirachta indica), and the microbial insecticide Bacillus thuringiensis (Bt) has demonstrated a significant increase in efficacy against various lepidopteran pests. This synergistic or additive interaction presents a promising strategy for integrated pest management (IPM) programs, potentially reducing the required concentrations of each agent and mitigating the development of insecticide resistance.

These application notes provide a comprehensive overview of the synergistic effects, detailed protocols for laboratory evaluation, and a mechanistic exploration of the combined action of this compound and Bt.

I. Quantitative Data Summary

The synergistic interaction between this compound and Bacillus thuringiensis has been quantified in several studies, primarily through the determination of lethal concentrations (LC50) and lethal times (LT50) against key insect pests. The following tables summarize key quantitative data from representative studies.

Table 1: Lethal Concentration (LC50) and Lethal Time (LT50) of this compound and Bacillus thuringiensis (Bt) against Helicoverpa armigera (3rd Instar Larvae)

InsecticideLC50 (µg a.i./mL)LT50 (days)Citation
This compound12.954.8[1]
Bacillus thuringiensis (subsp. kurstaki)96.83.6[1]

Table 2: Combined Toxicity of this compound and Bacillus thuringiensis (Bt) against Helicoverpa armigera

Treatment Combination (Concentration)Mortality (%)Citation
This compound (LC20) + Bt (LC20)56.7[1]
This compound (EC20) + Bt (LC20)Significant Mortality[2]
This compound (EC50) + Bt (LC20)Significant Mortality[2]
This compound (EC20) + Bt (LC50)Significant Mortality[2]
This compound (EC50) + Bt (LC50)100[2]

Table 3: Lethal Concentration (LC50) and Lethal Time (LT50) of this compound and Bacillus thuringiensis (Bt) against Plodia interpunctella (3rd Instar Larvae)

InsecticideLC50 (µg a.i./mL)LT50 (days)Citation
This compound2414.5[3][4][5]
Bacillus thuringiensis (subsp. kurstaki)4904.5[3][4][5]

Table 4: Interaction Effects of this compound and Bacillus thuringiensis (Bt) on Plodia interpunctella

Treatment Combination (Concentration)Interaction TypeCitation
This compound (LC30) + Bt (LC30)Additive[3][4][5]
This compound (LC50) + Bt (LC50)Synergistic[3][4][5]

II. Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic effects of this compound and Bt.

Protocol 1: Insect Rearing - Helicoverpa armigera

1.1. Artificial Diet Composition:

A commonly used artificial diet for rearing H. armigera is a modification of the Nagarkatti and Prakash (1974) diet. The composition for approximately 700 mL of diet is as follows:

IngredientQuantity
Kidney Bean & Soybean Powder (sterilized)150 g
Wheat Germ55 g
Yeast Powder60 g
L-cysteine0.6 g
Ascorbic Acid6 g
Sorbic Acid1.5 g
Methyl-p-hydroxybenzoate1.75 g
Agarose37.5 g
Distilled Water1300 mL

1.2. Rearing Procedure:

  • Blend all dry ingredients thoroughly.

  • Bring the distilled water to a boil and add the agarose, stirring until completely dissolved.

  • Gradually add the dry ingredient mixture to the hot agar solution, blending continuously until a homogenous mixture is achieved.

  • Pour the diet into sterile rearing containers and allow it to cool and solidify.

  • Introduce neonate larvae of H. armigera into the containers with the artificial diet.

  • Maintain the rearing containers at 25 ± 2°C, 60-65% relative humidity, and a 14:10 hour (light:dark) photoperiod.

  • Transfer larvae to fresh diet as needed.

Protocol 2: Larval Toxicity Bioassay (Diet Incorporation Method)

This protocol is designed to determine the LC50 and LT50 values of this compound and Bt, both individually and in combination.

2.1. Preparation of Test Solutions:

  • Prepare stock solutions of this compound (e.g., from a commercial formulation of known concentration) and Bt (e.g., a commercial formulation of B. thuringiensis subsp. kurstaki) in sterile distilled water.

  • Perform serial dilutions to obtain a range of concentrations for each test substance.

2.2. Bioassay Procedure:

  • Prepare the artificial diet as described in Protocol 1.

  • While the diet is still liquid and has cooled to approximately 50-60°C, incorporate the test solutions (this compound, Bt, or a combination) at the desired concentrations. Ensure thorough mixing. A control diet should be prepared with sterile distilled water only.

  • Dispense the treated and control diets into individual wells of a 24-well or 48-well sterile bioassay tray.

  • Once the diet has solidified, introduce one 3rd instar larva of H. armigera into each well.

  • Seal the trays and incubate under the same conditions as for rearing.

  • Record larval mortality daily for 7 days. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the LC50 and LT50 values using probit analysis.

Protocol 3: Biochemical Assays - Digestive Enzymes

This protocol details the measurement of key digestive enzyme activities in the insect midgut, which can be affected by this compound and Bt.

3.1. Midgut Extraction:

  • Dissect 4th or 5th instar larvae in a cold saline buffer (0.9% NaCl).

  • Carefully remove the midgut and rinse it in the saline buffer to remove any contents.

  • Homogenize the midgut tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the enzyme extract, and store it at -20°C until use.

3.2. α-Amylase Activity Assay:

  • Reagents:

    • 1% soluble starch solution in 0.1 M phosphate buffer (pH 7.0).

    • Dinitrosalicylic acid (DNS) reagent.

  • Procedure:

    • Mix 50 µL of the enzyme extract with 50 µL of the starch solution.

    • Incubate the mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of DNS reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes.

    • After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

    • A standard curve using maltose is used to quantify the amount of reducing sugar produced.

3.3. General Protease Activity Assay:

  • Reagents:

    • 1% Azocasein solution in 0.1 M Tris-HCl buffer (pH 8.0).

    • 10% Trichloroacetic acid (TCA) solution.

  • Procedure:

    • Mix 50 µL of the enzyme extract with 100 µL of the azocasein solution.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 150 µL of 10% TCA solution.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the undigested substrate.

    • Transfer the supernatant to a new tube and add an equal volume of 1 M NaOH to develop the color.

    • Measure the absorbance at 440 nm.

III. Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed synergistic mechanism of this compound and Bt.

Experimental_Workflow cluster_rearing Insect Rearing cluster_bioassay Bioassay cluster_biochemical Biochemical Analysis cluster_analysis Data Analysis Diet Artificial Diet Preparation Incorporation Diet Incorporation Diet->Incorporation Rearing H. armigera Rearing Solutions Preparation of this compound & Bt Solutions Rearing->Solutions Solutions->Incorporation Exposure Larval Exposure Incorporation->Exposure Mortality Mortality Assessment Exposure->Mortality Dissection Midgut Dissection Exposure->Dissection Probit Probit Analysis (LC50, LT50) Mortality->Probit Extraction Enzyme Extraction Dissection->Extraction Amylase α-Amylase Assay Extraction->Amylase Protease Protease Assay Extraction->Protease Enzyme_Activity Enzyme Activity Calculation Amylase->Enzyme_Activity Protease->Enzyme_Activity

Caption: Experimental workflow for evaluating this compound and Bt synergy.

Synergistic_Mechanism cluster_insect_gut Insect Midgut Lumen cluster_epithelium Midgut Epithelial Cell Bt Bacillus thuringiensis (Cry Protoxin) Solubilization Solubilization (Alkaline pH) Bt->Solubilization Activation Activation by Midgut Proteases Solubilization->Activation Activated_Toxin Activated Cry Toxin Activation->Activated_Toxin Receptor Binding to Specific Receptors (e.g., Cadherin) Activated_Toxin->Receptor Pore Pore Formation Receptor->Pore Lysis Cell Lysis & Insect Death Pore->Lysis Aza This compound Aza_Effects This compound Effects: - Reduced Feeding - Weakened Immune Response - Altered Midgut Physiology - Inhibition of Digestive Enzymes Aza->Aza_Effects Aza_Effects->Activation Enhances Aza_Effects->Receptor Increases Susceptibility

Caption: Proposed synergistic mechanism of this compound and Bt.

IV. Mechanism of Synergistic Action

The enhanced insecticidal activity observed with the combination of this compound and Bt is likely due to a multi-faceted interaction. While the precise molecular signaling pathways are still under investigation, the proposed mechanism involves:

  • Increased Efficacy of Bt Toxins: this compound is known to have antifeedant properties and can cause physiological stress in insects.[6] This stress may weaken the insect's natural defense mechanisms, making it more susceptible to the action of Bt toxins. Furthermore, this compound has been shown to affect the midgut epithelium, potentially facilitating the binding of Bt Cry toxins to their receptors.

  • Inhibition of Digestive Enzymes: Studies have shown that both this compound and Bt can reduce the activity of key digestive enzymes such as α-amylase and proteases in the insect midgut.[7] The combined effect could lead to a more severe disruption of nutrient absorption, leading to starvation and increased mortality.

  • Complementary Modes of Action: this compound acts as an insect growth regulator, interfering with the molting process and causing developmental abnormalities.[6] Bt, on the other hand, acts by forming pores in the midgut epithelial cells, leading to cell lysis and septicemia.[3] The combination of these distinct modes of action targets multiple physiological systems within the insect, increasing the overall probability of mortality.

V. Conclusion

The synergistic use of this compound and Bacillus thuringiensis represents a potent and environmentally conscious approach to insect pest management. The data and protocols presented here provide a framework for researchers to further investigate and optimize this promising combination for various agricultural and public health applications. Future research should focus on elucidating the precise molecular interactions and signaling pathways involved in this synergy to develop even more effective and sustainable pest control strategies.

References

Application Notes: Azadirachtin Extraction from Neem Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachtin, a complex tetranortriterpenoid, is the primary bioactive compound responsible for the potent insecticidal properties of the neem tree (Azadirachta indica). Found in highest concentrations in the seeds, its extraction is a critical step for the formulation of biopesticides and other pharmaceutical products. The choice of extraction method significantly influences the yield, purity, and integrity of the final this compound-rich extract. This document provides a detailed comparison and protocols for two common extraction techniques: cold pressing and Soxhlet extraction.

Methodology Overview

  • Cold Press Extraction: This method involves the mechanical pressing of neem seeds or kernels to expel the oil, which contains this compound and other limonoids.[1] It can be performed without solvents or with the aid of a solvent like methanol to improve extraction efficiency.[2][3] The primary advantage of this technique is the avoidance of high temperatures, which preserves the natural profile of heat-sensitive compounds like this compound.[1] While often considered simple and economical, it may require subsequent purification steps to achieve high-quality oil.[4]

  • Soxhlet Extraction: This is a continuous solvent extraction technique.[5] Ground neem seed material is placed in a thimble, and a heated solvent (e.g., methanol, ethanol, hexane) repeatedly washes over the material, extracting the desired compounds.[6] The solvent is then evaporated and condensed, allowing for a thorough and efficient extraction.[6] While this method can achieve high yields, the prolonged exposure to heat can pose a risk of thermal degradation or isomerization of the target molecules.[3][7]

Quantitative Data Presentation

The selection of an extraction method and solvent system has a profound impact on the final concentration of this compound. The following table summarizes quantitative findings from comparative studies.

Extraction MethodSolventThis compound Yield/ConcentrationOil YieldKey Findings
Cold Press Methanol2478 ppm[2][3]Not SpecifiedSignificantly higher this compound concentration compared to other solvents in the same study.[2][7]
Cold Press Hexane843 ppm[2][7]Not SpecifiedLower this compound yield compared to methanol.[7]
Soxhlet Methanol1470 ppm[2][3]Not SpecifiedYielded less this compound compared to cold press with methanol but more than cold press with hexane.[2][7]
Soxhlet HexaneNot Specified10% higher than cold pressReported in a comparative study by Romero and Vargas (2005).[3]
Soxhlet Hexane:Ethanol (50:50)1045 mg/kg (from seeds)[8]53.5 wt%[8][9]A binary solvent system can optimize both oil and this compound yield simultaneously.[8]
Soxhlet EthanolNot Specified41.11%[5]Ethanol is considered a safer and more environmentally friendly solvent than hexane.[10]

Experimental Protocols

Protocol 1: Cold Press Extraction (with Methanol)

This protocol is based on the methodology described by Esparza-Diaz et al. (2010), which maximizes this compound yield through a solvent-assisted cold press process.

1. Materials and Reagents:

  • Neem seeds (Azadirachta indica)

  • Methanol (Technical Grade, 99.96%)[2]

  • Distilled water

  • Filter paper

2. Equipment:

  • Shade drying area

  • Commercial manual grinder

  • Vertical cold press equipment[2]

  • Collection vessels

  • Rotary evaporator (for solvent recovery)

3. Sample Preparation:

  • Harvest mature neem seeds and dry them under shade to preserve the integrity of bioactive compounds.[2]

  • Once dried, grind the whole seeds (without removing the endocarp) using a commercial grinder.[2] The process should yield a coarse powder.

4. Extraction Procedure:

  • Place the ground neem seed powder into the chamber of the vertical cold press.

  • Add methanol to the ground seed material.

  • Initiate the cold press process according to the manufacturer's instructions. The pressure applied will rupture the plant tissues, releasing oil and allowing methanol to dissolve the this compound.[2]

  • Perform the extraction at room temperature (approx. 25°C) for a duration of 30 minutes.[2]

  • Collect the resulting extract, which will be a mixture of neem oil and methanol rich in this compound.

5. Post-Extraction Processing:

  • Filter the collected extract to remove any solid seed debris.

  • To obtain a concentrated crude extract, evaporate the methanol using a rotary evaporator at a controlled temperature (e.g., < 50°C) to prevent thermal degradation of this compound.

Protocol 2: Soxhlet Extraction

This protocol describes a standard Soxhlet extraction procedure, adaptable for various solvents as investigated in multiple studies.

1. Materials and Reagents:

  • Neem seeds or dehulled kernels

  • Selected Solvent (e.g., Methanol, Ethanol, n-Hexane, or a binary mixture like Hexane:Ethanol 50:50)[2][8]

  • Cotton or glass wool

2. Equipment:

  • Oven for drying

  • Blender or grinder

  • Soxhlet extraction apparatus (round-bottom flask, extraction chamber, condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Rotary evaporator

3. Sample Preparation:

  • Clean the neem seeds to remove foreign matter.

  • Dry the seeds in an oven at a controlled temperature (e.g., 55°C for 72 hours) until a constant weight is achieved.[8]

  • De-hull the dried seeds by hand and grind the kernels into a fine powder using a blender.[6][8]

  • Sieve the powder to obtain a uniform particle size if required.

4. Extraction Procedure:

  • Accurately weigh a specific amount of the ground neem powder (e.g., 64 g) and place it into a cellulose extraction thimble.[2]

  • Lightly plug the top of the thimble with cotton or glass wool to prevent the powder from dispersing.

  • Place the thimble inside the main chamber of the Soxhlet extractor.[11]

  • Add the chosen solvent (e.g., 500 ml of methanol) to the round-bottom flask.[2]

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.[10]

  • Once the extraction chamber is full, the siphoning mechanism will automatically empty the solvent and dissolved extract back into the round-bottom flask.

  • Allow this process to cycle continuously for a predetermined duration (e.g., 6 hours) or a set number of cycles (e.g., 4-8 cycles).[2][8][11]

5. Post-Extraction Processing:

  • After the extraction is complete, allow the apparatus to cool.

  • Disassemble the unit and remove the thimble.

  • The extract is now dissolved in the solvent within the round-bottom flask.

  • Recover the solvent and concentrate the this compound-rich oil using a rotary evaporator.[8] The recovered solvent can be reused for future extractions.

Visualizations

The following diagrams illustrate the workflows for the described extraction protocols.

Cold_Press_Workflow start Neem Seeds prep1 Shade Drying start->prep1 prep2 Grinding (Whole Seed) prep1->prep2 extraction Solvent-Assisted Cold Pressing (Methanol, 30 min, RT) prep2->extraction collection Collect Oil-Solvent Mixture extraction->collection processing Filtration & Solvent Evaporation collection->processing end This compound-Rich Crude Extract processing->end

Caption: Workflow for Cold Press Extraction of this compound.

Soxhlet_Workflow start Neem Seeds prep1 Oven Drying & De-hulling start->prep1 prep2 Grinding Kernels prep1->prep2 pack Pack Powder into Thimble prep2->pack extraction Continuous Soxhlet Extraction (Solvent + Heat, 4-8 Cycles) pack->extraction recovery Solvent Recovery (Rotary Evaporator) extraction->recovery end This compound-Rich Crude Extract recovery->end solvent_out Recovered Solvent recovery->solvent_out solvent_in Solvent Input solvent_in->extraction

Caption: Workflow for Soxhlet Extraction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Azadirachtin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin. The information aims to address common challenges related to the inherent instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound is a complex tetranortriterpenoid that is highly susceptible to degradation in aqueous solutions.[1][2] Several factors can accelerate its degradation, including:

  • pH: this compound is most stable in mildly acidic conditions (pH 4-6).[1][3] It degrades rapidly in alkaline (pH > 7) and strongly acidic conditions.[1][4] For instance, at pH 10, the half-life (DT50) of this compound A can be as short as 2 hours.[1][5]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[1][4] Storage at lower temperatures (e.g., 4°C) can enhance stability.[4]

  • Light: Exposure to UV light and sunlight can cause rapid photodegradation.[1] The half-life of this compound as a thin film under UV light can be as short as 48 minutes.[1]

  • Presence of Water: Moisture is a primary cause of this compound degradation through hydrolysis.[1][6] The presence of water, even in small amounts in solid formulations, can reduce stability.[1][6]

  • Solvents: While stable in many aprotic organic solvents like acetone, acetonitrile, and ethyl acetate, this compound is less stable in protic solvents such as ethanol and methanol, especially in the presence of water.[1][3]

Q2: What are the visible signs of this compound degradation in my solution?

A2: Visual inspection alone is not a reliable method for determining this compound degradation, as degradation products may not be visible. The most accurate way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, which can quantify the amount of active this compound A remaining in the solution.[4][7][8][9] A decrease in the peak area corresponding to this compound A over time indicates degradation.

Q3: How can I improve the stability of this compound in my aqueous formulation for experimental use?

A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Adjustment: Maintain the pH of your solution within the optimal range of 4 to 6 using appropriate buffer systems.[1][3]

  • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 4°C or 0±1°C) and protect them from freezing.[1][4]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]

  • Use of Stabilizers: The addition of certain stabilizers can help protect this compound from degradation. These include UV-absorbing substances like p-amino benzoic acid and antioxidants like 8-Hydroxyquinoline and tert-butylhydroquinone.[1]

  • Formulation Strategies: For longer-term stability, consider advanced formulation approaches such as:

    • Microencapsulation: Encapsulating this compound in polymers like alginate or lignin can provide a controlled release and protect it from environmental factors.[3][10][11]

    • Emulsions: Oil-in-water emulsions can improve the stability and bio-efficacy of this compound.[3][12]

  • Minimize Water Content: If possible for your application, using a co-solvent system with a minimal amount of water can significantly improve stability. Storage stability is enhanced when the solution comprises a higher volume of aprotic solvents and less than 15% water.[6]

Q4: I need to prepare a stock solution of this compound. What is the best solvent to use?

A4: For stock solutions, it is best to use aprotic organic solvents where this compound is reasonably stable, such as methanol, ethanol, acetone, acetonitrile, or ethyl acetate.[1] Prepare the stock solution in one of these solvents and then dilute it into your aqueous experimental medium just before use to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of biological activity in experiments. Degradation of this compound in the aqueous test medium.1. Check and adjust the pH of your medium to be between 4 and 6. 2. Prepare fresh this compound solutions for each experiment. 3. Store stock solutions in a suitable organic solvent at low temperature and protected from light. 4. Consider using a stabilized formulation if prolonged exposure in an aqueous environment is required.
Inconsistent results between experimental replicates. Variable degradation rates of this compound due to slight differences in experimental conditions.1. Ensure consistent pH, temperature, and light exposure across all replicates. 2. Use a fresh dilution from the stock solution for each replicate. 3. Quantify the this compound concentration in your test solutions at the beginning and end of the experiment using HPLC to account for any degradation.
Precipitation of this compound in the aqueous solution. Low solubility of this compound in water.1. First, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous medium. 2. Use surfactants or emulsifying agents to improve solubility and stability.

Data Presentation: this compound A Stability

Table 1: Effect of pH on the Half-Life (DT50) of this compound A in Aqueous Solutions

pHDT50 (Pure this compound A)DT50 (Formulated this compound A)Reference
419.2 days38.3 days[1][5]
6.2256 hours (approx. 10.7 days)-[1]
712.9 days30.5 days[1][5]
7.343.9 hours (approx. 1.8 days)-[1]
8.010.2 hours-[1]
8.114.2 hours-[1]
10~2 hours~2 hours[1][5]

Table 2: Effect of Temperature on the Degradation of this compound A

TemperatureSolvent/ConditionDegradation/Half-LifeReference
0±1°CVarious treatmentsAlmost no decomposition after 14 days[1]
4°CLiquid Formulation~15% degradation after 14 days[4]
20°CLiquid Formulation~15% degradation after 14 days[4]
40°CLiquid Formulation~66% degradation after 14 days[4]
50°CMethanolHalf-life of 6.96 days[1]
50°CDistilled Water (pH 6.7)Half-life of 14.9 hours[1]
54±1°CMethanol29.65% degradation after 7 days[1]
54±1°CMethanol + Water (9:1)44.99% degradation after 7 days[1]
54±1°CEmulsifiable Concentrates96-99% degradation after 14 days (Half-lives: 1.84-4.53 days)[1][13]
90°CMethanolHalf-life of 11.7 hours[1]
90°CDistilled Water (pH 6.7)Half-life of 18 minutes[1]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Aqueous Solution

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound A standard and dissolve it in a suitable aprotic solvent (e.g., HPLC-grade methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution at 4°C in an amber vial.

  • Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffers at pH 4, 7, and 9) to a final concentration suitable for analysis (e.g., 10 ppm).

  • Incubation: Aliquot the test solutions into several amber vials for each condition (e.g., pH, temperature). Store the vials under the desired experimental conditions.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then daily), withdraw an aliquot from one vial for each condition.

  • Sample Analysis: Immediately analyze the withdrawn sample for this compound A content using a validated HPLC-UV method (see Protocol 2).

  • Data Analysis: Plot the concentration of this compound A versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50).

Protocol 2: Quantification of this compound A using HPLC-UV

This is a general method; specific parameters may need to be optimized for your system.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 27.5:72.5 (v/v) water:acetonitrile can be used.[9]

  • Flow Rate: Typically 1.0 mL/min.[4][9]

  • Detection Wavelength: Set the UV detector to 215 nm.[4][9]

  • Column Temperature: Maintain the column at a constant temperature, for example, 45°C.[9]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound A of known concentrations (e.g., 2, 5, 10, 20, 40 µg/mL) in the mobile phase.[4]

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.[4]

  • Quantification: Identify the peak corresponding to this compound A based on its retention time compared to the standard. Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound A in the unknown samples.

Visualizations

Azadirachtin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH, Temp Degradation_Products Degradation Products (e.g., 3-acetyl-1-tigloylazadirachtinin) Hydrolysis->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Troubleshooting_Workflow start Start: Inconsistent/Poor Experimental Results check_solution Is this compound solution stable? start->check_solution check_pH Check pH of Aqueous Solution check_solution->check_pH No end End: Improved Results check_solution->end Yes check_temp Check Storage & Experimental Temperature check_pH->check_temp check_light Protect from Light Exposure check_temp->check_light use_fresh Prepare Fresh Solution Before Use check_light->use_fresh stabilize Consider Stabilizers or Alternative Formulation use_fresh->stabilize stabilize->end Stability_Testing_Workflow prep_stock 1. Prepare Concentrated Stock Solution (Organic Solvent) prep_test 2. Dilute Stock into Aqueous Test Solutions (Varying pH, Temp) prep_stock->prep_test incubate 3. Incubate Under Test Conditions prep_test->incubate sample 4. Sample at Time Intervals incubate->sample analyze 5. Analyze by HPLC-UV sample->analyze calculate 6. Calculate Degradation Rate and Half-Life analyze->calculate

References

Technical Support Center: Optimizing Azadirachtin for Greenhouse Whitefly Control

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing Azadirachtin dosage for the control of greenhouse whiteflies (Trialeurodes vaporariorum and Bemisia tabaci).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound against whiteflies?

A1: this compound, a key active ingredient from the neem tree (Azadirachta indica), functions primarily as an insect growth regulator (IGR).[1] It also acts as an antifeedant, repellent, and can induce sterility by preventing egg-laying and interrupting sperm production.[2] When ingested by whiteflies, it interferes with the molting process, leading to abnormal growth, reduced feeding, and increased mortality, particularly in immature stages.[2][3] It can also affect the insect's nervous system, leading to paralysis and death.[4]

Q2: Which life stages of the greenhouse whitefly are most susceptible to this compound?

A2: this compound is most effective against the immature stages of whiteflies (nymphs).[3][5] While it can have effects on adults, such as reducing egg-laying (fecundity) and causing some mortality, its primary strength lies in disrupting the development of larvae and pupae.[6][7] Therefore, applications should target the undersides of leaves where these life stages are prevalent.[1]

Q3: What are the typical starting concentrations for this compound in an experimental setting?

A3: Effective concentrations can vary widely based on the formulation, application method, and environmental conditions. Studies have shown:

  • Foliar Sprays: A 0.0025% this compound concentration has provided adequate control of whiteflies on greenhouse tomatoes.[7][8] Other research has tested concentrations as low as 5-10 ppm, which significantly reduced female oviposition and egg hatching.[2][6]

  • Soil Drenches: For systemic control, doses are often measured in mg of this compound (AZA) per kg of substrate. A dose of 21 mg AZA/kg of substrate resulted in up to 100% mortality of immature whitefly stages.[9][10]

It is crucial to conduct a dose-response study to determine the optimal concentration for your specific conditions.

Q4: How frequently should this compound be applied?

A4: For foliar applications, a frequency of every 7 to 10 days is often recommended to manage whitefly populations.[4] The active ingredient, this compound, can be degraded by high temperatures and UV light, which may necessitate more frequent applications, especially under direct sunlight.[9] Soil-applied formulations may offer a longer period of efficacy.[9]

Troubleshooting Guide

Issue 1: Inconsistent or Low Efficacy

Possible Cause:

  • Inadequate Spray Coverage: Whiteflies and their immature stages are typically found on the undersides of leaves.

  • Dosage Too Low: The concentration may be insufficient for the level of infestation or environmental conditions.

  • Rapid Degradation: High UV light and temperatures can break down this compound in foliar sprays.[9]

  • Incorrect Target Life Stage: Applications may be targeting the less susceptible adult stage.

  • Pest Resistance: While less common for botanicals than synthetic pesticides, resistance can develop over time.

Solutions:

  • Ensure thorough spray coverage, focusing on the abaxial (lower) leaf surfaces.

  • Conduct a dose-response experiment to establish the minimum effective concentration for your specific whitefly population and crop.

  • Apply foliar sprays during cooler parts of the day, such as early morning or late evening, to minimize UV degradation.

  • Time applications to target the peak of nymphal stages.

  • Consider systemic soil application for longer persistence and to bypass issues of UV degradation.[9]

Issue 2: Signs of Phytotoxicity on Treated Plants

Possible Cause:

  • High Concentration: The applied dosage may be too high for the specific plant species or cultivar.

  • Formulation Additives: Inert ingredients in a commercial formulation may cause plant injury.

  • Plant Stress: Applying treatments to plants already under stress (e.g., from drought or high heat) can increase the risk of phytotoxicity.[2]

Solutions:

  • Conduct a spot test: Before treating an entire crop, apply the intended concentration to a few plants and observe for 7 days for any signs of injury.[3]

  • Review the literature: Some plant species are more sensitive than others. For example, minor to moderate injury has been noted on Antirrhinum majus (snapdragon) at increasing application rates of some neem oil + this compound products.[11][12] In contrast, many herb species have shown no phytotoxicity to this compound.[13][14]

  • Reduce the concentration: If phytotoxicity is observed, lower the dosage and reassess efficacy.

  • Avoid spraying stressed plants: Ensure plants are well-watered and not under heat stress before application.

  • Check for typical symptoms: Phytotoxicity often manifests as marginal leaf burn or necrosis.[13]

Data and Protocols

Efficacy of this compound Formulations Against Greenhouse Whitefly
Product/FormulationApplication MethodConcentration/DosageTarget Pest StageEfficacy ResultCitation
NeemAzal-TIS (1% EC)Foliar Spray0.0025%Immatures & Adults69.4% reduction in immatures; 74.1% reduction in adults.[7][8]
This compound SolutionLeaf Dip (Lab Assay)10 ppmAdults & EggsReduced female oviposition to 23.1% and egg hatch to 53.2% of control.[6]
NeemAzal GranulesSoil Application21 mg AZA/kg substrateImmaturesUp to 100% mortality.[9][10]
Neem Oil SprayFoliar Spray0.6 mg/mLAdultsHigh mortality rate.[15][16]
Aqueous Neem Leaf ExtractFoliar Spray2%General Population~80% reduction in whitefly population.[4]
Phytotoxicity of this compound-Based Products on Greenhouse Crops
ProductApplication RatePlant SpeciesObservationCitation
ANEEM (Neem oil 70% + this compound 0.7%)64, 128, 256 fl oz/100 galAntirrhinum majus (Snapdragon)Minor to moderate injury, increasing with rate.[11][12]
ANEEM (Neem oil 70% + this compound 0.7%)64, 128, 256 fl oz/100 galImpatiens hawkeri (New Guinea Impatiens)No symptoms of phytotoxicity.[11]
This compoundNot specifiedVarious Herbs (Lavender, Oregano, Rosemary, etc.)Not phytotoxic to any of the tested herb species.[13][14]
Experimental Protocol: Dose-Response Bioassay for this compound

This protocol outlines a method for determining the lethal concentration (LC50) of an this compound formulation on greenhouse whitefly nymphs.

1. Materials:

  • This compound formulation with a known concentration.

  • Host plants (e.g., tomato, cucumber) free of pests and pesticides.

  • Cages for whitefly infestation.

  • Healthy, synchronized adult whitefly population.

  • Distilled water and a non-ionic surfactant.

  • Handheld sprayer or spray chamber.

  • Stereomicroscope for counting.

2. Procedure:

  • Plant Preparation: Grow host plants to the 3-4 true leaf stage.

  • Whitefly Infestation: Place plants in cages and introduce adult whiteflies. Allow a 24-hour period for oviposition (egg-laying). After 24 hours, remove the adult whiteflies.

  • Nymph Development: Maintain the plants in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) until eggs hatch and nymphs develop to the 2nd or 3rd instar.

  • Preparation of Treatment Solutions: Prepare a serial dilution of the this compound formulation. For example, create concentrations of 5, 10, 25, 50, and 100 ppm. Include a control group treated only with distilled water and the surfactant. Use a surfactant at a low concentration (e.g., 0.01%) to ensure even leaf coverage.

  • Application: Spray the infested leaves to the point of runoff, ensuring complete coverage of the undersides. Assign at least 3-4 replicate plants per concentration.

  • Data Collection: After 3, 5, and 7 days post-treatment, count the number of live and dead nymphs on a marked section of a leaf from each plant using a stereomicroscope. Nymphs that are shriveled, discolored, or show no movement when prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LC50 and LC90 values.

Visual Guides

Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation P1 Grow Host Plants P2 Infest with Adult Whiteflies (24h) P1->P2 P3 Allow Nymph Development (2nd-3rd Instar) P2->P3 T2 Spray Infested Leaves P3->T2 T1 Prepare Serial Dilutions of this compound T1->T2 T3 Include Control Group (Water + Surfactant) T1->T3 E1 Incubate in Controlled Environment T2->E1 E2 Count Live/Dead Nymphs (Days 3, 5, 7) E1->E2 E3 Calculate Percent Mortality E2->E3 E4 Perform Probit Analysis (Determine LC50) E3->E4

Caption: Workflow for a dose-response bioassay experiment.

Troubleshooting_Flowchart start Inconsistent or Low Efficacy Observed q1 Was spray coverage thorough, especially under leaves? start->q1 a1_yes Improve spray technique & use surfactant q1->a1_yes No q2 Is the dosage appropriate for the infestation level? q1->q2 Yes end_node Re-evaluate Efficacy a1_yes->end_node a2_yes Conduct dose-response study to optimize concentration q2->a2_yes No q3 Are environmental factors (UV, heat) degrading the product? q2->q3 Yes a2_yes->end_node a3_yes Apply in cooler parts of day or consider soil drench q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting guide for low this compound efficacy.

References

Technical Support Center: Troubleshooting Poor Efficacy of Commercial Azadirachtin Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the efficacy of commercial Azadirachtin products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica). It is a potent natural insecticide that acts as an antifeedant, insect growth regulator, and repellent. Its primary mode of action involves disrupting the hormonal system of insects, specifically by interfering with the synthesis and release of ecdysone, the key molting hormone. This disruption leads to incomplete molting, growth abnormalities, and ultimately, mortality. This compound can also deter feeding by stimulating specific deterrent receptors in insects and may inhibit reproductive functions.

Q2: Why am I seeing variable or poor efficacy with my commercial this compound product?

A2: The efficacy of commercial this compound products can be influenced by a multitude of factors. These can be broadly categorized as issues related to the product itself, application methods, environmental conditions, and the target pest. Key factors include:

  • Product Stability: this compound is inherently unstable and can degrade under certain conditions of pH, temperature, and light.

  • Formulation Quality: The type and quality of solvents, emulsifiers, and stabilizers in the formulation can significantly impact the stability and bioavailability of this compound.

  • Application Errors: Incorrect dilution, poor spray coverage, or improper timing of application can lead to reduced effectiveness.

  • Water Quality: The pH, hardness, and presence of suspended solids in the water used for dilution can affect the stability and activity of this compound.

  • Environmental Factors: High temperatures, intense sunlight (UV radiation), and rainfall can rapidly degrade this compound.

  • Pest-Related Factors: The developmental stage of the insect, feeding habits, and the potential for resistance can all influence efficacy.

Q3: How does pH affect the stability and efficacy of this compound?

A3: this compound is most stable in mildly acidic conditions, typically between pH 4 and 6.[1] Under alkaline (basic) or strongly acidic conditions, it undergoes rapid degradation through hydrolysis. The presence of four ester groups in its structure makes it particularly susceptible to alkaline hydrolysis. Therefore, the pH of the spray solution is a critical factor in maintaining its efficacy.

Q4: Can temperature and light impact the performance of my this compound product?

A4: Yes, both temperature and light are major factors in the degradation of this compound. High temperatures accelerate its chemical decomposition.[2] Similarly, this compound is highly sensitive to ultraviolet (UV) radiation from sunlight, which can lead to rapid photodegradation.[3][4] This is why it is often recommended to apply this compound products in the evening or on overcast days to minimize exposure to direct sunlight.

Q5: Is insect resistance to this compound a common problem?

A5: While the complex mode of action of this compound makes the development of resistance less likely compared to single-target synthetic insecticides, it is not impossible. Some studies have shown that certain insect populations can develop resistance to pure this compound over many generations. Interestingly, resistance appears to be less common with the use of broader neem seed extracts, which contain a variety of other bioactive compounds that may act synergistically.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to the poor performance of commercial this compound products.

Problem: Inconsistent or lower-than-expected insect mortality.

Possible Cause 1: Degradation of this compound in the spray solution.

  • Troubleshooting Steps:

    • Check Water pH: Measure the pH of the water used for dilution. If the pH is outside the optimal range of 4-6, adjust it using a suitable buffer or acidifier.

    • Verify Water Hardness: Hard water containing high levels of cations like calcium and magnesium can negatively interact with some pesticide formulations. Consider using a water conditioner if you have hard water.

    • Minimize Time in Solution: Prepare the spray solution immediately before application. Do not let the diluted product stand for extended periods, as hydrolysis can occur.

Possible Cause 2: Improper application technique.

  • Troubleshooting Steps:

    • Ensure Thorough Coverage: this compound primarily works upon ingestion. Ensure that the spray application achieves uniform and complete coverage of all plant surfaces, including the undersides of leaves where many pests reside.

    • Correct Application Timing: Apply during the early morning or late evening to minimize rapid degradation from sunlight and high temperatures. Avoid application during the hottest part of the day.

    • Target Susceptible Life Stages: this compound is most effective against immature insect stages (larvae and nymphs). Time applications to coincide with the presence of these life stages.

Possible Cause 3: Environmental degradation.

  • Troubleshooting Steps:

    • Avoid UV Exposure: As mentioned, apply during periods of low light intensity.

    • Consider Weather Conditions: Avoid applying if rain is expected shortly after application, as it can wash the product off the plant surfaces.

Possible Cause 4: Product quality or storage issues.

  • Troubleshooting Steps:

    • Proper Storage: Store the concentrated product in a cool, dark, and dry place as recommended by the manufacturer to prevent degradation.

    • Perform a Stability Test: If you suspect product degradation, you can perform a stability analysis using HPLC (see Experimental Protocols section).

Possible Cause 5: Insect resistance or tolerance.

  • Troubleshooting Steps:

    • Rotate with Other Insecticides: To manage and prevent the development of resistance, rotate this compound with insecticides that have different modes of action.

    • Use in Combination: this compound can have synergistic effects when used in combination with other biopesticides like Bacillus thuringiensis (Bt) or certain botanical oils.

    • Conduct a Bioassay: To confirm suspected resistance, a dose-response bioassay can be conducted to determine the LC50 of the target pest population (see Experimental Protocols section).

Data Presentation

Table 1: Stability of this compound-A under Various Conditions

ParameterConditionHalf-life (t½)Citation(s)
pH pH 4 (in water, 30°C)19.2 - 38.3 days[1]
pH 6.2 (natural water)256 hours[1]
pH 7 (in water)12.9 - 30.5 days[1]
pH 7 (phosphate buffer, 50°C)9.9 hours[1]
pH 8.0 (natural water)10.2 hours[1]
pH 10 (pond water)~2 hours[1]
Temperature 15°C (in soil)43.9 days[5]
25°C (in soil)19.8 days[5]
50°C (in methanol)6.96 days[1]
54°C (emulsifiable concentrate)1.84 - 4.53 days[1]
90°C (in methanol)11.7 hours[1]
Light Sunlight (thin film)3.98 days[4]
Sunlight (on leaf surface)2.47 days[4]
UV Light (254 nm, thin film)48 minutes[3][4]

Table 2: Efficacy of this compound against Various Insect Pests (LC50 Values)

Insect SpeciesLife StageBioassay MethodLC50 Value (µg/ml or ppm)Citation(s)
Plutella xylostella (Diamondback Moth)3rd Instar LarvaChoice Test0.37 (after 72h)[6]
Plutella xylostella (Diamondback Moth)4th Instar LarvaNo-Choice Test0.31 (after 72h)[7]
Spodoptera frugiperda (Fall Armyworm)Not specifiedNot specified0.68% (Neem Seed Oil)[6]
Spodoptera littoralis (Cotton Leafworm)2nd Instar LarvaNot specified1.1 (after 12 days)[8]
Spodoptera littoralis (Cotton Leafworm)4th Instar LarvaNot specified3.3 (after 12 days)[8]
Liriomyza sativae (Vegetable Leafminer)1st Instar LarvaNot specified8.51 mg ai/l[9]
Schistocerca gregaria (Desert Locust)4th Nymphal InstarNot specified3.4% (after 72h)[10]

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations by HPLC

Objective: To quantify the concentration of this compound-A in a commercial formulation over time under specific storage conditions to assess its stability.

Materials:

  • Commercial this compound formulation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm ID x 250 mm L)

  • HPLC-grade methanol, acetonitrile, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Incubator or environmental chamber

Methodology:

  • Standard Preparation:

    • Accurately weigh a known amount of certified this compound-A standard.

    • Dissolve in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

    • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the commercial this compound formulation.

    • Dilute the formulation with HPLC-grade methanol to an expected this compound-A concentration that falls within the range of the calibration curve.

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Prepare the mobile phase. A common mobile phase for this compound analysis is a mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and water.[11][12][13]

    • Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (typically 214-219 nm).[11][13]

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

  • Stability Study:

    • Store aliquots of the commercial formulation under controlled conditions (e.g., specific temperatures in an incubator or exposure to UV light).

    • At predetermined time intervals (e.g., 0, 7, 14, 28 days), prepare and analyze samples as described above.

    • Calculate the concentration of this compound-A at each time point using the calibration curve.

    • Determine the degradation rate and half-life of this compound-A in the formulation under the tested conditions.

Protocol 2: Leaf-Dip Bioassay for Efficacy Testing

Objective: To determine the lethal concentration (LC50) of an this compound formulation against a target insect pest.

Materials:

  • Commercial this compound formulation

  • Target insect pest (e.g., larvae of a specific instar)

  • Host plant leaves (untreated)

  • Petri dishes or similar ventilated containers

  • Distilled water

  • Wetting agent (e.g., Tween 80)

  • Beakers and graduated cylinders

  • Forceps

Methodology:

  • Insect Rearing:

    • Maintain a healthy, synchronized colony of the target insect pest under controlled laboratory conditions (temperature, humidity, photoperiod).

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound formulation in distilled water with a small amount of wetting agent (e.g., 0.1%) to ensure even spreading on the leaf surface.

    • Prepare a series of at least five serial dilutions of the stock solution. The concentration range should be chosen to produce a range of mortality from just above control mortality to near 100%.

    • Prepare a control solution containing only distilled water and the wetting agent.

  • Leaf Treatment:

    • Excise healthy, uniform-sized leaves from the host plant.

    • Individually dip each leaf into a test solution (or control) for a standardized time (e.g., 10-30 seconds).[14][15]

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Bioassay Setup:

    • Place one treated leaf in each Petri dish. A moist filter paper can be placed at the bottom to maintain leaf turgidity.

    • Introduce a known number of test insects (e.g., 10-20 larvae) into each Petri dish.

    • Replicate each concentration and the control at least three times.

  • Incubation and Data Collection:

    • Incubate the Petri dishes under the same controlled conditions used for insect rearing.

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it does not move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Perform a probit or logit analysis to calculate the LC50 value and its 95% confidence limits.

Mandatory Visualizations

Azadirachtin_Mode_of_Action cluster_neuroendocrine Neuroendocrine System cluster_hormones Hormonal Disruption cluster_effects Physiological Effects Brain Brain CC Corpus Cardiacum Brain->CC Stimulates PTTH PTTH Release (Prothoracicotropic Hormone) CC->PTTH Inhibits Allatotropin Allatotropin Release CC->Allatotropin Inhibits CA Corpus Allatum JH Juvenile Hormone (JH) Synthesis CA->JH Reduced Stimulation PG Prothoracic Gland Ecdysone Ecdysone Synthesis PG->Ecdysone Reduced Stimulation PTTH->PG Stimulates Allatotropin->CA Stimulates Molting Disrupted Molting Ecdysone->Molting Growth Inhibited Growth JH->Growth Reproduction Reduced Fecundity & Sterility JH->Reproduction Feeding Feeding Deterrence This compound This compound Ingestion This compound->Brain Acts on This compound->Feeding Directly Causes

Caption: this compound's primary mode of action on the insect neuroendocrine system.

Troubleshooting_Workflow cluster_solution Solution Preparation cluster_application Application Technique cluster_environment Environmental Factors cluster_product Product Quality cluster_resistance Pest Resistance Start Start: Poor Efficacy Observed Check_Solution Check Spray Solution Prep? Start->Check_Solution Check_Application Review Application Technique? Check_Solution->Check_Application Prep OK Water_pH Adjust Water pH (4-6) Check_Solution->Water_pH Issue Found Water_Hardness Use Water Conditioner Check_Solution->Water_Hardness Issue Found Mix_Time Mix Immediately Before Use Check_Solution->Mix_Time Issue Found Check_Environment Assess Environmental Conditions? Check_Application->Check_Environment Application OK Coverage Ensure Thorough Coverage Check_Application->Coverage Issue Found Timing Apply in Evening/ Overcast Conditions Check_Application->Timing Issue Found Life_Stage Target Immature Life Stages Check_Application->Life_Stage Issue Found Check_Product Evaluate Product Quality & Storage? Check_Environment->Check_Product Environment OK UV Minimize UV Exposure Check_Environment->UV Issue Found Rain Avoid Pre-Rain Application Check_Environment->Rain Issue Found Consider_Resistance Consider Pest Resistance? Check_Product->Consider_Resistance Product OK Storage Check Storage Conditions Check_Product->Storage Issue Found Expiry Verify Expiration Date Check_Product->Expiry Issue Found Stability_Test Perform Stability Test (HPLC) Check_Product->Stability_Test Issue Found End_Further_Investigation Further Investigation Needed Consider_Resistance->End_Further_Investigation Resistance Likely Rotation Rotate with Different Modes of Action Consider_Resistance->Rotation No Bioassay Conduct Bioassay to Confirm Consider_Resistance->Bioassay Yes End_Success Efficacy Improved Water_pH->End_Success Water_Hardness->End_Success Mix_Time->End_Success Coverage->End_Success Timing->End_Success Life_Stage->End_Success UV->End_Success Rain->End_Success Storage->End_Success Expiry->End_Success Stability_Test->End_Success Rotation->End_Success Bioassay->End_Further_Investigation

Caption: A troubleshooting workflow for diagnosing poor this compound efficacy.

Azadirachtin_Degradation cluster_factors Degradation Factors cluster_pathways Degradation Pathways This compound This compound-A Photodegradation Photodegradation (Isomerization) This compound->Photodegradation Thermolysis Thermal Decomposition This compound->Thermolysis Hydrolysis Hydrolysis (Ester Cleavage) This compound->Hydrolysis Biodegradation Biodegradation This compound->Biodegradation UV_Light UV Light (Sunlight) UV_Light->Photodegradation High_Temp High Temperature High_Temp->Thermolysis pH_extremes Alkaline or Strongly Acidic pH pH_extremes->Hydrolysis Microbes Microbial Activity Microbes->Biodegradation Degraded_Products Inactive Degradation Products Photodegradation->Degraded_Products Thermolysis->Degraded_Products Hydrolysis->Degraded_Products Biodegradation->Degraded_Products

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Enhancing the Photostability of Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the photostability of Azadirachtin using UV protectants.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at stabilizing this compound against photodegradation.

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound control sample (without UV protectant) under UV/sunlight. Inherent photosensitivity of this compound.[1][2][3]This is expected. The half-life of this compound-A as a thin film under UV light can be as short as 48 minutes and 3.98 days under sunlight.[4] Use this as a baseline to evaluate the efficacy of your UV protectants.
UV protectant shows no significant improvement in this compound's photostability. Mismatch between the UV absorption spectra of the protectant and this compound.[5]Select a UV protectant with a maximum absorption wavelength (λmax) that closely matches that of this compound. The mechanism of photostabilization often relies on competitive absorption of UV photons.[5]
The concentration of the UV protectant is too low.Increase the molar ratio of the UV protectant to this compound. Some studies have found a 1:1 molar ratio to be effective.[6][7][8]
The chosen UV protectant is not effective under the specific light conditions (e.g., UV lamp vs. natural sunlight).Some stabilizers are more effective under specific light sources. For example, tert-butyl-p-cresol has been found to be effective under sunlight but not necessarily under UV light.[1][4] Test a variety of stabilizers under your specific experimental conditions.
Inconsistent results between replicate experiments. Uneven application of the this compound/UV protectant solution.Ensure a uniform thin film is created on the substrate (e.g., glass plates, foliage). Use precise application techniques, such as a microsyringe or a spin coater.
Fluctuations in light intensity or temperature.Maintain consistent and controlled environmental conditions throughout the experiment. Use a calibrated light source and monitor the temperature.
Degradation due to other factors like pH or hydrolysis.[9]Ensure the solvent system is neutral and aprotic if possible, as this compound is sensitive to acidic and basic conditions.[2] Buffer the solution if necessary and store it in the dark when not being exposed to light.
Loss of biological activity despite improved photostability. The UV protectant itself may have an antagonistic effect on this compound's insecticidal activity.Conduct bioassays with the stabilized formulation to ensure that the biological efficacy is retained.[4]
Degradation products, even in small amounts, may interfere with the biological activity.Characterize the photodegradation products using techniques like HPLC-MS/MS to understand the degradation pathway.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which UV protectants stabilize this compound?

A1: The primary mechanisms are competitive absorption of UV photons and energy transfer.[5] The UV protectant absorbs the harmful UV radiation before it can reach and degrade the this compound molecule. In some cases, the excited this compound molecule can transfer its excess energy to the protectant, returning to its ground state without degrading.

Q2: Which UV protectants have been shown to be effective in stabilizing this compound?

A2: Several compounds have demonstrated efficacy, including:

  • Phenyl salicylate: Has been shown to provide the best photostabilization in a 1:1 mole ratio with this compound-A.[6][7][8]

  • 8-Hydroxy quinoline and tert-butyl hydroquinone: Found to be effective under both sunlight and UV light.[1][4]

  • Lecithin: Has shown noticeable photostabilization, particularly on foliage.[5]

  • p-Aminobenzoic acid (PABA): Has been reported to offer some protection.[10]

  • Neem oil: The lipids and lipoproteins in neem oil can offer protection against UV degradation.[11]

Q3: How much can the half-life of this compound be extended with UV protectants?

A3: The half-life can be significantly extended. For example, the half-life of this compound-A under sunlight has been increased from approximately 4 days to over 44 days with the addition of 8-hydroxy quinoline and to about 36 days with tert-butyl hydroquinone.[1][4]

Q4: Does the type of surface (e.g., glass vs. leaf) affect the photodegradation of this compound?

A4: Yes, the surface can influence the rate of degradation. For instance, the half-life of this compound-A on a leaf surface was found to be 2.47 days, which is shorter than on a glass surface under sunlight (3.98 days).[1][4] However, the addition of lecithin as a stabilizer showed a more pronounced protective effect on maple foliage.[5]

Q5: What analytical methods are typically used to quantify the photodegradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method used to separate and quantify the remaining this compound at different time intervals.[4][6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more detailed analysis and identification of degradation products.[9]

Data on Photostability of this compound with UV Protectants

The following tables summarize quantitative data from various studies on the photostability of this compound-A.

Table 1: Half-life (DT₅₀) of this compound-A with and without UV Protectants on Different Surfaces

Condition Substrate UV Protectant Half-life (DT₅₀)
UV LightGlass PlateNone48 minutes[1][2][4]
UV LightGlass Plate8-Hydroxy quinoline55.80 hours[1][4]
UV LightGlass Platetert-Butyl hydroquinone48.50 hours[1][4]
SunlightGlass PlateNone3.98 days[1][4]
SunlightGlass PlateLecithin5.68 days[5]
SunlightGlass Plate8-Hydroxy quinoline44.42 days[1][4]
SunlightGlass Platetert-Butyl hydroquinone35.90 days[1][4]
SunlightMaple FoliageNone6.54 days[5]
SunlightMaple FoliageLecithin8.77 days[5]
SunlightLeaf SurfaceNone2.47 days[1][4]

Table 2: Recovery of this compound-A with Different UV Stabilizers

UV Stabilizer Molar Ratio (Stabilizer:Aza-A) Post-Exposure Recovery Increase
Phenyl salicylate1:124%[7]
4-Aminobenzoic acidNot specifiedSlight protection[1]
2,4-DihydroxybenzophenoneNot specifiedLess effective than phenyl salicylate[6]
4,4'-DihydroxybenzophenoneNot specifiedLess effective than phenyl salicylate[6]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound with UV Protectants

This protocol outlines a general procedure for assessing the effectiveness of UV protectants in preventing the photodegradation of this compound.

1. Materials:

  • This compound-A standard

  • Selected UV protectant(s)

  • HPLC-grade methanol or other suitable solvent

  • Inert glass plates or fresh plant foliage

  • Microsyringe or micropipette

  • UV lamp with a specific wavelength (e.g., 254 nm) or a controlled environment chamber with a sunlight simulator

  • HPLC system with a UV detector

  • Amber vials for sample storage

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound-A in methanol.

    • Prepare stock solutions of the UV protectant(s) in methanol.

    • Prepare the test solutions by mixing the this compound-A stock solution with the UV protectant stock solution in the desired molar ratios (e.g., 1:1).

    • Prepare a control solution of this compound-A in methanol without any UV protectant.

  • Sample Application:

    • Using a microsyringe, apply a known volume of each test and control solution onto separate, labeled glass plates or leaf surfaces to form a thin, uniform film.

    • Allow the solvent to evaporate completely in the dark.

  • UV Exposure:

    • Place the prepared plates/leaves under the UV light source or in the sunlight simulator.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a set of samples for analysis.

    • Wrap a corresponding set of samples in aluminum foil and place them alongside the exposed samples to serve as dark controls.

  • Sample Extraction and Analysis:

    • Wash the surface of each plate/leaf with a known volume of methanol to extract the remaining this compound-A.

    • Filter the extracts and analyze them using HPLC to determine the concentration of this compound-A.

  • Data Analysis:

    • Plot the concentration of this compound-A as a function of time for each treatment.

    • Calculate the degradation rate constant (k) and the half-life (DT₅₀) for each treatment using first-order kinetics.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_application 2. Application cluster_exposure 3. Exposure cluster_analysis 4. Analysis prep_aza Prepare this compound-A Stock Solution mix_solutions Mix Solutions to Desired Ratios prep_aza->mix_solutions prep_uv Prepare UV Protectant Stock Solution(s) prep_uv->mix_solutions apply_film Apply Uniform Thin Film to Substrate mix_solutions->apply_film prep_control Prepare this compound-A Control Solution prep_control->apply_film dry_film Evaporate Solvent in Dark apply_film->dry_film expose_uv Expose to UV Light or Sunlight dry_film->expose_uv dark_control Maintain Dark Controls dry_film->dark_control extract_sample Extract Remaining This compound-A expose_uv->extract_sample At Time Intervals dark_control->extract_sample At Time Intervals hplc_analysis Analyze by HPLC extract_sample->hplc_analysis calc_kinetics Calculate Degradation Kinetics (DT₅₀) hplc_analysis->calc_kinetics

Caption: Experimental workflow for evaluating the photostability of this compound with UV protectants.

References

Technical Support Center: Purification of Azadirachtin from Crude Neem Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Azadirachtin from crude neem extracts.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound in Crude Extract Inadequate Extraction Method: The chosen solvent or extraction technique may not be optimal for this compound. Methanol and ethanol are generally preferred for higher yields.[1][2][3]- Solvent Selection: Employ polar solvents like methanol or ethanol for extraction.[1][2][3] - Method Optimization: Consider methods like soxhlet extraction or microwave-assisted extraction which have shown good yields.[2] For instance, one study showed that cold press extraction with methanol yielded significantly higher this compound concentrations (2478 ppm) compared to other solvents.[2]
Poor Quality of Neem Seeds: The concentration of this compound in neem seeds can vary depending on factors like geographical location, time of harvest, and storage duration.[3][4] Mechanical damage, insect infestation, or fungal infection of seeds can also lead to reduced this compound quantities.[3]- Source High-Quality Seeds: Procure clean, healthy seeds from a reliable source.[3] - Proper Storage: Store seeds in a cool, dry place to minimize degradation.
Co-elution of Impurities with this compound during Chromatography Presence of Structurally Similar Compounds: Crude neem extract is a complex mixture containing numerous limonoids (e.g., nimbin, salannin) with polarities similar to this compound, making separation challenging.[4]- Solvent Partitioning: Implement a pre-purification step using solvent partitioning. For example, partitioning the methanolic extract between hexane and 90% aqueous methanol can remove non-polar compounds.[4] An additional partition with carbon tetrachloride can remove nimbin and salannin.[4] - Optimize Chromatographic Conditions: Fine-tune the mobile phase composition in flash chromatography or HPLC to improve resolution. For flash chromatography, a chloroform-acetonitrile (3:1) system has been used effectively.[5]
Degradation of this compound during Purification pH Instability: this compound is unstable in strongly acidic or mildly alkaline conditions.[6][7] It is most stable in a mildly acidic environment (pH 4-6).[6]- Maintain Optimal pH: Ensure that all aqueous solutions used during extraction and purification are buffered to a pH between 4 and 6.[6]
Temperature Sensitivity: The compound degrades at higher temperatures.[7]- Avoid High Temperatures: Conduct extraction and purification steps at or below room temperature whenever possible. Use vacuum rotary evaporation at low temperatures (e.g., 45°C) for solvent removal.[8]
Light Sensitivity: Exposure to light, particularly UV radiation, can lead to the degradation of this compound.[9]- Protect from Light: Work in a dimly lit area or use amber-colored glassware to protect the sample from light.[10]
Poor Separation in Preparative HPLC Inappropriate Mobile Phase or Column: The selected mobile phase may not provide sufficient resolution, or the column may be overloaded.- Mobile Phase Optimization: For preparative HPLC, a common mobile phase is a mixture of methanol, acetonitrile, and water.[8] One study successfully used 28:72 acetonitrile:water as the eluent.[8] - Sample Load: Ensure that the amount of crude extract loaded onto the column does not exceed its capacity. For a 25 cm x 20 mm i.d. column, one study loaded 500 mg of a pre-purified fraction per run.[8]

Frequently Asked Questions (FAQs)

1. What is the most effective solvent for extracting this compound from neem seeds?

Polar solvents, particularly methanol and ethanol, are most effective for extracting this compound and are associated with higher extraction yields.[1][2][3] Non-polar solvents like hexane are primarily used for defatting the seeds to remove oils before the main extraction.[4]

2. How can I remove the neem oil from my extract before proceeding with purification?

A common method is to first press the neem seeds to mechanically remove a majority of the oil.[8] The resulting seed cake can then be extracted with a polar solvent. Alternatively, the crude extract can be partitioned with a non-polar solvent like hexane to remove residual oils.[4]

3. What are the key factors that affect the stability of this compound?

This compound is sensitive to pH, temperature, and light.[6][7][9] It is most stable at a pH between 4 and 6 and degrades in strongly acidic or alkaline conditions.[6] Elevated temperatures and exposure to light can also cause significant degradation.[7][9]

4. What are some common impurities I can expect in my crude neem extract?

Crude neem extract is a complex mixture containing various other limonoids such as nimbin, salannin, and other triterpenoids which have similar structures and polarities to this compound.[4]

5. What is a typical yield of this compound from neem seeds?

The this compound content in neem seeds typically ranges from 0.3% to 0.6% by weight.[4] However, this can vary based on the quality of the seeds and the extraction method used.

Experimental Protocols

Solvent Partitioning for Preliminary Purification

This protocol describes a method to enrich this compound from a crude methanolic extract.

  • Initial Extraction:

    • Grind decorticated neem seed kernels.

    • Extract the ground kernels with methanol at room temperature.

    • Filter the extract and concentrate it under vacuum to obtain a crude methanolic extract.

  • Hexane Partitioning:

    • Dissolve the crude methanolic extract in 90% aqueous methanol.

    • Partition this solution twice with an equal volume of n-hexane to remove oils and other non-polar compounds.[4]

    • Collect the aqueous methanol layer.

  • Carbon Tetrachloride Partitioning (Optional, for removing other limonoids):

    • Further partition the aqueous methanol layer with carbon tetrachloride to remove impurities like nimbin and salannin.[4]

    • Collect the aqueous methanol layer containing the enriched this compound.

  • Solvent Removal:

    • Evaporate the methanol from the final aqueous layer under reduced pressure.

Flash Chromatography for this compound Purification

This protocol outlines a method for purifying this compound from a pre-cleaned extract using flash chromatography.

  • Column Preparation:

    • Pack a glass column with silica gel (60 Å, 230-400 mesh) using a suitable slurry solvent (e.g., the initial mobile phase).

  • Sample Loading:

    • Dissolve the enriched this compound extract in a minimal amount of the mobile phase.

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a mobile phase of chloroform and acetonitrile, typically in a 3:1 ratio.[5]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.

Quantitative Data

Table 1: Comparison of this compound Yield with Different Extraction Solvents and Methods

Extraction MethodSolventThis compound Yield (ppm)Reference
Cold PressMethanol2478[2]
Cold PressHexane843[2]
SoxhletMethanol1470[2]
SoxhletHexane-[2]
SoxhletWater-[2]
SoxhletTerpene-[2]

Visualizations

Azadirachtin_Purification_Workflow start Neem Seeds defatting De-fatting with Hexane start->defatting extraction Extraction with Methanol/Ethanol defatting->extraction partitioning Solvent Partitioning (Hexane/aq. Methanol) extraction->partitioning chromatography Chromatography (Flash or Preparative HPLC) partitioning->chromatography pure_aza Pure this compound chromatography->pure_aza

Caption: A simplified workflow for the purification of this compound from neem seeds.

Troubleshooting_Low_Yield start Low this compound Yield check_seeds Check Seed Quality (Source, Storage) start->check_seeds check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Degradation Factors start->check_stability sub_extraction check_extraction->sub_extraction sub_stability check_stability->sub_stability solvent Optimize Solvent (Methanol/Ethanol) sub_extraction->solvent method Optimize Method (Soxhlet/Microwave) sub_extraction->method ph Maintain pH 4-6 sub_stability->ph temp Use Low Temperature sub_stability->temp light Protect from Light sub_stability->light

Caption: A troubleshooting decision tree for low this compound yield during purification.

References

Technical Support Center: Enhancing the Systemic Uptake of Azadirachtin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the systemic uptake of Azadirachtin. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is systemic uptake, and why is it crucial for this compound's efficacy?

A1: Systemic uptake is the process by which a compound is absorbed by a plant and translocated throughout its vascular system (xylem and phloem). For this compound, a potent insect growth regulator, systemic activity is crucial for controlling boring and sucking insects that feed on internal plant tissues. This compound is effectively absorbed through the root system and distributed via the xylem to various plant parts, where it can be ingested by pests.[1] This internal distribution protects the compound from rapid environmental degradation (e.g., from UV light) and provides longer-lasting protection compared to surface-only contact activity.[2]

Q2: What are the primary factors limiting the systemic uptake of this compound?

A2: The primary limiting factors include:

  • Chemical Instability: this compound is highly susceptible to degradation from UV light (photolysis), heat, moisture, and non-neutral pH.[3][4][5] It is most stable in mildly acidic solutions (pH 4-6) and unstable in alkaline or strongly acidic conditions.[1][3]

  • Poor Water Solubility: this compound has low water solubility, which can hinder its absorption by roots from an aqueous environment.[6]

  • Formulation Issues: The effectiveness of uptake is heavily dependent on the formulation. Improperly designed formulations can lead to rapid degradation, poor plant surface adhesion, or inability to release the active ingredient.

  • Plant-Specific Factors: The age, species, and physiological condition of the plant can influence the rate of uptake and translocation.[7]

  • Environmental Conditions: Soil pH can affect uptake, with reduced systemic activity observed in growing media with a pH greater than 7.0.[6] Temperature and day length also influence uptake and translocation rates.[7]

Q3: How can formulation be optimized to enhance systemic activity?

A3: Formulation is key to protecting this compound and improving its bioavailability. Effective strategies include:

  • Emulsions: Oil-in-water emulsions can improve the stability and application of this compound.[1] Creating microemulsions with smaller particle sizes can further enhance stability and efficacy.[1]

  • Microencapsulation: Encapsulating this compound in polymeric shells (microcapsules) protects it from UV radiation and heat, allowing for a controlled release of the active ingredient.[8]

  • Adjuvants and Synergists: The inclusion of UV-absorbing substances like p-amino benzoic acid or antioxidants can prevent degradation.[3] Synergists, such as certain botanical oils or phenol compounds, can enhance the overall bio-efficacy of the formulation.[1]

  • pH Buffering: Since this compound is most stable between pH 4 and 6, incorporating buffers into the formulation can prevent degradation in less-than-ideal soil or water conditions.[1]

Q4: Which application method is better for systemic uptake: foliar spray or soil drench?

A4: For achieving systemic control, soil application (drenching) is generally more effective. This compound is well-absorbed by the root system and translocated upwards through the xylem to the stems and leaves.[1] While foliar application is useful for surface-feeding pests, its systemic effect is often limited, and the compound is more exposed to rapid degradation by sunlight on the leaf surface.[2][3] Trunk injection is another effective method for trees, bypassing external degradation entirely.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Systemic Activity Observed 1. Degradation of Active Ingredient: this compound may have degraded due to exposure to UV light, high temperatures, or improper pH before or after application.[2][3] 2. Poor Formulation: The formulation may not effectively release the this compound or may have poor solubility. 3. Incorrect Application: Foliar spray was used when soil drench was required for the target pest; incorrect dosage. 4. Environmental Factors: Soil pH is too alkaline ( >7.0), hindering root uptake.[6]1. Ensure Stability: Prepare fresh formulations. Store this compound stock solutions and formulations in the dark and under refrigeration. Use UV-protectant adjuvants. Buffer the formulation to a pH between 4 and 6.[1][3] 2. Optimize Formulation: Use a validated protocol for creating a stable emulsion or microencapsulation. Consider using adjuvants to improve solubility and stability. 3. Verify Application Method: For systemic action against internal feeders, apply as a soil drench to the root zone.[1] Ensure the final concentration is appropriate for the target plant and pest. 4. Test and Adjust Soil pH: Measure the pH of your soil or growing medium. If necessary, adjust to a more acidic level.
Rapid Disappearance of this compound from Plant Tissues 1. Metabolic Degradation: The plant's own metabolic processes are breaking down the compound. 2. Environmental Degradation: Even within the plant, some degradation can occur. The half-life of this compound in plant tissues can be short. For example, on some foliage, it can be as low as 0.56 days, though formulation can extend this.[3]1. Time-Course Analysis: Conduct a time-course study to determine the rate of degradation in your specific plant system. This will help in timing applications and pest-exposure assays. 2. Use Stabilized Formulations: Employ formulations like microencapsulations designed for controlled, slower release to maintain an effective concentration in the plant for a longer period.[8]
Inconsistent Results Between Experimental Replicates 1. Inconsistent Formulation: Variations in particle size, concentration, or stability between batches. 2. Uneven Application: Inconsistent volume of drench applied to each plant or uneven spray coverage. 3. Variable Plant Health: Differences in the age, size, or health of the test plants can lead to different rates of uptake.[7] 4. Extraction/Analytical Errors: Inconsistent extraction efficiency or errors in HPLC/LC-MS analysis.1. Standardize Formulation Protocol: Follow a strict, validated protocol for preparing your formulation. Characterize each batch if possible (e.g., particle size analysis). 2. Standardize Application: Use calibrated equipment to apply precise volumes to each plant. Ensure the soil is uniformly moist before drenching. 3. Use Uniform Plants: Select plants of the same age, size, and health for your experiments. 4. Validate Analytical Method: Develop and validate a robust protocol for extracting and quantifying this compound from plant tissues. Use internal standards to correct for recovery variations.

Data Presentation

Table 1: Stability and Half-Life of this compound Under Various Conditions

ConditionMatrix / MediumHalf-Life (t½)Reference
UV Light Thin Film on Glass48 minutes[2][3]
Sunlight Thin Film on Glass3.98 days[3]
Sunlight On Olive Epicuticular Waxes0.8 days[3]
Heat (54±1°C) Emulsifiable Concentrate1.84 - 4.53 days[3]
pH Aqueous Solution (Room Temp)Stable at pH 4-6, rapid degradation in alkaline/strong acid[1][3]
Soil (25°C) Non-autoclaved19.8 days[5]
Plant Tissue Maple Foliage (with lecithin)8.77 days[3]
Plant Tissue Spruce Shoots16.9 days[3]

Experimental Protocols & Visualizations

Experimental Workflow for Evaluating Systemic Uptake

The following diagram outlines a typical workflow for an experiment designed to assess and enhance the systemic uptake of an this compound formulation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Hypothesis: Formulation 'X' enhances systemic uptake B Prepare this compound Formulation 'X' & Control A->B D Apply Formulations (e.g., Soil Drench) B->D C Select Uniform Test Plants C->D E Incubate Under Controlled Conditions D->E F Harvest Tissues (Leaf, Stem) at Time Points E->F G Extract this compound from Tissues F->G H Quantify this compound (e.g., HPLC) G->H I Data Analysis & Interpretation H->I I->A Refine Hypothesis

Caption: General workflow for testing an this compound formulation's systemic uptake.

Protocol 1: Preparation of a Basic Oil-in-Water Emulsion Formulation

Objective: To prepare a simple, stable emulsion for delivering this compound in soil drench applications.

Materials:

  • Technical grade this compound (or a commercial concentrate)

  • Neem oil (or another suitable carrier oil)

  • Emulsifier (e.g., Tween® 80, Polysorbate 80)

  • Distilled water (buffered to pH 5.0 with citric acid)

  • Magnetic stirrer and stir bar

  • Glass beakers

Procedure:

  • Prepare the Oil Phase:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound completely in a measured volume of neem oil. Gently warm if necessary to aid dissolution, but do not exceed 40°C.

  • Add Emulsifier:

    • To the oil phase, add the emulsifier. A common starting ratio is 1:10 emulsifier to oil (w/w).

    • Mix thoroughly using the magnetic stirrer until the solution is homogenous.

  • Prepare the Aqueous Phase:

    • Measure the required volume of pH 5.0 buffered distilled water.

  • Create the Emulsion:

    • While vigorously stirring the aqueous phase, slowly add the oil phase drop by drop.

    • Continue stirring at high speed for 15-20 minutes until a stable, milky-white emulsion is formed.

  • Final Dilution:

    • This concentrate can now be diluted with the pH 5.0 buffered water to the final target concentration (e.g., 50 ppm this compound) for application. Always prepare the final dilution immediately before use.

Simplified this compound Uptake and Translocation Pathway

This diagram illustrates the movement of this compound from the soil into and throughout the plant.

G cluster_plant Plant System cluster_soil Soil Environment Leaves Leaves & Stems Xylem Xylem (Water Transport) Xylem->Leaves Translocation Roots Root System Roots->Xylem Absorption AZA This compound Formulation AZA->Roots Uptake

Caption: Pathway of this compound from soil application to plant tissues.

Protocol 2: Quantification of this compound in Leaf Tissue by HPLC-UV

Objective: To extract and measure the concentration of this compound from plant leaves following systemic uptake. This protocol is a general guideline and may require optimization.

Materials:

  • Leaf samples (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge and tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC system with UV detector, C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 g of fresh leaf tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex vigorously for 2 minutes, then shake on an orbital shaker for 1 hour at room temperature, protected from light.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant (the acetonitrile extract).

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step with a C18 cartridge may be required to remove interfering compounds.

  • Sample Analysis by HPLC:

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Conditions (Example): [9][10][11]

      • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 40:60 or adjusted as needed for separation).[9]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 214 nm.[9][10]

      • Injection Volume: 20 µL.

      • Column Temperature: 35-45°C.[11]

  • Quantification:

    • Prepare a calibration curve using certified this compound standards of known concentrations.

    • Compare the peak area of the this compound peak in the sample chromatogram to the calibration curve to determine its concentration.

    • Express the final result as µg of this compound per gram of tissue (fresh or dry weight).

Troubleshooting Logic for Poor Systemic Efficacy

This decision tree helps diagnose the root cause of poor experimental results.

G Start Start: Poor Systemic Efficacy CheckFormulation Was the formulation freshly prepared and stable? Start->CheckFormulation CheckApplication Was the application method (soil drench) and dosage correct? CheckFormulation->CheckApplication Yes Sol_Formulation Issue: Degradation/Bioavailability Action: Remake formulation, use protectants/buffers. CheckFormulation->Sol_Formulation No CheckEnvironment Is the soil pH < 7.0? Are temp/light conditions optimal? CheckApplication->CheckEnvironment Yes Sol_Application Issue: Incorrect Application Action: Verify dosage and apply as soil drench. CheckApplication->Sol_Application No CheckAnalysis Was the analytical method (extraction, HPLC) validated? CheckEnvironment->CheckAnalysis Yes Sol_Environment Issue: Environmental Inhibition Action: Adjust soil pH, optimize growing conditions. CheckEnvironment->Sol_Environment No Sol_Analysis Issue: Analytical Error Action: Re-validate extraction and quantification methods. CheckAnalysis->Sol_Analysis No End All factors checked. Consider plant-specific metabolism or resistance. CheckAnalysis->End Yes

Caption: A decision tree for troubleshooting poor this compound systemic efficacy.

References

Technical Support Center: Mitigating Azadirachtin-Induced Phytotoxicity on Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phytotoxicity issues associated with Azadirachtin-based insecticides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in insecticides?

This compound is a naturally occurring tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica)[1]. It is a potent biopesticide known for its insecticidal, antifeedant, and growth-regulating properties against a broad spectrum of agricultural pests[1]. Its complex mode of action, which includes disrupting the insect hormonal system and inhibiting feeding, makes it a valuable tool in integrated pest management (IPM) programs[1].

Q2: What is phytotoxicity and what are its common symptoms when using this compound-based insecticides?

Phytotoxicity is the adverse effect of a substance on plant health, leading to damage or reduced growth[2]. Symptoms of this compound-induced phytotoxicity can vary depending on the plant species, concentration of the insecticide, and environmental conditions. Common symptoms include:

  • Leaf Burn or Necrosis: Brown or black spots on the leaves.

  • Chlorosis: Yellowing of the leaves due to a lack of chlorophyll.

  • Leaf Distortion: Curling, crinkling, or cupping of the leaves.

  • Stunting: Reduced plant growth and development.

  • Reduced Yield: Lower than expected crop production.

In some cases, crude neem oil extracts are more likely to cause phytotoxicity than purified this compound formulations[2].

Q3: What factors can influence the phytotoxicity of this compound?

Several factors can affect the likelihood and severity of phytotoxicity:

  • Concentration: Higher concentrations of this compound are more likely to cause plant damage.

  • Crop Sensitivity: Different plant species and even varieties have varying levels of tolerance to this compound.

  • Environmental Conditions: High temperatures and intense sunlight can increase the risk of phytotoxicity.

  • Application Method: Improper application techniques, such as uneven spraying or using excessive volumes, can lead to phytotoxicity.

  • Formulation: The type of formulation (e.g., emulsifiable concentrate, wettable powder) and the presence of other ingredients can influence phytotoxicity.

Q4: Can adjuvants or safeners be used to reduce this compound phytotoxicity?

Yes, certain adjuvants and safeners can help mitigate the phytotoxic effects of this compound-based insecticides.

  • Adjuvants: These are additives that can improve the performance of a pesticide. Some adjuvants, like certain surfactants or oils, can enhance the spreading and absorption of the insecticide, potentially allowing for lower, less phytotoxic concentrations to be used effectively. However, it's crucial to select the right adjuvant, as some can increase phytotoxicity[3].

  • Safeners: These are chemical agents that selectively protect crops from herbicide or insecticide injury without affecting the pesticide's efficacy against the target pest[4][5][6]. They can work by enhancing the plant's natural detoxification pathways[5].

Troubleshooting Guide

Issue 1: Leaf burning and necrosis observed after this compound application.

Possible Cause Troubleshooting Step
High Concentration Review the application rate and ensure it is within the recommended range for the specific crop. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration.
Environmental Stress Avoid spraying during the hottest part of the day or when plants are under drought stress. Apply in the early morning or late evening.
Incompatible Tank Mix Do not mix this compound with other pesticides or fertilizers unless their compatibility is known. Perform a jar test to check for physical compatibility before tank mixing.
Sensitive Crop Variety Conduct a small-scale test on a few plants of the specific variety before treating the entire crop.

Issue 2: Stunted growth and reduced yield after repeated this compound applications.

Possible Cause Troubleshooting Step
Chronic Phytotoxicity Reduce the frequency of applications or alternate with insecticides that have a different mode of action.
Soil Drench Application Issues If applying as a soil drench, ensure proper dilution and uniform distribution to avoid localized high concentrations that can damage roots.
Suboptimal Formulation Consider using a microencapsulated or controlled-release formulation to minimize the initial burst of active ingredient that can be phytotoxic.

Data Presentation

Table 1: Phytotoxicity Ratings of this compound on Various Horticultural Crops

CropCultivarApplication Rate (fl oz/100 gal)Phytotoxicity Rating (0-10)¹ObservationsReference
Snapdragon'Snapshot Orange'64MinorIncreasing phytotoxicity with rate.[7]
Snapdragon'Snapshot Orange'128Minor to ModerateDoes not appear to affect new growth.[7]
Snapdragon'Snapshot Orange'256Moderate-[7]
Hosta'Mighty Mouse'64, 128, 2560No injury observed.[7]
Coleus'Wizard Jade'64, 128, 2560No symptoms of phytotoxicity.[7]
TomatoNot SpecifiedNot SpecifiedNot SpecifiedNeem extract increased growth parameters.[8]
TomatoNot SpecifiedNot SpecifiedNot SpecifiedNeem seed decoction increased germination.[9]

¹Phytotoxicity rating scale: 0 = no injury, 10 = plant death. Data is indicative and results may vary based on experimental conditions.

Table 2: Effect of Adjuvants on Reducing Propiconazole Phytotoxicity in Rice (Illustrative Example)

AdjuvantConcentrationComprehensive Index of Phytotoxicity
Control (Propiconazole only)2x Recommended DoseHigh
YS-201%Significantly Augmented
Biaopu adjuvant1%Significantly Augmented
TriTek1%Significantly Augmented
Yipinsongzhi1%Significantly Augmented
AgriSolv-C1001%Significantly Reduced
Hongyuyan1%Significantly Reduced

This table is an illustrative example based on a study with a different pesticide to demonstrate the potential impact of adjuvants. Similar studies are needed for this compound.

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity on a Target Crop

This protocol outlines a method for evaluating the phytotoxicity of an this compound-based insecticide on a specific crop.

1. Plant Material and Growth Conditions:

  • Select healthy, uniform seedlings of the target crop variety.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for light, temperature, and humidity.
  • Use a standardized potting mix and watering regime.

2. Experimental Design:

  • Use a completely randomized design with at least four replicates per treatment.
  • Treatments should include:
  • Untreated control (sprayed with water only).
  • Vehicle control (sprayed with the formulation blank without this compound).
  • A series of this compound concentrations, including the recommended application rate (1X), a lower rate (0.5X), and higher rates (2X, 4X).

3. Application of Treatments:

  • Apply treatments as a foliar spray until runoff, ensuring uniform coverage.
  • Use a calibrated sprayer to deliver a consistent volume to each plant.

4. Data Collection:

  • Record phytotoxicity symptoms at 1, 3, 5, 7, and 14 days after treatment.
  • Use a visual rating scale (0-10, where 0 = no injury and 10 = plant death).
  • Measure plant height, leaf area, and fresh/dry weight at the end of the experiment.
  • Collect tissue samples for biochemical analysis (e.g., chlorophyll content, stress enzyme activity).

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
  • Use a post-hoc test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Evaluating the Efficacy of Safeners in Reducing this compound Phytotoxicity

This protocol is designed to test the effectiveness of a safener in mitigating this compound-induced phytotoxicity.

1. Plant Material and Growth Conditions:

  • Follow the same procedure as in Protocol 1.

2. Experimental Design:

  • Use a factorial design with this compound concentration and safener application as the two factors.
  • Treatments should include:
  • Untreated control.
  • This compound at a known phytotoxic concentration (e.g., 2X).
  • Safener applied alone.
  • This compound (2X) + Safener.

3. Application of Treatments:

  • The safener can be applied as a seed treatment, soil drench, or foliar spray prior to or concurrently with the this compound application, depending on the safener's mode of action.
  • Apply this compound as a foliar spray as described in Protocol 1.

4. Data Collection and Analysis:

  • Collect and analyze data as described in Protocol 1.
  • The primary endpoint is to determine if the safener treatment significantly reduces the phytotoxicity symptoms and growth inhibition caused by this compound.

Mandatory Visualizations

Experimental_Workflow_Phytotoxicity_Assessment cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Select Healthy Plants B Establish Controlled Growth Conditions A->B C Prepare this compound Concentrations & Controls B->C D Apply Treatments (Foliar Spray) C->D E Record Visual Phytotoxicity Ratings D->E F Measure Growth Parameters E->F G Biochemical Analysis F->G H Statistical Analysis (ANOVA) G->H

Caption: Workflow for assessing this compound phytotoxicity.

Hypothesized_Phytotoxicity_Pathway This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Accumulation This compound->ROS HormoneImbalance Hormone Imbalance (e.g., Salicylic Acid, Jasmonic Acid) This compound->HormoneImbalance MembraneDamage Cell Membrane Damage ROS->MembraneDamage Photosynthesis Inhibition of Photosynthesis ROS->Photosynthesis Phytotoxicity Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) MembraneDamage->Phytotoxicity Photosynthesis->Phytotoxicity GeneExpression Altered Gene Expression (Stress Response Genes) HormoneImbalance->GeneExpression GeneExpression->Phytotoxicity

Caption: Hypothesized plant stress response to this compound.

Safener_Mechanism Safener Safener Application DetoxEnzymes Upregulation of Detoxification Enzymes (e.g., GSTs, P450s) Safener->DetoxEnzymes AzadirachtinMetabolism Enhanced this compound Metabolism & Detoxification DetoxEnzymes->AzadirachtinMetabolism ReducedPhytotoxicity Reduced Phytotoxicity AzadirachtinMetabolism->ReducedPhytotoxicity This compound This compound This compound->AzadirachtinMetabolism

Caption: General mechanism of safener action.

References

Methods to prevent the degradation of Azadirachtin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Azadirachtin during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade during storage?

A1: this compound is a chemically complex molecule susceptible to degradation from several environmental factors. The primary drivers of degradation are:

  • Light: Exposure to both sunlight and UV radiation rapidly degrades this compound. The half-life of this compound-A as a thin film under UV light can be as short as 48 minutes, and under sunlight, it is approximately 4 days.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound. For instance, at 54°C, significant degradation is observed within days.[2] It is relatively stable at 4°C.[3]

  • pH: this compound is most stable in mildly acidic conditions, with an optimal pH range of 4 to 6.[2] It is unstable in alkaline (pH > 7) and strongly acidic conditions.[2]

  • Moisture: The presence of water, especially in combination with high temperatures, promotes the hydrolysis of ester groups in the this compound molecule, leading to rapid degradation.[2] Storing this compound-containing solids with low water content (less than 1%) significantly improves stability.

  • Solvents: Protic solvents, which can donate protons, can contribute to the degradation of this compound. Aprotic solvents are generally preferred for storage in solution.[2]

Q2: I'm observing a rapid loss of activity in my this compound samples. What could be the cause?

A2: Rapid loss of bioactivity is a strong indicator of this compound degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Are your samples protected from light? Are they stored at a low temperature (refrigerated or frozen)? Is the storage container tightly sealed to prevent moisture absorption?

  • Solvent Choice: If your this compound is in solution, is the solvent aprotic and free of water? Protic solvents like water and alcohols can accelerate degradation.

  • pH of the Medium: Have you checked the pH of your formulation or solution? A pH outside the optimal 4-6 range can lead to rapid degradation.

  • Contamination: Microbial contamination can also contribute to the degradation of this compound.[2]

Q3: What is the ideal temperature for storing this compound?

A3: For long-term storage, it is recommended to store this compound at low temperatures. Refrigeration at 4°C is effective in minimizing degradation.[3] For even longer-term storage, freezing is a viable option. Storage at room temperature is generally not recommended for extended periods, especially if the sample is not protected from light and moisture.

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in aqueous solutions for extended periods is not recommended due to its susceptibility to hydrolysis. If an aqueous solution is necessary for your experiment, it should be prepared fresh and used immediately. The pH of the aqueous solution should be maintained between 4 and 6 for maximal stability.

Q5: How can I protect my this compound samples from light-induced degradation?

A5: To prevent photodegradation, always store this compound, whether in solid form or in solution, in amber-colored glass vials or containers that block UV light.[4] Alternatively, you can wrap the container in aluminum foil. When working with this compound, especially in solution, it is advisable to minimize exposure to direct sunlight and strong laboratory lighting.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low purity of this compound solid after storage. 1. Exposure to light. 2. Elevated storage temperature. 3. Absorption of moisture.1. Store in an amber vial or wrap the container in foil. 2. Store at 4°C or below. 3. Store in a desiccator or with a desiccant. Ensure the container is tightly sealed.
Loss of this compound concentration in a stored solution. 1. Inappropriate solvent (protic). 2. Presence of water in the solvent. 3. pH of the solution is outside the optimal 4-6 range. 4. Exposure to light.1. Use a high-purity aprotic solvent (e.g., acetonitrile, ethyl acetate). 2. Use anhydrous solvents and store the solution over molecular sieves. 3. Buffer the solution to a pH between 4 and 6. 4. Store the solution in an amber vial.
Inconsistent results in bioassays using this compound. 1. Degradation of the stock solution. 2. Degradation of the working solution during the experiment.1. Prepare fresh stock solutions frequently and store them under optimal conditions (dark, cold, dry). 2. Prepare working solutions immediately before use. Protect them from light during the assay as much as possible.
Color change (e.g., browning) of the this compound sample. 1. Oxidation or other degradation reactions.1. This is a visual indicator of degradation. Discard the sample and use a fresh, properly stored one. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data on this compound Degradation

The following table summarizes the stability of this compound under various conditions.

Condition Parameter Value Reference
Light Half-life (thin film, UV light)48 minutes[1]
Half-life (thin film, sunlight)3.98 days[1]
Half-life (on leaf surface)2.47 days[1]
Temperature Remaining this compound after 14 days at 4°CRelatively stable[3]
Remaining this compound after 14 days at 20°C~85%[3]
Remaining this compound after 14 days at 40°C~34%[3]
Half-life in methanol at 50°C6.96 days[2]
Half-life in methanol at 90°C11.7 hours[2]
pH Optimal stability rangepH 4-6[2]
Half-life at pH 4 (formulated)~55.9% remaining after 14 days[3]
Half-life at pH 6 (formulated)~54.3% remaining after 14 days[3]
Half-life at pH 9 (formulated)Complete degradation within 3 days[3]
Stabilizers Half-life with 8-Hydroxyquinoline (sunlight)44.42 days[1]
Half-life with tert-butylhydroquinone (sunlight)35.90 days[1]
Half-life with 8-Hydroxyquinoline (UV light)55.80 hours[1]
Half-life with tert-butylhydroquinone (UV light)48.50 hours[1]

Experimental Protocols

Protocol 1: Stabilization of this compound with a UV-Absorbing Agent

This protocol describes the addition of a UV stabilizer to an this compound solution to protect it from photodegradation.

Materials:

  • This compound standard

  • UV-absorbing agent (e.g., 8-hydroxyquinoline or tert-butylhydroquinone)

  • HPLC-grade methanol (or another suitable aprotic solvent)

  • Amber glass vials

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a specific volume of methanol to achieve the desired concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of the UV stabilizer: Accurately weigh the UV-absorbing agent and dissolve it in methanol to prepare a stock solution of a known concentration.

  • Prepare the stabilized this compound solution: In a volumetric flask, add the required volume of the this compound stock solution. Then, add the appropriate volume of the UV stabilizer stock solution. The molar ratio of this compound to the stabilizer can be varied to determine the optimal concentration, with a 1:1 molar ratio being a good starting point.

  • Dilute to the final volume: Add methanol to the volumetric flask to reach the final desired volume and mix thoroughly using a magnetic stirrer for 15-20 minutes.

  • Storage: Transfer the stabilized solution to an amber glass vial and store it at 4°C.

  • Analysis: To evaluate the effectiveness of the stabilizer, expose the stabilized solution and a non-stabilized control solution to a UV light source or sunlight for a defined period. Analyze the remaining this compound concentration at different time points using a validated HPLC method.

Protocol 2: Formulation of this compound with a Solid Carrier

This protocol outlines the preparation of a solid formulation of this compound to enhance its stability.

Materials:

  • This compound extract or pure compound

  • Solid carrier (e.g., attapulgite, kaolinite, or fly ash)

  • Stabilizer (optional, e.g., anthraquinone or epichlorohydrin)

  • Volatile solvent (e.g., acetone or methanol)

  • Mortar and pestle or a mechanical blender

  • Oven or vacuum dryer

Procedure:

  • Dissolve this compound: Dissolve a known amount of this compound and the optional stabilizer in a minimal amount of a volatile solvent.

  • Impregnate the solid carrier: In a blender or using a mortar and pestle, gradually add the this compound solution to a pre-weighed amount of the solid carrier. Mix continuously to ensure a homogenous distribution of the this compound on the carrier.

  • Solvent evaporation: Spread the impregnated powder in a thin layer on a tray and allow the solvent to evaporate completely. This can be done at room temperature in a fume hood or at a slightly elevated temperature (e.g., 40°C) in an oven. Avoid excessive heat to prevent thermal degradation. For heat-sensitive applications, a vacuum dryer can be used.

  • Storage: Once the powder is completely dry, store it in a tightly sealed, opaque container in a cool, dry place.

  • Stability Testing: To assess the stability, store the formulated powder and an unformulated this compound control at an elevated temperature (e.g., 54°C) for a specified period (e.g., 14 days). Analyze the this compound content at the beginning and end of the storage period using HPLC after extracting it from the solid carrier with a suitable solvent.

Protocol 3: Microencapsulation of this compound using Whey Protein Isolate

This protocol describes the encapsulation of this compound within a whey protein matrix to protect it from environmental degradation.

Materials:

  • This compound

  • Whey Protein Isolate (WPI)

  • Maltodextrin (optional, as a co-encapsulant)

  • Deionized water

  • Homogenizer (high-speed or high-pressure)

  • Spray dryer or freeze dryer

Procedure:

  • Prepare the encapsulant solution: Dissolve WPI (and maltodextrin, if used) in deionized water to a specific concentration (e.g., 10-20% w/v). Stir the solution until the powder is fully dissolved.

  • Prepare the this compound solution: Dissolve a known amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Form the emulsion: Slowly add the this compound solution to the encapsulant solution while continuously homogenizing at high speed. This will create an oil-in-water emulsion where the this compound is dispersed as fine droplets within the WPI solution.

  • Homogenization: Subject the emulsion to high-pressure homogenization to reduce the droplet size to the micro or nano-scale.

  • Drying:

    • Spray Drying: Feed the emulsion into a spray dryer. The hot air will evaporate the water, leaving behind microcapsules of this compound encapsulated in the WPI matrix. Optimize the inlet and outlet temperatures to ensure efficient drying without degrading the this compound.

    • Freeze Drying (Lyophilization): Freeze the emulsion and then place it in a freeze dryer. The water will be removed through sublimation, resulting in a porous powder of encapsulated this compound.

  • Storage: Store the resulting microcapsules in a sealed, opaque container in a cool and dry environment.

  • Characterization and Stability Analysis: Analyze the microcapsules for their size, morphology (using microscopy), and encapsulation efficiency. Evaluate the stability by exposing the microcapsules and unencapsulated this compound to UV light or elevated temperatures and measuring the remaining this compound content over time.

Visualizations

Azadirachtin_Degradation_Pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products (Loss of Bioactivity) This compound->Degradation_Products leads to Light Light (UV, Sunlight) Light->this compound causes photodegradation Temperature High Temperature Temperature->this compound accelerates degradation pH Inappropriate pH (<4 or >6) pH->this compound catalyzes hydrolysis Moisture Moisture (Hydrolysis) Moisture->this compound causes hydrolysis

Caption: Major factors leading to the degradation of this compound.

Experimental_Workflow_Stabilization cluster_prep Preparation cluster_methods Stabilization Methods cluster_analysis Analysis Aza_Sample This compound Sample (Pure or Extract) Add_Stabilizer Add Chemical Stabilizer (UV absorber, antioxidant) Aza_Sample->Add_Stabilizer Solid_Formulation Formulate with Solid Carrier (e.g., attapulgite) Aza_Sample->Solid_Formulation Encapsulation Micro/Nanoencapsulation (e.g., with whey protein) Aza_Sample->Encapsulation Stability_Testing Stability Testing (Stress conditions: heat, light) Add_Stabilizer->Stability_Testing Solid_Formulation->Stability_Testing Encapsulation->Stability_Testing HPLC_Analysis HPLC Analysis (Quantify remaining this compound) Stability_Testing->HPLC_Analysis

Caption: Experimental workflow for stabilizing and analyzing this compound.

Prevention_Logic cluster_causes Causes cluster_prevention Preventative Measures Degradation This compound Degradation Light Light Exposure Light->Degradation Heat High Temperature Heat->Degradation Moisture Presence of Water Moisture->Degradation Wrong_pH Incorrect pH Wrong_pH->Degradation Opaque_Container Use Opaque Containers Opaque_Container->Light prevents Refrigerate Refrigerate/Freeze Refrigerate->Heat prevents Desiccate Store in Dry Conditions Desiccate->Moisture prevents Buffer Buffer to pH 4-6 Buffer->Wrong_pH corrects Stabilizers Add Stabilizers Stabilizers->Degradation inhibits Encapsulate Encapsulation Encapsulate->Degradation protects from

Caption: Logical relationships between causes of degradation and preventative measures.

References

Validation & Comparative

Azadirachtin vs. Synthetic Insecticides: A Comparative Efficacy Guide for Aphid Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Azadirachtin, a naturally derived tetranortriterpenoid from the neem tree (Azadirachta indica), and common synthetic insecticides against various aphid species. The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation of these compounds for pest management research and the development of novel insecticidal agents.

Data Presentation: Comparative Toxicity to Aphids

The following table summarizes the median lethal concentration (LC50) of this compound and several synthetic insecticides against four common aphid species. The LC50 value represents the concentration of an insecticide that is lethal to 50% of a test population after a specific exposure time. Lower LC50 values indicate higher toxicity.

InsecticideChemical ClassAphis craccivora (Cowpea Aphid) LC50 (µg/cm²)Aphis gossypii (Cotton Aphid) LC50 (µg/cm²)Myzus persicae (Green Peach Aphid) LC50 (µg/cm²)Lipaphis erysimi (Mustard Aphid) LC50 (µg/cm²)
This compound Tetranortriterpenoid0.41[1][2]0.34[1][2]0.44[1][2]0.44[1][2]
Imidacloprid NeonicotinoidModerate Toxicity[1][2]34.577 (ppm)[3]Moderate Toxicity[1][2]17.968 (ppm)[3]
Cypermethrin Pyrethroid12.55[1][2]12.29[1][2]12.55[1][2]12.10[1][2]
Carbosulfan CarbamateModerate Toxicity[1][2]Moderate Toxicity[1][2]Moderate Toxicity[1][2]Moderate Toxicity[1][2]
Malathion Organophosphate327.97[1]333.92[1]305.26[1]313.77[1]

Note: Data is compiled from a study employing a residual film bioassay technique with a 24-hour exposure period.[1][2] LC50 values for Imidacloprid and other insecticides are presented as reported in the respective studies; direct conversion between µg/cm² and ppm can vary based on application and residue measurement methods.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and synthetic insecticides.

Residual Film Bioassay for LC50 Determination

This method is utilized to determine the toxicity of insecticides when aphids come into contact with a treated surface.

a. Insect Rearing:

  • Aphid species (Aphis craccivora, Aphis gossypii, Myzus persicae, and Lipaphis erysimi) are reared on their respective host plants (e.g., bean, brinjal, potato, cauliflower) in a controlled environment.[1]

b. Preparation of Insecticide Solutions:

  • Stock solutions of this compound and synthetic insecticides (e.g., Imidacloprid, Cypermethrin) are prepared in an appropriate solvent (e.g., acetone).

  • A series of dilutions are made from the stock solutions to create a range of concentrations for testing.

c. Treatment Application:

  • A known volume (e.g., 1 mL) of each insecticide dilution is applied to the inner surface of a petri dish (9 cm diameter).

  • The solution is spread evenly to create a uniform film and the solvent is allowed to evaporate completely.

d. Aphid Exposure:

  • A specific number of adult apterous (wingless) aphids (e.g., 20-30) are introduced into each treated petri dish.

  • The dishes are covered and maintained under controlled temperature and humidity for a specified period (e.g., 24 hours).

e. Data Collection and Analysis:

  • After the exposure period, the number of dead and live aphids in each petri dish is recorded. Aphids that are unable to move when gently prodded are considered dead.

  • Mortality data is corrected for control mortality using Abbott's formula.

  • The LC50 values and their 95% confidence limits are calculated using probit analysis.[4]

Leaf-Dip Bioassay for Efficacy Evaluation

This method assesses the efficacy of insecticides through both contact and ingestion.

a. Preparation of Materials:

  • Host plant leaves are collected and washed. Leaf discs of a uniform size are excised.

  • An agar solution (e.g., 1-2% w/v) is prepared and poured into petri dishes to create a substrate that will keep the leaf discs turgid.[5]

b. Insecticide Treatment:

  • Each leaf disc is dipped into a specific concentration of the test insecticide solution (this compound or synthetic) for a set duration (e.g., 10 seconds) with gentle agitation.[4][5]

  • Control leaf discs are dipped in a solvent-water solution without the insecticide.

  • The treated leaf discs are allowed to air dry.

c. Aphid Infestation:

  • The dried leaf discs are placed on the agar in the petri dishes.

  • A predetermined number of aphids are carefully transferred onto each leaf disc using a fine brush.

d. Incubation and Observation:

  • The petri dishes are sealed with ventilated lids and kept in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).

  • Aphid mortality is assessed at various time intervals (e.g., 24, 48, and 72 hours).[6]

Signaling Pathways and Experimental Workflows

Mode of Action: this compound

This compound primarily acts as an insect growth regulator by disrupting the hormonal control of molting and development. It structurally mimics the insect molting hormone, ecdysone, and interferes with its signaling pathway.

Azadirachtin_MoA cluster_hemolymph Hemolymph cluster_cell Target Cell Prothoracic Gland Prothoracic Gland Ecdysone Ecdysone Prothoracic Gland->Ecdysone Releases EcR Ecdysone Receptor (EcR) Ecdysone->EcR Binds to EcR/USP Complex Active Receptor Complex EcR->EcR/USP Complex Dimerizes with USP USP Ultraspiracle Protein (USP) USP->EcR/USP Complex Gene Transcription Gene Transcription EcR/USP Complex->Gene Transcription Initiates Molting & Development Molting & Development Gene Transcription->Molting & Development Regulates This compound This compound This compound->Prothoracic Gland Inhibits ecdysone synthesis/release This compound->EcR Antagonistic binding

Caption: this compound's disruption of the ecdysone signaling pathway.

Mode of Action: Synthetic Insecticides (Neonicotinoid Example)

Neonicotinoids, such as Imidacloprid, act on the central nervous system of insects. They bind to nicotinic acetylcholine receptors (nAChRs), causing continuous nerve stimulation, which leads to paralysis and death.

Neonicotinoid_MoA cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic Neuron->ACh Releases Postsynaptic Neuron Postsynaptic Neuron Paralysis & Death Paralysis & Death Postsynaptic Neuron->Paralysis & Death nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by nAChR->Postsynaptic Neuron Stimulates nAChR->Postsynaptic Neuron Continuous Stimulation Imidacloprid Imidacloprid Imidacloprid->nAChR Irreversibly binds to

Caption: Neonicotinoid (Imidacloprid) mode of action at the synapse.

Experimental Workflow: Leaf-Dip Bioassay

The following diagram illustrates the logical flow of a typical leaf-dip bioassay experiment.

Leaf_Dip_Workflow Start Start Prepare Insecticide Dilutions Prepare Insecticide Dilutions Start->Prepare Insecticide Dilutions Excise & Dip Leaf Discs Excise & Dip Leaf Discs Prepare Insecticide Dilutions->Excise & Dip Leaf Discs Air Dry Treated Discs Air Dry Treated Discs Excise & Dip Leaf Discs->Air Dry Treated Discs Place Discs on Agar Place Discs on Agar Air Dry Treated Discs->Place Discs on Agar Introduce Aphids Introduce Aphids Place Discs on Agar->Introduce Aphids Incubate (24-72h) Incubate (24-72h) Introduce Aphids->Incubate (24-72h) Assess Mortality Assess Mortality Incubate (24-72h)->Assess Mortality Data Analysis (Probit) Data Analysis (Probit) Assess Mortality->Data Analysis (Probit) End End Data Analysis (Probit)->End

Caption: Logical workflow for a leaf-dip bioassay experiment.

References

Validating Azadirachtin's Efficacy Against Resistant Diamondback Moths: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diamondback moth, Plutella xylostella, stands as a formidable pest in cruciferous crop production worldwide, notorious for its rapid development of resistance to a wide array of synthetic insecticides. This guide provides a comparative analysis of Azadirachtin, a naturally derived tetranortriterpenoid from the neem tree (Azadirachta indica), as a viable insecticidal alternative for managing resistant diamondback moth populations. We present supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers in insecticide development and pest management.

Performance Comparison of this compound Against Other Insecticides

This compound's primary mode of action involves the disruption of insect growth and development by interfering with the endocrine system.[1][2] It primarily affects the synthesis and release of crucial hormones like ecdysone and juvenile hormone, leading to molting inhibition, reduced feeding, and decreased fecundity.[1][3] This multi-faceted mechanism of action is a key advantage in managing resistance, as it presents a more complex challenge for insects to overcome compared to insecticides with a single target site.

The following table summarizes the lethal concentration (LC50) values of this compound against diamondback moth larvae from various studies, alongside comparative data for other insecticides where available. It is important to note that direct comparisons of LC50 values across different studies should be made with caution due to variations in experimental conditions, insect strains, and formulations used.

InsecticideDiamondback Moth StrainLC50 Value (ppm or µg/ml)Exposure TimeBioassay MethodReference
This compound Susceptible (Lab)0.083 ppm-Leaf-dip[4]
This compound Field Population (Karanja)0.70 ppm-Leaf-dip[4]
This compound 3rd Instar Larvae0.66 µg/ml24 hoursLeaf-dip (Choice)[1]
This compound 4th Instar Larvae0.55 µg/ml24 hoursLeaf-dip (Choice)[1]
This compound 3rd Instar Larvae0.63 µg/ml24 hoursLeaf-dip (No Choice)[1]
This compound 4th Instar Larvae0.52 µg/ml24 hoursLeaf-dip (No Choice)[1]
Spinosad Susceptible (Lab)0.0082 ppm-Leaf-dip[4]
Spinosad Field Population (Karanja)0.12 ppm-Leaf-dip[4]
Chlorantraniliprole Ludhiana Population0.000275%-Leaf-disc dip[5]
Flubendiamide Ludhiana Population0.00050%-Leaf-disc dip[5]
Fenvalerate Ludhiana Population3.76072%-Leaf-disc dip[5]
Emamectin Benzoate Lab & Field ConditionsMost toxic among tested--[6]
Lufenuron Lab & Field ConditionsIntermediate toxicity--[6]
Dimethoate Lab & Field ConditionsLeast toxic among tested--[6]

Experimental Protocols

Rearing of Diamondback Moths
  • Host Plant: Cabbage (Brassica oleracea) or broccoli (Brassica oleracea italica) seedlings are commonly used.[7]

  • Rearing Conditions: Moths are kept in cages with host plants for oviposition. Seedlings with eggs are then transferred to separate containers for larval development.[7]

  • Environmental Control: Rearing is conducted under controlled conditions, typically at 25 ± 2°C, 50-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.[8]

Insecticide Bioassay: Leaf-Dip Method

The leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects like the diamondback moth.[8][9][10][11]

  • Preparation of Insecticide Solutions: A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100 or Dyne-Amic) to create a range of concentrations.[8]

  • Leaf Treatment: Cabbage leaf discs of a standard size (e.g., 6.5 cm or 9.0 cm diameter) are excised.[8] Each disc is dipped into an insecticide solution for a standardized time (e.g., 10-30 seconds) with gentle agitation.[8][9] Control leaves are dipped in a solution of distilled water and surfactant only. The treated leaves are then air-dried for a specified period (e.g., 1-2 hours).[7][8]

  • Larval Exposure: Ten to twenty 3rd instar larvae are placed on each treated leaf disc within a petri dish or a similar container.[8][12] Each concentration is replicated multiple times (typically 3-4 replications).

  • Mortality Assessment: Larval mortality is recorded after a specific time interval, usually 48 to 96 hours, depending on the insecticide's mode of action.[8][12] Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.[8][12]

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, the concentration of the insecticide that causes 50% mortality of the test population.[10][12]

Biochemical Assays for Resistance Monitoring

Biochemical assays are employed to identify the mechanisms of insecticide resistance in diamondback moth populations.

  • Enzyme Assays: Spectrophotometric assays are used to measure the activity of detoxifying enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and carboxylesterases (ESTs). Increased activity of these enzymes can lead to the metabolic detoxification of insecticides.

  • Molecular Diagnostics: Techniques like quantitative PCR (qPCR) can be used to assess the expression levels of genes encoding detoxifying enzymes or target site proteins.[13] DNA sequencing is used to identify mutations in the target site genes that can confer resistance.

Visualizing Key Pathways and Workflows

Signaling Pathway Disruption by this compound

This compound's primary insecticidal effect stems from its interference with the insect's endocrine system, particularly the signaling pathways of two critical developmental hormones: ecdysone and juvenile hormone.

Azadirachtin_MoA cluster_Hormone_Regulation Normal Insect Development cluster_Azadirachtin_Effect Effect of this compound Prothoracicotropic Hormone (PTTH) Prothoracicotropic Hormone (PTTH) Prothoracic Gland Prothoracic Gland Prothoracicotropic Hormone (PTTH)->Prothoracic Gland Stimulates Ecdysone Ecdysone Prothoracic Gland->Ecdysone Produces Larval Molting Larval Molting Ecdysone->Larval Molting Pupation Pupation Ecdysone->Pupation Juvenile Hormone (JH) Juvenile Hormone (JH) Juvenile Hormone (JH)->Larval Molting Maintains larval state Corpora Allata Corpora Allata Corpora Allata->Juvenile Hormone (JH) Produces Allatotropin Allatotropin Allatotropin->Corpora Allata Stimulates Adult Development Adult Development This compound This compound Inhibition of PTTH release Inhibition of PTTH release This compound->Inhibition of PTTH release Inhibition of Allatotropin release Inhibition of Allatotropin release This compound->Inhibition of Allatotropin release Reduced Ecdysone Titer Reduced Ecdysone Titer Inhibition of PTTH release->Reduced Ecdysone Titer Molting Disruption Molting Disruption Reduced Ecdysone Titer->Molting Disruption Reduced JH Titer Reduced JH Titer Inhibition of Allatotropin release->Reduced JH Titer Growth Inhibition Growth Inhibition Reduced JH Titer->Growth Inhibition Reduced Fecundity Reduced Fecundity Reduced JH Titer->Reduced Fecundity

Caption: this compound disrupts insect development by inhibiting key hormone pathways.

Experimental Workflow: Leaf-Dip Bioassay

The following diagram outlines the key steps in the leaf-dip bioassay for determining insecticide efficacy.

Leaf_Dip_Bioassay start Start prep_solutions Prepare Serial Dilutions of Insecticide start->prep_solutions treat_leaves Dip Cabbage Leaf Discs in Insecticide Solutions prep_solutions->treat_leaves air_dry Air-Dry Treated Leaf Discs treat_leaves->air_dry introduce_larvae Place 3rd Instar Larvae on Leaf Discs air_dry->introduce_larvae incubate Incubate at Controlled Conditions (48-96h) introduce_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality data_analysis Data Analysis (Abbott's Formula, Probit Analysis) assess_mortality->data_analysis end Determine LC50 data_analysis->end

Caption: Standardized workflow for the leaf-dip bioassay to assess insecticide toxicity.

Logical Relationship: Insecticide Resistance Mechanisms in Diamondback Moth

This diagram illustrates the primary mechanisms by which diamondback moths develop resistance to conventional insecticides, highlighting why a multi-targeted agent like this compound can be more effective.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Insecticide Application Insecticide Application Selection Pressure Selection Pressure Insecticide Application->Selection Pressure Target-Site Insensitivity Target-Site Insensitivity (e.g., GABAR, RyR mutations) Selection Pressure->Target-Site Insensitivity Metabolic Resistance Metabolic Resistance (e.g., P450s, GSTs, ESTs) Selection Pressure->Metabolic Resistance Reduced Penetration Reduced Cuticular Penetration Selection Pressure->Reduced Penetration Behavioral Resistance Behavioral Resistance Selection Pressure->Behavioral Resistance Resistant Population Resistant Population Target-Site Insensitivity->Resistant Population Metabolic Resistance->Resistant Population Reduced Penetration->Resistant Population Behavioral Resistance->Resistant Population

Caption: Key mechanisms of insecticide resistance in the diamondback moth.

References

A Comparative Analysis of Azadirachtin and Spinosad: Effects on Beneficial Insects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two widely used bio-insecticides, Azadirachtin and Spinosad, and their respective impacts on beneficial insect populations. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in pest management and environmental toxicology. This document synthesizes data from multiple experimental studies, focusing on lethal and sublethal effects, and outlines the methodologies used in these key experiments.

Executive Summary

This compound, a limonoid derived from the neem tree (Azadirachta indica), and Spinosad, a fermentation product of the soil bacterium Saccharopolyspora spinosa, are both valued for their efficacy against a wide range of agricultural pests.[1][2] However, their mechanisms of action and, consequently, their toxicological profiles for non-target beneficial insects, differ significantly.

Spinosad generally exhibits high acute toxicity to many beneficial insects, including pollinators, under direct laboratory exposure.[2][3] Its risk profile changes considerably in field conditions where dried residues show significantly lower toxicity.[4][5] In contrast, this compound typically demonstrates lower acute lethality but exerts potent sublethal effects, acting as a growth regulator, feeding deterrent, and reproductive inhibitor.[1][6] These distinct characteristics necessitate a careful evaluation of their use in integrated pest management (IPM) programs to minimize harm to crucial species like pollinators, predators, and parasitoids.

Comparative Toxicity Data

The following tables summarize quantitative data on the lethal and sublethal effects of this compound and Spinosad on various beneficial insects.

Acute Toxicity to Pollinators

Laboratory studies consistently show that Spinosad has high intrinsic toxicity to bees upon direct contact or oral exposure.[2][3] this compound's acute toxicity is generally lower but can still be significant, particularly for larval stages.[7]

InsecticideBeneficial SpeciesExposure RouteMetric (Value)Toxicity ClassificationSource(s)
Spinosad Apis mellifera (Honey Bee)Contact (48 hr)LD50: 0.058 µg a.i./beeHighly Toxic[5]
Spinosad Apis mellifera (Honey Bee)OralLD50: 12.07 ng a.i./beeHighly Toxic[8]
Spinosad Apis mellifera (Honey Bee)Dried Residues (Field)-Harmless / Non-toxic[5][9]
This compound Apis mellifera (Honey Bee)Contact (48 hr)LC50: 0.138 ppm-[10]
This compound Apis mellifera (Honey Bee Larvae)TopicalLD50: 37 µg/g (1st instar)Toxic[7]
This compound Bombus terrestris (Bumblebee)Oral (Chronic)32-100% mortality (3.2-320 mg/L)-[11]
Sublethal Effects on Pollinators

Sublethal effects can compromise colony health and pollination services even when immediate mortality is low. This compound is particularly noted for its strong sublethal impacts on reproduction and development.[6][11] Spinosad can affect foraging behavior and, at high concentrations, brood development.[12][13]

InsecticideBeneficial SpeciesObserved Sublethal Effect(s)Source(s)
Spinosad Bombus impatiens (Bumblebee)Slower foraging on complex flowers after larval exposure (0.8 mg/kg).[12]
Spinosad Apis mellifera (Honey Bee)Minor effects on brood survival at high application rates; potential for repellence.[9]
This compound Bombus terrestris (Bumblebee)Repellence, inhibition of egg-laying, reduced drone production, decreased ovarian length.[11]
This compound Apis mellifera (Honey Bee)Reduced foraging activity, impaired flight and walking, reduced brood development.[6]
This compound Partamona helleri (Stingless Bee)Reduced queen survival, altered development time, physical deformations, reduced reproductive organ size.[14]
Effects on Predators and Parasitoids

The impact on predators and parasitoids is crucial for the success of IPM programs. Spinosad can be highly toxic to certain parasitoid wasps upon contact.[15] this compound's effects are more variable, often showing higher toxicity to immature stages than to adults.[1]

InsecticideBeneficial SpeciesIOBC Toxicity CategoryObserved Effect(s)Source(s)
Spinosad Trichogramma spp. (Parasitoid Wasp)-High toxicity reported in multiple studies.[16]
Spinosad Ganaspis kimorum (Parasitoid Wasp)-100% mortality after 48-72h contact; significantly reduced parasitism rate.[15]
This compound Orius laevigatus (Predatory Bug)Harmful53% mortality at half the recommended dose (24h), increasing over time.[17]
This compound Nesidiocoris tenuis (Predatory Bug)Harmful>90% mortality at the recommended dose (48h).[17]
This compound Aphidius colemani (Parasitoid Wasp)Slightly to Moderately HarmfulLess susceptible than predators; 28% mortality at half dose (48h), but 80% at twice the dose.[17]
This compound General Predators & ParasitoidsSlight to ModerateImmature stages are more susceptible than adults.[1]

Mechanisms of Action

The distinct effects of this compound and Spinosad on beneficial insects stem from their different modes of action.

Spinosad: Neurotoxin

Spinosad acts as a potent neurotoxin.[4][16] Its primary mode of action is the allosteric activation of nicotinic acetylcholine receptors (nAChRs), leading to the prolonged opening of ion channels. This causes hyperexcitation of the insect's nervous system, resulting in involuntary muscle contractions, tremors, paralysis, and eventual death.[16][18] It also has secondary effects on GABA receptors.[8]

spinosad_pathway Spinosad Mechanism of Action cluster_neuron Postsynaptic Neuron cluster_symptoms Physiological Effect spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) spinosad->nAChR Binds & Activates ion_channel Ion Channel (Na+, K+, Ca2+) nAChR->ion_channel Prolonged Opening hyperexcitation Neuron Hyperexcitation ion_channel->hyperexcitation Leads to paralysis Paralysis & Death hyperexcitation->paralysis Causes

Caption: Spinosad's neurotoxic pathway.
This compound: Insect Growth Regulator

This compound's mode of action is more complex and primarily centered on disrupting insect growth and development.[1][18] It structurally mimics the insect molting hormone, ecdysone, and interferes with its synthesis and release from the prothoracic gland.[18] This disruption prevents proper molting, leading to larval death, deformities, and failure to reach reproductive maturity. It also functions as a potent antifeedant and can suppress reproduction by affecting vitellogenesis in adult females.[1][19]

azadirachtin_pathway This compound Mechanism of Action cluster_hormonal Hormonal Disruption cluster_effects Physiological Effects aza This compound Ingestion ptth_brain Brain (PTTH Release) aza->ptth_brain Blocks pro_gland Prothoracic Gland aza->pro_gland Blocks antifeedant Antifeedant Effect aza->antifeedant repro_fail Reproductive Failure aza->repro_fail ptth_brain->pro_gland Stimulates ecdysone Ecdysone Synthesis & Release pro_gland->ecdysone Produces molting_fail Molting Failure ecdysone->molting_fail Disrupts death Deformities & Death molting_fail->death

Caption: this compound's growth-regulating pathway.

Experimental Protocols & Methodologies

The data presented in this guide are derived from studies employing standardized ecotoxicological testing methods. The International Organization for Biological Control (IOBC) provides a tiered framework for assessing pesticide side effects, which is a common basis for many experimental designs.[20][21]

Tiered Testing Workflow

A common workflow involves sequential testing from controlled laboratory conditions to more realistic field scenarios. Pesticides classified as harmless in the lab are generally considered safe in the field, while those showing harmful effects require further semi-field or field evaluation.[21]

testing_workflow Tiered Ecotoxicological Testing Workflow lab Tier 1: Laboratory Assays (Worst-Case Scenario) decision1 Assess Harm (e.g., >30% mortality) lab->decision1 harmless Result: Harmless (No further testing needed) decision1->harmless < 30% Effect semifield Tier 2: Semi-Field Assays (Cages/Tunnels) decision1->semifield > 30% Effect decision2 Assess Harm (Realistic Exposure) semifield->decision2 decision2->harmless Low Effect field Tier 3: Field Studies (Full Ecosystem) decision2->field Significant Effect risk_assess Final Risk Assessment field->risk_assess

Caption: Standard tiered testing workflow.
Example Protocol: Laboratory Acute Contact Toxicity Assay

This protocol is a generalized representation based on IOBC guidelines for testing pesticide effects on adult honey bees.[20]

  • Test Organisms: Adult worker honey bees (Apis mellifera) of a uniform age are collected from healthy, mite-free colonies.

  • Test Substance Preparation: The insecticide (e.g., Spinosad or this compound) is dissolved in a suitable solvent (e.g., acetone) to create a range of concentrations. A solvent-only solution serves as the control.

  • Application:

    • Topical Application: A precise micro-volume (e.g., 1 µL) of each test concentration is applied directly to the dorsal thorax of individual, immobilized bees.

    • Residue Exposure: Alternatively, glass plates or petri dishes are treated with the test substance and allowed to dry. Bees are then confined to these treated surfaces.

  • Exposure and Housing: Treated bees are placed in clean cages provisioned with a food source (e.g., 50% sucrose solution). Cages are maintained in a controlled environment (e.g., 25°C, 60% RH, in darkness).

  • Mortality Assessment: Mortality is recorded at specific time points, typically 24, 48, and 72 hours post-exposure.[10][22] Bees are considered dead if they are unable to move when gently prodded.[10]

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. A dose-response curve is generated to calculate the LD50 (the dose lethal to 50% of the test population) or LC50 (lethal concentration).

Conclusion and Recommendations

Both this compound and Spinosad present distinct risk profiles to beneficial insects, precluding a simple "safer" designation.

  • Spinosad is characterized by high acute, neurotoxic effects in laboratory settings.[3][4] However, its risk is significantly mitigated in the field as dried residues are largely non-toxic to foraging bees.[4][9] Therefore, application timing is critical; spraying during periods of low bee activity (e.g., late evening or early morning) can prevent direct contact and dramatically reduce harm to pollinators.[5][9] Its high toxicity to some parasitoids, however, remains a concern for IPM compatibility.

  • This compound poses a lower risk in terms of acute adult mortality but presents a significant sublethal threat.[6][17] Its interference with hormonal pathways can lead to failed development in larvae, reduced fecundity, and impaired foraging behavior, which can have long-term negative consequences for colony health and population dynamics.[6][11][14] Its effects are often more pronounced on the immature stages of both pollinators and predators.[1][23]

For researchers and drug development professionals, this comparison underscores the need to move beyond simple lethality assays. Future risk assessments should incorporate sublethal endpoints and consider the full life cycle of beneficial organisms to develop truly selective and sustainable pest management solutions.

References

Navigating Resistance: A Comparative Guide to Azadirachtin and Cross-Resistance with Other Biopesticides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between biopesticides is paramount for developing sustainable pest management strategies and novel insecticidal compounds. This guide provides an objective comparison of Azadirachtin's cross-resistance profile with other leading biopesticides, supported by experimental data and detailed methodologies.

The development of resistance to any single pesticide is a significant concern. Cross-resistance, where resistance to one insecticide confers resistance to another, can severely limit pest control options. This compound, a complex tetranortriterpenoid from the neem tree (Azadirachta indica), is a broad-spectrum biopesticide valued for its multiple modes of action, including antifeedant, insect growth regulatory, and repellent properties. While the complexity of neem extracts is thought to slow the development of resistance, studies have shown that resistance to pure this compound can be induced under laboratory conditions.[1][2] This guide explores the evidence for cross-resistance between this compound and other key biopesticides, namely Bacillus thuringiensis (Bt) and Spinosad.

This compound Cross-Resistance Profile

Research into this compound resistance has revealed that metabolic detoxification is a key mechanism. Elevated levels of enzymes such as glutathione-S-transferases (GSTs) and esterases have been implicated in conferring resistance.[3] This finding is critical, as shared detoxification pathways are a common cause of cross-resistance between different classes of insecticides.

A pivotal study on a laboratory-selected, this compound-resistant strain of Drosophila melanogaster (Aza-Sel) provides the most direct evidence of cross-resistance to date. The Aza-Sel strain, exhibiting an 86.7-fold resistance to this compound, was tested against a panel of other insecticides.

Quantitative Data: Cross-Resistance in this compound-Resistant Drosophila melanogaster

The following table summarizes the cross-resistance profile of the Aza-Sel strain compared to a susceptible (SS) strain. Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Insecticide ClassInsecticideStrainLC50 (mg/L)95% Fiducial LimitsResistance Ratio (RR)
This compound This compoundSS0.150.13 - 0.17-
Aza-Sel13.011.5 - 14.786.7
Avermectin Emamectin BenzoateSS0.0180.015 - 0.021-
Aza-Sel0.2240.189 - 0.26512.4
Neonicotinoid DinotefuranSS0.310.27 - 0.35-
Aza-Sel2.081.81 - 2.396.7
Organophosphate ChlorpyrifosSS0.110.09 - 0.13-
Aza-Sel0.040.03 - 0.050.4 (Negative)
Oxadiazine IndoxacarbSS0.250.22 - 0.29-
Aza-Sel0.130.11 - 0.160.5 (Negative)

Data sourced from a study on laboratory-selected this compound resistance in Drosophila melanogaster.[3]

This data clearly indicates that the this compound-resistant strain exhibited significant cross-resistance to the biopesticide-derived emamectin benzoate and the synthetic neonicotinoid dinotefuran.[3] Interestingly, the resistant strain showed increased susceptibility (negative cross-resistance) to chlorpyrifos and indoxacarb.[3]

Comparison with Other Biopesticides

Bacillus thuringiensis (Bt)

Bacillus thuringiensis (Bt) is a microbial insecticide that produces protein toxins (Cry toxins) with specific activity against certain insect orders. The mode of action of Bt is highly specific, involving the binding of Cry toxins to receptors in the insect midgut.

Evidence for Cross-Resistance: The available evidence suggests a lack of cross-resistance between this compound and Bt. In fact, some studies indicate a synergistic or complementary effect when the two are used in combination.[4] This is likely due to their distinct modes of action. This compound's disruption of the insect endocrine system and general physiological processes does not directly overlap with the gut-receptor binding mechanism of Bt toxins.[4][5]

A study on the elm leaf beetle, Xanthogaleruca luteola, evaluated the efficacy of a neem-based insecticide and a Bt var. tenebrionis formulation, both individually. While not a direct cross-resistance study on a resistant strain, the data provides insight into their comparative toxicity.

BiopesticideInsect StageLC50 (ppm)95% Confidence Limits
Neem (this compound) 3rd Instar Larvae357.17-
Adults107.61-
Bt var. tenebrionis 3rd Instar Larvae106.83-
Adults57.60-

Data from a comparative study on the efficacy of Bacillus thuringiensis var. tenebrionis and a neem-based insecticide.[6]

The study found that the Bt formulation was significantly more toxic to both larvae and adults of the elm leaf beetle than the neem-based insecticide.[6] The complementary action of this compound and Bt could be a valuable tool in resistance management programs for pests susceptible to both.[4]

Spinosad

Spinosad is a microbial-derived insecticide consisting of spinosyns A and D, produced by the actinomycete Saccharopolyspora spinosa. Its mode of action is the allosteric activation of nicotinic acetylcholine receptors (nAChRs), a different target site from neonicotinoids.

Evidence for Cross-Resistance: There is currently no direct evidence of cross-resistance between this compound and spinosad. The unique mode of action of spinosad makes cross-resistance from insecticides with different target sites, like this compound, unlikely.[5] While some studies have reported cross-resistance between spinosad and certain chemical insecticides, these are not linked to this compound resistance mechanisms.[5] The development of resistance to spinosad itself is typically associated with mutations in the target nAChR subunit.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Protocol for Selection of an this compound-Resistant Insect Strain

This protocol is a generalized representation based on common practices in insecticide resistance selection studies.

  • Establish a Susceptible Colony: A laboratory colony of the target insect species is established and maintained for several generations in the absence of any insecticide exposure to ensure a baseline of susceptibility.

  • Determine Baseline Susceptibility: A dose-response bioassay is conducted on the susceptible colony to determine the LC50 (lethal concentration to kill 50% of the population) of this compound.

  • Initiate Selection: Subsequent generations are exposed to a concentration of this compound that causes a significant but not complete level of mortality (e.g., LC50 to LC70). The survivors of each generation are used as the parents for the next generation.

  • Incremental Increase in Concentration: As the population's tolerance increases, the concentration of this compound is gradually increased in subsequent generations to maintain selection pressure.

  • Monitor Resistance Development: Periodically (e.g., every 5-10 generations), a full dose-response bioassay is conducted to determine the current LC50 of the selected population. The resistance ratio (RR) is calculated by dividing the LC50 of the selected population by the LC50 of the original susceptible population.

  • Establish Resistant Strain: Selection is continued until a desired level of resistance is achieved (e.g., RR > 50-fold) and the resistance is stable.

Protocol for Cross-Resistance Bioassay
  • Rearing of Strains: Both the selected this compound-resistant strain and the original susceptible strain are reared under identical, insecticide-free conditions for at least one generation prior to the bioassay to minimize parental effects.

  • Preparation of Insecticide Solutions: Serial dilutions of the test insecticides (e.g., Bt formulations, spinosad, and other relevant compounds) are prepared in an appropriate solvent or carrier.

  • Bioassay Method: A suitable bioassay method is chosen based on the insect species and the mode of action of the insecticide. Common methods include:

    • Diet Incorporation: The insecticide is mixed into the insect's artificial diet.

    • Leaf Dip/Spray: Leaves are dipped in or sprayed with the insecticide solution and offered to the insects.

    • Topical Application: A precise dose of the insecticide is applied directly to the insect's body.

  • Exposure and Observation: A known number of insects from both the resistant and susceptible strains are exposed to each concentration of the test insecticides. Mortality is typically assessed after 24, 48, and 72 hours.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 values and their 95% fiducial limits for each insecticide against both strains.

  • Calculate Resistance Ratio: The resistance ratio (RR) for each test insecticide is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain. An RR value significantly greater than 1 indicates cross-resistance, while a value significantly less than 1 indicates negative cross-resistance.

Visualizations

Cross_Resistance_Study_Workflow cluster_setup 1. Strain Establishment cluster_selection 2. Resistance Selection cluster_bioassay 3. Cross-Resistance Bioassay cluster_analysis 4. Data Analysis susceptible Establish Susceptible Insect Colony baseline Determine Baseline LC50 (this compound) susceptible->baseline bioassay Bioassay of Susceptible & Resistant Strains with Other Biopesticides susceptible->bioassay selection Select with Increasing This compound Doses (Multiple Generations) baseline->selection resistant Establish Stable Resistant Strain selection->resistant resistant->bioassay lc50 Calculate LC50 Values bioassay->lc50 rr Calculate Resistance Ratios (RR = LC50_Resistant / LC50_Susceptible) lc50->rr conclusion Determine Cross-Resistance Profile rr->conclusion

Caption: Workflow for a typical cross-resistance study.

Metabolic_Resistance_Pathway cluster_exposure Insect Exposure cluster_detox Metabolic Detoxification Pathway cluster_outcome Outcome cluster_cross_resistance Implication for Cross-Resistance AZA This compound GST Glutathione-S-Transferases (GSTs) AZA->GST Metabolized by (Upregulated in Resistant Insects) Esterases Esterases AZA->Esterases Metabolized by (Upregulated in Resistant Insects) P450 Cytochrome P450s (Potential Role) AZA->P450 Metabolized by (Upregulated in Resistant Insects) Metabolites Inactive Metabolites GST->Metabolites Esterases->Metabolites P450->Metabolites Excretion Excretion Metabolites->Excretion OtherPesticide Other Biopesticides (e.g., Emamectin Benzoate) OtherPesticide->GST If also metabolized by the same enzymes OtherPesticide->Esterases If also metabolized by the same enzymes OtherPesticide->P450 If also metabolized by the same enzymes

Caption: Metabolic resistance pathway to this compound.

Conclusion

The potential for cross-resistance to this compound is primarily linked to metabolic detoxification pathways. There is clear evidence for cross-resistance with emamectin benzoate, a biopesticide derivative, and some synthetic insecticides in this compound-resistant insects.[3] Conversely, a lack of cross-resistance with Bacillus thuringiensis is observed, and it is considered unlikely with spinosad due to distinct modes of action. These findings underscore the importance of understanding the specific resistance mechanisms at play when designing integrated pest management programs. Rotating this compound with biopesticides that have different modes of action and are not detoxified by the same enzymatic pathways, such as Bt and spinosad, represents a sound strategy for delaying the onset of resistance and preserving the efficacy of these valuable pest control tools. Further research is warranted to explore the cross-resistance profile of this compound with a broader range of biopesticides.

References

Efficacy Showdown: Azadirachtin vs. Pyrethroids in the Control of Cabbage Loopers (Trichoplusia ni)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Azadirachtin, a naturally derived insect growth regulator, and pyrethroids, a major class of synthetic insecticides, in the management of the cabbage looper (Trichoplusia ni). This document is intended for researchers, scientists, and pest management professionals, offering an objective analysis supported by experimental data to inform effective and sustainable pest control strategies.

The cabbage looper is a significant pest of cruciferous crops, causing extensive feeding damage that can lead to unmarketable produce.[1][2] Effective control is crucial for crop protection. This guide delves into the distinct mechanisms of action, comparative field efficacy, and experimental protocols associated with this compound and pyrethroids.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the efficacy and ecological impact of this compound and pyrethroids lies in their vastly different modes of action at the molecular level.

This compound: The Systemic Disruptor

This compound, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), employs a multifaceted strategy that disrupts insect physiology and behavior.[3] It is not a fast-acting neurotoxin but rather an Insect Growth Regulator (IGR) that interferes with the insect's endocrine system.[4][5]

Its primary mechanisms include:

  • Hormonal Disruption: this compound antagonizes key hormones like ecdysteroids and juvenile hormone.[6] It blocks the release of prothoracicotropic hormone (PTTH), which is essential for stimulating the production of ecdysone, the molting hormone.[5][6] This disruption prevents larvae from molting correctly, ultimately leading to death.[4][7]

  • Antifeedant Properties: It acts as a potent antifeedant, deterring cabbage loopers from feeding on treated plants.[8][9] Ingested this compound can also inhibit digestive enzymes.[6]

  • Repellent and Oviposition Deterrent: The compound repels insects and can disrupt mating and egg-laying processes.[7]

Due to its complex mode of action, the development of resistance to this compound is considered less likely than with single-target-site insecticides.[3][8]

Azadirachtin_Pathway cluster_endocrine Insect Endocrine System Brain Brain Corpus Cardiacum Corpus Cardiacum Brain->Corpus Cardiacum Stimulates Prothoracic Gland Prothoracic Gland Corpus Cardiacum->Prothoracic Gland Releases PTTH Ecdysone Ecdysone Prothoracic Gland->Ecdysone Produces This compound This compound This compound->Brain Blocks PTTH Release Feeding Behavior Feeding Behavior This compound->Feeding Behavior Molting Molting Ecdysone->Molting Induces Death Death Molting->Death Disruption leads to Starvation Starvation Feeding Behavior->Starvation

Caption: this compound's disruption of the insect neuroendocrine system.

Pyrethroids: The Rapid Neurotoxins

Pyrethroids are synthetic chemical compounds modeled after the natural insecticides (pyrethrins) found in Chrysanthemum flowers.[10][11] They are characterized by their rapid knockdown effect on insects.[7]

The primary mechanism of action is the disruption of the insect's nervous system.[12]

  • Sodium Channel Modulation: Pyrethroids bind to voltage-gated sodium channels in the nerve cell membranes.[12][13]

  • Persistent Depolarization: They prevent the closure of these channels, leading to a continuous influx of sodium ions.[10][14] This action causes the nerves to fire repeatedly and uncontrollably, resulting in a state of permanent depolarization.[10][11]

  • Paralysis and Death: The hyperexcitation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.[11]

While highly effective, the single-site mode of action of pyrethroids has led to the development of widespread resistance in some insect populations.[10]

Pyrethroid_Pathway cluster_neuron Insect Axon Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Opens Channel Repolarization Repolarization Na_Channel_Open->Repolarization Closes for Repolarization Hyperexcitation Hyperexcitation Na_Channel_Open->Hyperexcitation Continuous Na+ Influx Pyrethroid Pyrethroid Pyrethroid->Na_Channel_Open Prevents Closing Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel_Closed Arrives Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death

Caption: Pyrethroid's neurotoxic effect on voltage-gated sodium channels.

Comparative Efficacy Data

Field trials provide critical insights into the practical effectiveness of these insecticides. The following tables summarize data from studies evaluating this compound and pyrethrin-based products against cabbage loopers and other related caterpillar pests on cole crops.

Table 1: Efficacy of Organic Insecticides Against Cabbageworms (including T. ni)

Active Ingredient(s)Product ExampleMean Pest Reduction (%)
This compoundNeemix46.1%
PyrethrinPyGanic48.6%
Pyrethrin + this compoundAzera61.7%

Source: Adapted from a comprehensive analysis of 153 field trials.[1] Note: "Cabbageworms" is a general term that includes cabbage loopers, imported cabbageworms, and diamondback moths.

Table 2: Efficacy of this compound (ATI) in Reducing Cabbage Looper Larvae

Treatment (a.i. per hectare)Mean No. of Large (>6mm) Larvae / PlantMean No. of Total Larvae / Plant
Control (Untreated)0.451.10
ATI @ 22 g·ha⁻¹0.100.25
ATI @ 33 g·ha⁻¹0.050.20
ATI @ 44 g·ha⁻¹0.100.20

Source: Adapted from a field study on cabbage in Texas.[15] Data shows a significant reduction in cabbage looper counts with this compound treatment compared to the untreated control.[15]

Table 3: Impact of this compound (ATI) on Cabbage Marketability

Treatment (a.i. per hectare)Marketable Head Weight (kg)
Control (Untreated)0.85
ATI @ 22 g·ha⁻¹1.05
ATI @ 33 g·ha⁻¹1.10
ATI @ 44 g·ha⁻¹1.10

Source: Adapted from the same Texas field study.[15][16] ATI-treated plants produced significantly higher marketable head weights than untreated plants.[15][16]

These data suggest that while pyrethrins offer a certain level of control, this compound provides a notable reduction in larval populations, which translates directly to higher marketable yields.[15] Furthermore, a combination of pyrethrin and this compound (as in Azera) appears to have a synergistic effect, resulting in higher efficacy than either compound alone.[1]

Experimental Protocols

Reproducible results depend on rigorous experimental design. The following section details a representative methodology for field trials evaluating insecticide efficacy against the cabbage looper.

Objective: To evaluate the efficacy of various insecticide treatments in reducing cabbage looper populations and subsequent crop damage under field conditions.

1. Experimental Site and Crop Management:

  • Crop: Cabbage (Brassica oleracea var. capitata).

  • Location: A research farm with a known history of cabbage looper infestation.

  • Planting: Cabbage is direct-seeded or transplanted into beds at standard commercial spacing.

  • Plot Design: A randomized complete block design (RCBD) is typically used with multiple replicates (e.g., 4-5 blocks) to account for field variability. Each plot consists of several rows of cabbage.

  • Maintenance: Standard agronomic practices for fertilization, irrigation, and weed control are followed, excluding the use of other insecticides.

2. Insecticide Treatments and Application:

  • Treatments: Include an untreated control, various concentrations of this compound formulations (e.g., Neemix, Align), and pyrethroid formulations.

  • Application Rates: Applied as per manufacturer recommendations or at varying rates to determine dose-response (e.g., 11 to 44 g a.i.·ha⁻¹ for this compound).[15]

  • Application Method: A CO₂-pressurized backpack sprayer with a boom and nozzles calibrated to deliver a specific volume of spray solution (e.g., 50-100 gallons per acre) to ensure thorough foliage coverage.

  • Timing: Applications begin upon detection of cabbage looper eggs or early-instar larvae and are repeated at set intervals (e.g., weekly) for a predetermined period.

3. Data Collection and Analysis:

  • Insect Counts: Weekly sampling is conducted by randomly selecting a set number of plants per plot (e.g., 10 plants) and counting the number of cabbage looper larvae, often categorized by size (e.g., small vs. large).[15][17]

  • Plant Damage Assessment: Before harvest, plants are rated for feeding damage using a standardized scale (e.g., a 1-5 scale where 1 = no damage and 5 = severe, unmarketable damage).

  • Yield Assessment: At harvest, the number and weight of marketable heads from the center rows of each plot are recorded to determine yield.[15]

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a statistical test such as Tukey's HSD or Fisher's LSD (P ≤ 0.05).

Experimental_Workflow cluster_setup Phase 1: Field Setup cluster_treatment Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis A Site Selection & Land Prep B Planting Cabbage A->B C Randomized Plot Design B->C D Scout for Pest Threshold C->D E Prepare & Calibrate Sprayer D->E F Apply Insecticide Treatments E->F G Repeat Applications (e.g., Weekly) F->G H Weekly Larval Counts G->H I Pre-Harvest Damage Rating H->I J Marketable Yield Measurement I->J K Statistical Analysis (ANOVA) J->K L Publish Findings K->L Draw Conclusions

Caption: A generalized workflow for insecticide efficacy field trials.

Conclusion and Recommendations

Both this compound and pyrethroids are effective tools for managing cabbage looper populations, but they operate on different principles and have distinct roles within an Integrated Pest Management (IPM) framework.

  • Pyrethroids offer rapid knockdown of existing larval populations.[7] This makes them suitable for rescue treatments when pest pressure is high and immediate control is needed. However, their broad-spectrum activity can negatively impact beneficial insect populations, and the risk of resistance development is a significant concern.[7][10]

  • This compound acts more slowly but provides multiple modes of action, including growth regulation and antifeedant effects, which contribute to longer-term population suppression.[6][8] Its lower toxicity to many beneficial organisms makes it a more favorable choice for IPM programs aiming to conserve natural enemies.[3][16] The data indicates that its use can lead to reduced plant damage and increased marketable yields.[15]

For a sustainable and effective cabbage looper management strategy, a rotational program is recommended. This compound can be used preventatively or when larvae are in early instars to disrupt the pest life cycle. Pyrethroids should be used judiciously and rotated with other modes of action to mitigate resistance and minimize harm to non-target species. The synergistic performance of combination products containing both this compound and pyrethrins also warrants consideration as a potent control option.[1]

References

A Comparative Guide to Validated Analytical Methods for Azadirachtin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of Azadirachtin, a potent biopesticide and potential therapeutic agent, in complex matrices presents a significant analytical challenge due to its complex structure and the presence of interfering compounds. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is contingent on the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most predominantly employed techniques. The following table summarizes the performance of various validated methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Citation
HPLC-UV Neem Oil & Formulations3 µg/g6 µg/g--[1]
HPLC-UV Neem Oil-0.5 ppm (A & B)97.4 - 104.7-[2][3]
HPLC-UV Bovine Muscle--85.2 - 101.90.4 - 2.9[4][5]
HPLC-UV Conifer & Deciduous Foliage, Forest Soil, Leaf Litter, Stream Water----[2]
LC-MS/MS Orange Samples----[2]
Online SPE-LC-Q-TOF-MS Neem Seeds & Leaves0.34 - 0.76 ng/mL-82.0 - 102.80.83 - 4.83[6]
LC-MS/MS Foliage & Twigs--86 - 119<20[7]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are protocols for the key techniques highlighted in this guide.

HPLC-UV Method for Neem Oil and Formulations

This method is suitable for the routine quality control of neem-based products.[1]

  • Sample Preparation and Extraction:

    • Dissolve an appropriate amount of the sample in aqueous methanol.

    • Perform a sequential liquid-liquid extraction with hexane followed by dichloromethane.

    • Collect the dichloromethane layer, which contains the this compound.

    • Evaporate the dichloromethane layer to dryness.

    • Reconstitute the residue in ethyl acetate.

  • Clean-up:

    • Use a Florisil® column for clean-up.

    • Elute the this compound from the column with ethyl acetate.

  • Chromatographic Conditions:

    • Column: Reversed-phase Spherisorb C-18 ODS (5 µm)

    • Mobile Phase: Acetonitrile/water gradient system

    • Detection: UV at 210 nm

HPLC-UV Method for Bovine Muscle

This method is designed for the determination of this compound residues in animal tissues.[4][5]

  • Sample Preparation and Extraction:

    • Homogenize the bovine muscle sample.

    • Perform a liquid-liquid extraction with a mixture of dichloromethane and isopropanol (95:5, v/v).

  • Clean-up:

    • Employ solid-phase extraction for sample purification.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Isocratic mixture of water and acetonitrile (27.5:72.5, v/v)

    • Flow Rate: 1 mL/min

    • Column Temperature: 45°C

    • Detection: UV at 215 nm

Online SPE-LC-Q-TOF-MS for Neem Seeds and Leaves

This highly sensitive and automated method is ideal for the simultaneous quantification of multiple azadirachtins in plant materials.[6]

  • Sample Preparation:

    • For seed samples, perform extraction twice. For leaf samples, extract once.

    • After centrifugation, dilute the supernatant with water.

    • For pesticide formulations, dissolve in acetonitrile, assist with ultrasonic extraction, and dilute with water.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • Online Solid-Phase Extraction (SPE):

    • Cartridge: HySphere™ C18 HD

    • The system automatically performs sample loading, washing, and elution.

  • Liquid Chromatography Conditions:

    • Column: C18 column (e.g., Zorbax Eclipse XDB, 3.5 µm)

    • Mobile Phase: Gradient of acetonitrile and water

    • Column Temperature: 25°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI)

    • Analyzer: Quadrupole-Time-of-Flight (Q-TOF)

Visualizing the Workflow

Understanding the sequence of steps in an analytical method is crucial for its successful implementation. The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a decision-making process for method selection.

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Solvent_Addition Solvent Addition Weighing->Solvent_Addition Extraction_Method Extraction (e.g., LLE, SPE) Solvent_Addition->Extraction_Method Cleanup_Method Clean-up (e.g., SPE, Column Chromatography) Extraction_Method->Cleanup_Method Instrumental_Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Cleanup_Method->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing

Caption: General experimental workflow for this compound analysis.

G Decision Tree for Method Selection Start Define Analytical Needs Matrix_Complexity Matrix Complexity? Start->Matrix_Complexity Sensitivity Sensitivity Requirement? Matrix_Complexity->Sensitivity Low Matrix_Complexity->Sensitivity High High_Sensitivity High Sensitivity? Sensitivity->High_Sensitivity High HPLC_UV HPLC-UV Sensitivity->HPLC_UV Low LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Moderate Throughput Online_SPE_LC_MSMS Online SPE-LC-MS/MS High_Sensitivity->Online_SPE_LC_MSMS High Throughput

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of the Antifeedant Properties of Azadirachtin and Other Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antifeedant activity of Azadirachtin and other notable limonoids. Supported by experimental data, this document delves into the quantitative efficacy, experimental methodologies, and underlying signaling pathways of these natural compounds.

The Meliaceae family of plants, particularly the neem tree (Azadirachta indica), is a rich source of structurally complex tetranortriterpenoids known as limonoids. These compounds have garnered significant attention for their potent biological activities, most notably their ability to deter insect feeding. This compound stands as the most renowned of these, but a host of other limonoids also exhibit significant, albeit varied, antifeedant effects. This guide offers a comparative overview to aid in the research and development of novel pest management strategies.

Quantitative Comparison of Antifeedant Activity

The antifeedant potency of limonoids is typically quantified using metrics such as the Effective Concentration for 50% feeding deterrence (EC₅₀) or the Feeding Deterrence Index (FDI). Lower EC₅₀ values and higher FDI percentages indicate greater antifeedant activity. The following table summarizes key quantitative data from various studies, comparing the efficacy of this compound with other prominent limonoids against several insect pest species. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

LimonoidInsect SpeciesBioassay TypeMetricValueReference
This compound Spodoptera frugiperdaDiet IncorporationEC₅₀3.6 x 10⁻⁷ µg/g[1]
Spodoptera littoralisLeaf Disc ChoiceEC₅₀0.03 ppm[2]
Helicoverpa armigeraDiet IncorporationEC₅₀0.1 ppm[2]
Plutella xylostella (3rd instar)Leaf Disc ChoiceAntifeedant Activity95% at 1.0% concentration[3]
Epilachna paenulataLeaf Disc ChoiceED₅₀0.72 µg/cm²[4]
Salannin Spodoptera frugiperdaDiet IncorporationEC₅₀4.7 x 10⁻⁴ µg/g[1]
Spodoptera lituraLeaf Disc ChoiceFI₅₀2.8 µg/cm²
Oxya fuscovittata--Delayed molt and nymphal mortality[2]
Nimbin Spodoptera frugiperdaDiet IncorporationEC₅₀6.3 x 10⁻⁴ µg/g[1]
Gedunin Spodoptera frugiperdaDiet IncorporationEC₅₀10 - 39 ppm[5]
Ostrinia nubilalis-Antifeedant ActivityActive at 10–50 ppm[5]
Helicoverpa armigeraDiet IncorporationEC₅₀3.51 - 50.8 ppm[5]
Meliartenin Epilachna paenulataLeaf Disc ChoiceED₅₀0.80 µg/cm²[4]
Toosendanin Epilachna paenulataLeaf Disc ChoiceED₅₀3.69 µg/cm²[4]

Experimental Protocols

The evaluation of antifeedant activity predominantly relies on two types of bioassays: "choice" and "no-choice" tests, often utilizing leaf discs.

Leaf Disc No-Choice Bioassay

This method assesses the absolute deterrence of a compound in the absence of an alternative food source.

  • Preparation of Test Solutions: The limonoid is dissolved in an appropriate solvent (e.g., acetone, ethanol) to create a stock solution. A series of dilutions are then prepared to obtain the desired test concentrations.

  • Treatment of Leaf Discs: Uniformly sized leaf discs are punched from fresh, untreated host plant leaves (e.g., castor, cabbage, maize). The discs are then dipped into the test solutions for a brief period (e.g., 5-10 seconds) and allowed to air dry completely to ensure solvent evaporation. Control discs are treated with the solvent alone.

  • Bioassay Setup: Each treated leaf disc is placed individually in a Petri dish lined with moist filter paper to maintain humidity. A single, pre-starved insect larva (e.g., third or fourth instar) is introduced into each Petri dish.

  • Data Collection: After a set period (typically 24 to 72 hours), the leaf area consumed is measured. This can be done using a leaf area meter or by digital image analysis.[6][7]

  • Calculation of Antifeedant Index (AI) or Feeding Deterrence Index (FDI): The antifeedant activity is calculated using the following formula:

    FDI (%) = [(C - T) / (C + T)] x 100

    Where:

    • C = Consumption of the control disc

    • T = Consumption of the treated disc

Leaf Disc Choice Bioassay

This assay evaluates the relative deterrence of a compound when the insect has the option of feeding on an untreated food source.

  • Preparation and Treatment: Test and control leaf discs are prepared in the same manner as the no-choice assay.

  • Bioassay Setup: In each Petri dish, one treated and one control leaf disc are placed equidistant from the center. A single pre-starved insect larva is introduced into the center of the dish.

  • Data Collection and Calculation: The area consumed for both the treated and control discs is measured after the designated experimental period. The FDI is calculated using the same formula as in the no-choice assay.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for antifeedant bioassays and the proposed signaling pathway for limonoid-induced feeding deterrence.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis prep_solution Prepare Limonoid Solutions (Varying Concentrations) treat_discs Dip Leaf Discs in Solutions prep_solution->treat_discs prep_discs Cut Uniform Leaf Discs prep_discs->treat_discs dry_discs Air Dry Discs treat_discs->dry_discs setup_petri Place Discs in Petri Dishes dry_discs->setup_petri introduce_insect Introduce Pre-Starved Insect Larva setup_petri->introduce_insect incubation Incubate (24-72h) introduce_insect->incubation measure_consumption Measure Leaf Area Consumed incubation->measure_consumption calculate_fdi Calculate Feeding Deterrence Index (FDI) measure_consumption->calculate_fdi statistical_analysis Statistical Analysis calculate_fdi->statistical_analysis

Fig. 1: Experimental workflow for antifeedant bioassays.

Signaling_Pathway cluster_receptor Gustatory Receptor Neuron cluster_cns Central Nervous System cluster_behavior Behavioral Response limonoid Limonoid (e.g., this compound) gr Gustatory Receptor (Gr) (Bitter-sensing) limonoid->gr Binds to g_protein G-protein gr->g_protein Activates effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector second_messenger Second Messengers (e.g., IP₃) effector->second_messenger Generates ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential cns_integration Signal Integration in Brain action_potential->cns_integration Signal to feeding_cessation Feeding Cessation (Antifeedant Effect) cns_integration->feeding_cessation Initiates

Fig. 2: Proposed signaling pathway for limonoid antifeedant activity.

Mechanism of Action: A Matter of Taste

The antifeedant effects of this compound and other limonoids are primarily mediated by the insect's gustatory system.[8] These compounds act on chemoreceptors, specifically the gustatory receptor neurons (GRNs), located in sensilla on the insect's mouthparts.[8]

The proposed mechanism involves the stimulation of "deterrent" or bitter-sensing GRNs.[9][10] The binding of a limonoid to a specific Gustatory Receptor (Gr) protein on the surface of these neurons is thought to initiate a signal transduction cascade.[9][11] This cascade likely involves G-proteins and the generation of second messengers, leading to the opening of ion channels and depolarization of the neuron.[12] The resulting action potentials are transmitted to the insect's central nervous system, where the information is processed as a negative stimulus, leading to the cessation of feeding.[10]

Furthermore, there is evidence that this compound can also inhibit the firing of sugar-sensitive GRNs, effectively masking the perception of phagostimulants and rendering the food source unpalatable to the insect.[8] This dual action of stimulating deterrent pathways while inhibiting feeding-stimulant pathways results in a potent antifeedant response.

Structure-Activity Relationships

The diverse chemical structures of limonoids directly influence their antifeedant potency. Structure-activity relationship (SAR) studies have revealed several key features that contribute to this activity. For instance, the C-seco limonoids, such as the azadirachtins, are generally more effective antifeedants than intact limonoids.[13] Specific functional groups and their stereochemistry, such as the presence of an epoxide and a furan ring, have been shown to be crucial for high antifeedant activity.[14] Modifications to the A-ring of the limonoid structure can also significantly alter their deterrency against different insect species.[15] These SAR insights are invaluable for the rational design and synthesis of novel, highly active antifeedant compounds.

References

A Meta-Analysis of Azadirachtin's Effectiveness in Organic Agriculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the effectiveness of Azadirachtin, a key botanical insecticide, in the context of organic agriculture. It offers an objective comparison with other widely used organic pest control alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Introduction to this compound and Organic Pest Control

Organic agriculture relies on pest management strategies that minimize harm to the environment and human health. Botanical insecticides, derived from plants, are a cornerstone of this approach. This compound, a complex tetranortriterpenoid limonoid extracted from the seeds of the neem tree (this compound indica), is one of the most prominent and widely studied botanical pesticides.[1] It is known for its broad-spectrum activity against over 200 species of insects, acting primarily as an antifeedant and an insect growth regulator (IGR).[2]

This guide compares the efficacy of this compound with three other major organic insecticides:

  • Spinosad: A mixture of spinosyns A and D, fermentation products of the soil actinomycete Saccharopolyspora spinosa.[3]

  • Pyrethrin: A collection of six esters extracted from the flowers of Chrysanthemum cinerariifolium.[3]

  • Beauveria bassiana: An entomopathogenic fungus that infects a wide range of insect pests.

Comparative Efficacy of Organic Insecticides

The following tables summarize quantitative data from various studies, comparing the effectiveness of this compound and its alternatives against several key agricultural pests.

Table 1: Overall Pest Reduction Efficacy

Active IngredientProduct Example(s)Overall Pest Infestation Reduction (%)Source(s)
SpinosadEntrust73.9[4]
This compound + PyrethrinAzera61.7[4]
PyrethrinPyGanic48.6[4]
This compoundNeemix46.1[4]

Table 2: Efficacy Against Specific Pest Groups

Pest GroupThis compound (Neemix) Efficacy Range (%)Spinosad (Entrust) Efficacy Range (%)Pyrethrin (PyGanic) Efficacy Range (%)NotesSource(s)
Aphids (Green Peach Aphid)19 - 47Ineffective47 - 73Azera (this compound + Pyrethrin) showed 64-92% control.[3]
Cabbageworms->75-Azera also provided >75% control.[3]
Colorado Potato BeetleParticularly effective against larvae>75--[3]
Flea Beetles->75>75Azera also provided >75% control.[3]
Mexican Bean BeetleParticularly effective against larvae--Azera provided >75% control.[3]
Stink BugsIneffective-Ineffective-[3]
ThripsDifficult to controlDifficult to controlDifficult to control-[3]
WhitefliesGood efficacy---
Leaf MinersGood efficacy---
Fungus GnatsGood efficacy---
Spotted Pod Borer (Maruca vitrata)Least effective1.15 (larval population)-Emamectin Benzoate was most effective in this study.

Table 3: Efficacy of Beauveria bassiana Against Specific Pests

PestStrain(s)Efficacy (% mortality or reduction)Application MethodSource(s)
Whitefly (Bemisia tabaci)Bio-fly75% efficiency after 14 daysFoliar spray[5]
Cotton Leaf Worm (Spodoptera littoralis)Bio-fly>90% efficiency after 14 daysFoliar spray[5]
White Cabbage Butterfly (Pieris rapae)Bio-fly75% efficiency after 14 daysFoliar spray[5]
Fall Armyworm (Spodoptera frugiperda)QB-3.45, QB-3.46, QB-3.42879.3 - 87.3% egg mortalityEgg treatment[5]
Bollworm (Helicoverpa armigera)Bb11High larval mortalityTopical application

Experimental Protocols

This section details the methodologies used in key experiments cited in this guide, providing a framework for understanding and replicating the research.

Field Trial Protocol for Foliar-Applied Insecticides (General)

This protocol is a synthesized representation of methodologies commonly used in field trials for organic insecticides like this compound, Spinosad, and Pyrethrin.

  • Experimental Design:

    • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment.

    • Plots: Individual plots of a specified size (e.g., 10m x 10m) with buffer zones (e.g., 2m) between plots to prevent spray drift.

    • Treatments: Include an untreated control, the test insecticide(s) at various application rates, and a positive control (a standard effective insecticide, if applicable).

  • Application:

    • Equipment: Calibrated backpack sprayers or tractor-mounted boom sprayers are commonly used.

    • Spray Volume: A standardized volume of water per unit area (e.g., 500 L/ha) is applied to ensure thorough coverage of the plant canopy.

    • Timing: Applications are typically initiated when pest populations reach a predetermined threshold and are repeated at specified intervals (e.g., 7-10 days) or as needed based on pest scouting.

    • Adjuvants: A non-ionic surfactant or sticker-spreader may be added to the spray solution to improve adhesion and coverage on the leaf surface.

  • Data Collection:

    • Pest Density: Pest counts (e.g., number of larvae per plant, aphids per leaf) are conducted at pre-determined intervals before and after each application (e.g., 1 day before, and 3, 7, and 14 days after treatment).

    • Crop Damage: Assessment of crop damage is performed using a standardized rating scale (e.g., percentage of defoliation, number of damaged fruits).

    • Yield: At the end of the trial, the marketable yield from each plot is harvested and weighed.

  • Statistical Analysis:

    • Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of different treatments.

    • Pest mortality data may be corrected for control mortality using Abbott's formula.[6]

Laboratory Bioassay Protocol for Beauveria bassiana

This protocol outlines a typical laboratory bioassay to determine the virulence of Beauveria bassiana against a target insect pest.

  • Fungal Culture and Spore Suspension:

    • Beauveria bassiana is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at a specific temperature (e.g., 25°C) and photoperiod.

    • Conidia are harvested from the culture plates and suspended in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) to create a stock suspension.

    • The concentration of viable conidia in the stock suspension is determined using a hemocytometer. Serial dilutions are made to obtain the desired concentrations for the bioassay.

  • Insect Rearing:

    • The target insect species is reared on a natural or artificial diet under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure a uniform and healthy population for testing.

  • Bioassay Methods:

    • Topical Application: A small, precise volume (e.g., 1 µL) of the conidial suspension is applied directly to the thorax of individual insects using a micro-applicator.

    • Diet Incorporation: A known volume of the conidial suspension is mixed into the artificial diet, and insects are allowed to feed on the treated diet.

    • Foliar Application: Plant leaves are dipped in the conidial suspension, allowed to air dry, and then provided to the insects as food.

  • Incubation and Data Collection:

    • Treated insects are individually housed in containers with a food source and maintained under controlled conditions.

    • Mortality is recorded daily for a specified period (e.g., 10-14 days).

    • Dead insects are surface-sterilized and placed in a humid chamber to confirm mycosis (fungal growth) as the cause of death.

  • Statistical Analysis:

    • Mortality data are analyzed using probit analysis to determine the lethal concentration (LC50) and lethal time (LT50) values.

Mode of Action and Signaling Pathways

This compound's Multi-faceted Mode of Action

This compound does not cause immediate knockdown of insects but rather acts through several physiological and behavioral mechanisms.[2] Its primary modes of action include:

  • Antifeedant: It deters insects from feeding by affecting the chemoreceptors in their mouthparts.

  • Insect Growth Regulator (IGR): It disrupts the insect's hormonal system, particularly by interfering with the production and release of ecdysone, the molting hormone. This leads to incomplete or failed molting, abnormal development, and ultimately death.

  • Repellent: It repels insects from treated plants, reducing oviposition (egg-laying).

  • Sterilant: It can reduce the fecundity and fertility of insects that are exposed to it.

The following diagram illustrates the signaling pathway disrupted by this compound.

Azadirachtin_Signaling_Pathway cluster_insect Insect Endocrine System Brain Brain Corpus Cardiacum Corpus Cardiacum Brain->Corpus Cardiacum Stimulates Prothoracic Gland Prothoracic Gland Corpus Cardiacum->Prothoracic Gland Releases PTTH Ecdysone Ecdysone Prothoracic Gland->Ecdysone Produces Molting Molting Ecdysone->Molting Initiates This compound This compound This compound->Corpus Cardiacum Inhibits PTTH release

Caption: this compound's disruption of the insect molting process.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a field trial evaluating the efficacy of an organic insecticide.

Experimental_Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Analysis Trial_Design Trial Design (RCBD) Plot_Establishment Plot Establishment & Randomization Trial_Design->Plot_Establishment Pre-treatment_Sampling Pre-treatment Pest Sampling Plot_Establishment->Pre-treatment_Sampling Insecticide_Application Insecticide Application Pre-treatment_Sampling->Insecticide_Application Post-treatment_Sampling Post-treatment Pest Sampling Insecticide_Application->Post-treatment_Sampling Post-treatment_Sampling->Insecticide_Application Repeat as per protocol Data_Collection Crop Damage & Yield Data Collection Post-treatment_Sampling->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: A generalized workflow for an organic insecticide field trial.

Discussion and Conclusion

The data presented in this guide indicate that while this compound is a valuable tool in organic pest management, its efficacy can be variable depending on the target pest and application context. Spinosad generally demonstrates a higher overall pest reduction efficacy for many pest groups, particularly chewing insects.[3][4] Pyrethrins offer a rapid knockdown effect but may have lower residual activity. Beauveria bassiana provides a biological control option with good efficacy against specific pests, particularly when environmental conditions are favorable for fungal growth.

The multi-modal action of this compound, including its IGR and antifeedant properties, makes it a valuable component of an Integrated Pest Management (IPM) program, especially for managing pest resistance. Its compatibility with many beneficial insects is another significant advantage in organic systems.

For researchers and drug development professionals, the detailed experimental protocols provided herein offer a foundation for designing and conducting further studies to optimize the use of these organic insecticides and to discover and develop new, effective, and environmentally sound pest management solutions. The signaling pathway information for this compound can also inform the search for new molecular targets for future bio-rational pesticides.

References

Azadirachtin vs. Neonicotinoids: A Comparative Impact Analysis on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Scientific Professionals

The global imperative for sustainable agricultural practices has intensified the scrutiny of pesticide impacts on non-target organisms. This guide provides a detailed, evidence-based comparison between Azadirachtin, a prominent botanical insecticide, and neonicotinoids, a widely used class of synthetic insecticides. The focus is to objectively delineate their respective effects on non-target species, supported by experimental data, to inform research and development in pest management.

Overview and Mechanism of Action

This compound: A complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), this compound is a cornerstone of botanical pesticides.[1][2] Its mode of action is multifaceted, primarily functioning as an insect growth regulator (IGR) by disrupting the hormonal processes of molting and metamorphosis.[2][3][4] Structurally similar to the insect hormone ecdysone, it interferes with the synthesis and release of vital hormones, preventing insects from reaching maturity.[2][3] Additionally, it acts as a potent antifeedant, repellent, and sterilant, reducing fecundity and deterring oviposition.[1][2][4]

Neonicotinoids: This class of insecticides, chemically related to nicotine, acts on the central nervous system of insects.[5][6] As agonists of the nicotinic acetylcholine receptors (nAChRs), they cause irreversible binding, leading to overstimulation of nerve cells, paralysis, and death.[7] Neonicotinoids are systemic, meaning they are absorbed by the plant and transported to all its tissues, including pollen and nectar.[6][8] This systemic nature ensures that insects feeding on any part of the treated plant are exposed to the toxin.[6]

Comparative Toxicity to Non-Target Organisms

The impact of these insecticides varies significantly across different non-target species. While this compound's effects are often sublethal and related to development, neonicotinoids frequently exhibit high acute neurotoxicity.

Impact on Pollinators (Bees)

Pollinator decline is a major environmental concern, with insecticide use identified as a significant contributing factor.[9]

  • Neonicotinoids: There is extensive evidence that neonicotinoids are highly toxic to bees and other pollinators.[5][8][10][11] Even at sublethal, field-realistic doses, they can cause a range of adverse effects, including impaired navigation, reduced foraging efficiency, learning and memory deficits, suppressed immune response, and diminished reproductive success.[9][10][12][13] The systemic presence of neonicotinoids in pollen and nectar is a primary route of exposure for bees.[8][11]

  • This compound: Generally considered to be more selective and safer for beneficial insects like bees and butterflies.[3][4] Its primary modes of action, which require ingestion, are less likely to harm adult pollinators who may be deterred from feeding on treated plants.[2] Furthermore, it biodegrades rapidly, reducing residual exposure.[3][14] However, it is not entirely benign. Direct spray can be harmful, and some studies have shown sublethal effects on bee larvae and reproductive success.[1][15] A study comparing imidacloprid and this compound on forager honeybees found that imidacloprid was significantly more dangerous, causing 100% mortality at 7.5 ppm after 48 hours, while this compound had the lowest mortality rate at lower concentrations.[16]

Impact on Aquatic Invertebrates
  • Neonicotinoids: Due to their high water solubility, neonicotinoids readily leach into surface waters, posing a significant risk to aquatic ecosystems.[11][17] They are highly toxic to a wide range of aquatic invertebrates, particularly insects like mayflies (Ephemeroptera) and midges (Diptera), which form the base of many aquatic food webs.[17][18]

  • This compound: Risk assessments indicate moderate to high toxicity to aquatic organisms in laboratory settings.[1] The European Food Safety Authority reported an acute LC50 of 0.048 mg/L for aquatic organisms.[1] However, its environmental impact is mitigated by a shorter aquatic half-life compared to the persistence of many neonicotinoids.[1] Despite its biodegradability, concerns remain about its ecotoxicological effects on aquatic ecosystems, warranting further research.[19]

Impact on Soil Organisms
  • Neonicotinoids: As systemic pesticides often applied as seed coatings, neonicotinoids are present in the soil, where they can be taken up by subsequent crops and impact soil-dwelling organisms. Their persistence can lead to long-term contamination and disruption of soil food chains.[6][20]

  • This compound: this compound degrades rapidly in the soil, with half-lives of a few hours to a couple of days, which reduces the risk to earthworms and other soil macro-organisms.[1] However, some studies have shown that this compound can have a temporary suppressive effect on certain soil microbial communities, including fungi and nitrifying bacteria, though populations of other bacteria and actinomycetes may recover and increase after an initial period.[21]

Quantitative Data Summary

The following tables summarize acute toxicity data for this compound and various neonicotinoids on key non-target organisms.

Table 1: Acute Toxicity to Honeybees (Apis mellifera)

Compound Type Exposure Route 48-h LD50 (ng/bee) Source(s)
Imidacloprid Neonicotinoid Contact 7.8 - >242 [22]
Oral 3.7 - 40.9 [23]
Clothianidin Neonicotinoid Contact 44 [23]
Oral 1.5 - 4 [23]
Thiamethoxam Neonicotinoid Contact 24 - 81 [23]
Oral 2.66 - 5.0 [24]
Acetamiprid Neonicotinoid Contact 8,100 [23]
Oral 14,500 [23]

| This compound | Botanical | Oral | Generally low acute toxicity; effects are primarily developmental. Was found to be the least toxic in a direct comparison with Imidacloprid. |[16] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Lower values indicate higher toxicity.

Table 2: Acute Toxicity to Aquatic Invertebrates

Compound Type Test Species 48-h or 96-h LC50 (µg/L) Source(s)
Imidacloprid Neonicotinoid Chironomus dilutus (Midge) 0.9 - 3.7 [18]
Neocloeon triangulifer (Mayfly) 0.2 [18]
Daphnia magna (Water flea) >85,000 [18]
Clothianidin Neonicotinoid Chironomus dilutus 1.8 [18]
Daphnia magna >119,000 [18]
Thiamethoxam Neonicotinoid Chironomus dilutus 35 [18]
Daphnia magna >100,000 [18]
This compound A Botanical Aquatic organisms (general) 48 (acute) [1]

| | | Aquatic insects (general) | 1.6 (chronic NOEC) |[1] |

Note: LC50 (Lethal Concentration, 50%) is the concentration in water that kills half the test population. NOEC (No-Observed-Effect Concentration) is the highest tested concentration at which no adverse effects are observed.

Experimental Protocols

Key Experiment: Honeybee Acute Contact Toxicity Test (adapted from OECD Guideline 214)

This protocol outlines a standardized method for determining the acute contact toxicity of a substance to adult worker honeybees.

  • Test Substance Preparation: The test insecticide (e.g., a specific neonicotinoid or this compound formulation) is dissolved in a suitable non-toxic solvent (e.g., acetone) to create a series of graded concentrations. A solvent-only control group is also prepared.

  • Test Animals: Healthy, young adult worker honeybees (Apis mellifera) are collected from a well-maintained, disease-free hive. They are immobilized briefly using carbon dioxide for handling.

  • Application: A precise, small volume (e.g., 1 microliter) of the test solution is applied directly to the dorsal thorax of each bee using a microapplicator. Each concentration is applied to a replicate group of bees (typically 10-20 bees per replicate, with 3-5 replicates per concentration).

  • Incubation: The treated bees are placed in clean cages with access to a sucrose solution (food source). They are maintained in a dark incubator at a controlled temperature (e.g., 25°C) and humidity for the duration of the test.

  • Observation & Data Collection: Mortality is assessed at specific intervals, typically at 4, 24, and 48 hours after application. Bees that are unable to move are considered dead.

  • Data Analysis: The mortality data is analyzed using probit analysis or a similar statistical method to calculate the LD50 (the dose estimated to be lethal to 50% of the bees) for each observation period, along with 95% confidence limits. This allows for a quantitative comparison of the toxicity of different substances.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz)

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonic Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonic->nAChR Irreversible Binding IonChannel Ion Channel Opens nAChR->IonChannel Activates Depolarization Continuous Influx of Na+/Ca2+ Ions IonChannel->Depolarization Overstimulation Constant Nerve Stimulation Depolarization->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Neonicotinoid neurotoxic pathway via nAChR overstimulation.

Azadirachtin_Pathway cluster_insect Insect Endocrine System cluster_brain Brain cluster_gland Prothoracic Gland cluster_response Physiological Response Aza This compound (Ingested) PTTH Prothoracicotropic Hormone (PTTH) Release Aza->PTTH Blocks Ecdysone Ecdysone Synthesis & Release PTTH->Ecdysone Stimulates PTTH->Ecdysone Inhibition Molting Normal Molting & Development Ecdysone->Molting Triggers Disruption Molting Disrupted Ecdysone->Disruption Failure Mortality Larval/Pupal Mortality Disruption->Mortality

Caption: this compound's disruption of the insect molting hormone pathway.

Experimental Workflow Diagram (Graphviz)

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Data Collection & Analysis A1 Select Non-Target Organism (e.g., Bees) B1 Apply Test Substance (e.g., Contact or Oral) A1->B1 A2 Prepare Test Concentrations (Aza vs. Neonic) A2->B1 A3 Prepare Control Group (Solvent Only) A3->B1 B2 Incubate Under Controlled Conditions B1->B2 C1 Record Lethal & Sublethal Effects at Intervals B2->C1 C2 Perform Statistical Analysis (e.g., Probit for LD50) C1->C2 C3 Compare Results & Draw Conclusions C2->C3

Caption: Workflow for a comparative non-target organism toxicity study.

Conclusion

The comparison between this compound and neonicotinoids reveals significant differences in their risk profiles for non-target organisms.

  • Neonicotinoids represent a higher risk to a broad range of non-target invertebrates, particularly pollinators and aquatic insects. Their systemic nature, neurotoxic mode of action, and environmental persistence contribute to both lethal and significant sublethal impacts that can disrupt ecosystem functions.[10][11][25]

  • This compound , while not entirely without risk, is generally considered a more environmentally compatible alternative.[4] Its complex and targeted mode of action (primarily as an IGR and antifeedant), coupled with its rapid biodegradation in soil and on foliage, results in a lower impact on many beneficial species, especially adult pollinators.[1][3] However, its toxicity to aquatic life necessitates careful management to prevent runoff into waterways.[1][26]

For researchers and drug development professionals, this analysis underscores the importance of considering not just efficacy against pests, but the broader ecological consequences of an insecticide. The data suggests that while this compound presents a more favorable environmental profile, continued research into the sublethal effects of all pesticides is critical for developing truly sustainable pest management strategies.

References

Safety Operating Guide

Proper Disposal Procedures for Azadirachtin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The effective and safe disposal of Azadirachtin, a potent biopesticide, is critical for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks to researchers and prevents contamination of ecosystems. This guide provides detailed, step-by-step instructions for the handling and disposal of this compound waste, tailored for research, scientific, and drug development professionals.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear suitable PPE to avoid personal contact with the chemical. This includes:

    • Chemical-resistant gloves (e.g., barrier laminate, butyl rubber, nitrile rubber).[1]

    • Safety glasses or chemical goggles.[2]

    • A lab coat or long-sleeved shirt and long pants.[1]

    • For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[2][3]

  • General Handling:

    • Work in a well-ventilated area to prevent the concentration of fumes or dust.[2][3]

    • Avoid all personal contact, including inhalation and skin/eye contact.[2]

    • Do not eat, drink, or smoke in areas where this compound is handled.[2][4]

    • Always wash hands thoroughly with soap and water after handling the substance.[2][3]

II. Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the nature of the waste—whether it is a spill, unused product, or an empty container.

Step 1: Waste Identification and Segregation

Isolate and clearly label all this compound waste. Do not mix with other waste streams to avoid incompatible chemical reactions. This compound waste is considered hazardous and must be handled accordingly.[5][6]

Step 2: Managing Spills

In the event of a spill, contain it immediately to prevent it from entering drains or waterways.[1][2]

  • For Dry Spills (Powder):

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Carefully sweep or vacuum the material. If using a vacuum, ensure it is an explosion-proof model designed for combustible dust.[2]

    • Place the collected residue into a clean, dry, sealable, and clearly labeled container for hazardous waste.[2]

  • For Liquid Spills:

    • Absorb the spill using an inert material such as sand, dry clay, or commercial sorbents.[6]

    • Scoop the absorbed material into a suitable, closed, and labeled container for disposal.

    • Clean the spill area thoroughly with a strong detergent and water, collecting the contaminated wash water for disposal as hazardous waste.[3]

Step 3: Disposal of Unused or Expired this compound

Never dispose of unused this compound down the sink, toilet, or any drainage system.[7][8]

  • Primary Disposal Methods: The recommended methods for disposing of bulk this compound are:

    • Incineration: In a licensed and approved hazardous waste incinerator.[2][9] Admixture with a suitable combustible material may be necessary.[2]

    • Landfill: Burial in a licensed hazardous waste landfill.[2][9]

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Wastes resulting from the use of the product must be disposed of at an approved waste disposal facility.[1][10]

Step 4: Disposal of Empty Containers

Empty containers retain chemical residues and must be decontaminated and disposed of properly to prevent misuse and environmental contamination.[11]

  • Decontamination:

    • Triple Rinsing: The standard procedure is to triple-rinse the container.[1][12] Fill the container approximately one-quarter full with water, recap it, and shake for 10-30 seconds.[1][12]

    • Rinsate Collection: Empty the rinsate into the application equipment or a mix tank for later use according to the product label.[1][13] Do not pour the rinsate down the drain.[13] Repeat this rinsing procedure two more times.[1][12]

  • Final Disposal:

    • After triple-rinsing, render the container unusable by puncturing and flattening it.[3][12]

    • Dispose of the container in a sanitary landfill or by incineration, as allowed by state and local authorities.[1][10] Check with your local waste management facility for recycling options for decontaminated containers.[4]

III. Quantitative Toxicity Data

This compound is classified as very toxic to aquatic organisms, and its disposal must be managed to prevent environmental release.[7] The following table summarizes key toxicity data.

MetricTest SpeciesValueReference
LC₅₀ (96-hour) Rainbow Trout (Oncorhynchus mykiss)0.48 mg/L[1][2]
LC₅₀ (48-hour) Water Flea (Daphnia magna)10 mg/L[1]
LD₅₀ (Oral) Rat>5000 mg/kg[1]
LD₅₀ (Dermal) Rat>2000 mg/kg[1]

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AzadirachtinDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product  Bulk Chemical empty_container Empty Container waste_type->empty_container  Container spill_debris Spill Debris / Contaminated PPE waste_type->spill_debris  Spill Residue consult_sds Consult SDS & Local Regulations unused_product->consult_sds triple_rinse Triple Rinse Container (Collect Rinsate for Use) empty_container->triple_rinse spill_debris->consult_sds package_waste Package in Labeled, Sealed Hazardous Waste Container consult_sds->package_waste puncture_container Puncture to Prevent Reuse triple_rinse->puncture_container puncture_container->package_waste Dispose as Hazardous Waste or per local guidelines final_disposal Dispose via Approved Hazardous Waste Facility (Incineration or Landfill) package_waste->final_disposal

Caption: Workflow for the safe disposal of different types of this compound waste.

V. Regulatory Compliance

It is crucial to remember that local, state, and federal regulations governing hazardous waste disposal may be more stringent than the general guidelines provided here.[3][13] Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance with all applicable laws.[8][10] Do not dispose of this compound without a clear understanding of the regulatory requirements in your area.

References

Personal protective equipment for handling Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Azadirachtin. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesUse unlined, liquid-proof gloves made of materials such as neoprene, butyl, PVC, or nitrile.[4] Ensure gloves extend up the forearm.[3][4] Before removal, rinse and clean gloves thoroughly.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesRequired to prevent eye contact with dust or splashes.[5] A face shield may be necessary when there is a significant splash hazard.[3][5]
Respiratory Protection NIOSH-approved respiratorA respirator is recommended, especially in poorly ventilated areas or when generating dust or aerosols.[2] The type of cartridge should be appropriate for organic vapors and particulates.
Body Protection Long-sleeved shirt and long pants or lab coatIntended to minimize skin exposure.[4][5]
Chemical-resistant apron or coverallsWear a chemical-resistant apron when mixing or handling concentrated solutions.[5] For extensive handling, chemical-resistant coveralls are recommended.[6][7]
Foot Protection Closed-toe shoesLeather and canvas shoes are not recommended as they can absorb chemicals.[7] Chemical-resistant boots or shoe covers should be worn if there is a risk of spills.[3][7]

Standard Operating Procedure for Handling this compound

Following a standardized workflow is crucial for the safe handling of this compound in a laboratory setting. This involves preparation, handling, and post-handling procedures.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Consult SDS Consult Safety Data Sheet (SDS) Select PPE Select and Inspect PPE Consult SDS->Select PPE Prepare Workspace Prepare Workspace in a Well-Ventilated Area Select PPE->Prepare Workspace Weigh and Prepare Weigh and Prepare this compound Prepare Workspace->Weigh and Prepare Conduct Experiment Conduct Experiment Weigh and Prepare->Conduct Experiment Decontaminate Decontaminate Work Surfaces and Equipment Conduct Experiment->Decontaminate Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Remove PPE Remove and Clean/Dispose of PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands Emergency Response Workflow for this compound Exposure cluster_scene At the Scene cluster_response Emergency Response cluster_followup Follow-Up Exposure Exposure Occurs Assess Assess the Situation (Protect Yourself First) Exposure->Assess Remove Remove Victim from Exposure Source Assess->Remove First Aid Administer First Aid Remove->First Aid Call 911 Call 911 / Emergency Services First Aid->Call 911 Poison Control Contact Poison Control Center First Aid->Poison Control Medical Seek Professional Medical Attention Call 911->Medical Poison Control->Medical Report Report the Incident Medical->Report Review Review and Update Safety Procedures Report->Review

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.